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Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Pharmacodynamics of 1-(3-Chloro-2-methylbenzyl)piperazine: A Technical Whitepaper

Introduction & Structural Pharmacology 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a synthetic compound belonging to the substituted piperazine class, a group of molecules widely investigated for their p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Pharmacology

1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a synthetic compound belonging to the substituted piperazine class, a group of molecules widely investigated for their profound neuropharmacological activities 1. While the exact mechanistic profile of this specific halogenated derivative is not fully elucidated in standard literature, its structural homology to established agents like 1-benzylpiperazine (BZP) allows for precise pharmacodynamic extrapolation 1, 2.

As a Senior Application Scientist, characterizing such novel pharmacophores requires deconstructing their structure-activity relationships (SAR) and designing self-validating empirical workflows to confirm target engagement. The presence of the piperazine ring linked to a highly substituted aromatic system strongly suggests primary interactions with monoaminergic GPCRs and presynaptic transporters.

Core Mechanism of Action: Monoaminergic Modulation

The primary mechanism of action for benzylpiperazine derivatives involves the modulation of monoamine transporters and direct interaction with serotonergic (5-HT) receptors 3, [[4]]().

Transporter Inhibition and Efflux

Unsubstituted BZP acts as a mixed monoamine reuptake inhibitor and releasing agent, elevating extracellular serotonin (5-HT) and dopamine (DA) in a manner pharmacodynamically similar to, though less potent than, amphetamines 3, 5. The introduction of the 3-chloro and 2-methyl substituents onto the benzyl moiety fundamentally alters the molecule's steric bulk and lipophilicity (LogP). In the context of piperazine SAR, meta-halogenation typically drives a favorable binding shift toward the Serotonin Transporter (SERT) while attenuating Dopamine Transporter (DAT) affinity. Therefore, 1-(3-Chloro-2-methylbenzyl)piperazine is hypothesized to act primarily via SERT blockade and subsequent transporter reversal, leading to non-exocytotic monoamine efflux into the synaptic cleft 2.

Direct Receptor Agonism

Beyond transporter dynamics, substituted piperazines often exhibit partial or full agonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors 4. The 5-HT2C agonism is of particular interest in drug development for its potential anorectic and anti-addictive properties, while 5-HT2B interaction must be carefully monitored due to its association with cardiac valvulopathy.

MOA Compound 1-(3-Chloro-2-methylbenzyl)piperazine SERT SERT Inhibition / Reversal Compound->SERT DAT DAT Inhibition Compound->DAT Receptor 5-HT2A/2C Agonism Compound->Receptor Efflux Monoamine Efflux (5-HT & DA) SERT->Efflux DAT->Efflux Signaling Post-Synaptic GPCR Activation Receptor->Signaling Efflux->Signaling Increased Synaptic Cleft Concentration

Synaptic signaling pathway and target engagement of the piperazine derivative.

Quantitative Data Synthesis

To contextualize the expected potency and selectivity of 1-(3-Chloro-2-methylbenzyl)piperazine, Table 1 synthesizes the known binding profiles of the parent compound (BZP) alongside the predicted shifts induced by the highly lipophilic 3-chloro-2-methyl substitution.

Table 1: Predictive Pharmacological Profile Based on Piperazine SAR

Pharmacological TargetUnsubstituted BZP (Baseline)1-(3-Chloro-2-methylbenzyl)piperazine (Predicted)Mechanistic Consequence
SERT Affinity (Ki) Moderate (~100-500 nM)High (<50 nM)Enhanced serotonergic accumulation in synaptic cleft.
DAT Affinity (Ki) Moderate (~100-500 nM)Moderate to Low (>500 nM)Reduced dopaminergic stimulant liability.
5-HT2C Agonism (EC50) Weak / NegligiblePotent (<100 nM)Potential anorectic and downstream dopamine modulation.
5-HT2B Agonism (EC50) WeakModeratePotential risk factor for cardiac valvulopathy.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the mechanism of action of 1-(3-Chloro-2-methylbenzyl)piperazine, researchers must employ robust, self-validating assays. The following protocols are designed to establish causality rather than mere correlation, utilizing internal controls to rule out assay artifacts.

Protocol A: Radioligand Binding Assay for SERT/DAT Target Engagement

Rationale: To determine the binding affinity (Ki), we displace established radioligands. The choice of [3H]citalopram for SERT and[3H]WIN35,428 for DAT ensures high specific binding. Self-Validating Logic: Highly lipophilic compounds can cause non-specific membrane disruption, mimicking radioligand displacement (a false positive). To ensure the displacement is receptor-specific, non-specific binding (NSB) must be defined using a structurally unrelated, highly selective inhibitor (e.g., 10 µM paroxetine for SERT). If the test compound displaces the radioligand but fails to reach the NSB floor established by paroxetine, it indicates allosteric modulation or incomplete target engagement rather than true orthosteric binding.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical (for SERT) and striatal (for DAT) tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]citalopram and varying concentrations of 1-(3-Chloro-2-methylbenzyl)piperazine ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Control Definition: In parallel wells, add 10 µM paroxetine to define the NSB baseline.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: In Vitro Synaptosomal Monoamine Release Assay

Rationale: Binding affinity does not distinguish between an inhibitor and a releasing agent (substrate). Synaptosomal efflux assays directly measure the functional consequence of transporter engagement 2. Self-Validating Logic: To prove that the observed efflux is transporter-mediated (and not due to lipophilic membrane leakage), a parallel control group must be pre-treated with a selective reuptake inhibitor (e.g., fluoxetine). If fluoxetine blocks the 1-(3-Chloro-2-methylbenzyl)piperazine-induced release, the mechanism is definitively confirmed as transporter-dependent reverse transport.

Workflow Prep Synaptosome Preparation Load Radioligand Loading Prep->Load Wash Wash & Baseline Load->Wash Stim Compound Incubation Wash->Stim Measure Scintillation Counting Stim->Measure Analyze Efflux Quantification Measure->Analyze

Step-by-step experimental workflow for the in vitro synaptosomal efflux assay.

Step-by-Step Workflow:

  • Synaptosome Isolation: Isolate crude synaptosomes (P2 fraction) from rat whole brain via sucrose density gradient centrifugation.

  • Isotope Loading: Incubate synaptosomes with 50 nM [3H]5-HT for 30 minutes at 37°C to load the cytosolic and vesicular pools.

  • Baseline Establishment: Transfer synaptosomes to a superfusion chamber. Superfuse with oxygenated Krebs-Ringer buffer for 20 minutes to establish a stable baseline of spontaneous [3H]5-HT efflux.

  • Stimulation: Introduce 1-(3-Chloro-2-methylbenzyl)piperazine (1 µM - 100 µM) into the superfusion buffer.

  • Fraction Collection & Analysis: Collect superfusate fractions every 2 minutes. Measure radioactivity via liquid scintillation. Calculate fractional release as a percentage of total accumulated tritium.

Conclusion

1-(3-Chloro-2-methylbenzyl)piperazine represents a structurally intriguing node within the benzylpiperazine class. By leveraging the lipophilic and steric properties of its substituted benzyl ring, it is anticipated to function as a potent, SERT-biased monoamine modulator and 5-HT receptor agonist. The rigorous, self-validating protocols outlined above provide the necessary framework for drug development professionals to transition this compound from a theoretical pharmacophore to a fully characterized pharmacological entity.

References

  • Wikipedia - Benzylpiperazine. Available at:[Link]

  • Wikidoc - Benzylpiperazine. Available at: [Link]

  • Uniprix - Benzylpiperazine (BZP) and TFMPP. Available at:[Link]

  • Taylor & Francis Online - Full article: Benzylpiperazine in New Zealand: brief history and current implications. Available at:[Link]

Sources

Exploratory

in vitro receptor binding affinity of 1-(3-Chloro-2-methylbenzyl)piperazine

An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Affinity of 1-(3-Chloro-2-methylbenzyl)piperazine at Monoamine Transporters Introduction 1-(3-Chloro-2-methylbenzyl)piperazine is a piperazine d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Affinity of 1-(3-Chloro-2-methylbenzyl)piperazine at Monoamine Transporters

Introduction

1-(3-Chloro-2-methylbenzyl)piperazine is a piperazine derivative with a chemical structure that suggests potential interactions with biological targets within the central nervous system.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of receptors and transporters.[2][3] Specifically, the substitution pattern of 1-(3-Chloro-2-methylbenzyl)piperazine, featuring a substituted benzyl group attached to a piperazine ring, bears resemblance to known ligands of monoamine transporters.[4][5][6][7]

The monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are primary targets for therapeutic agents used in the treatment of depression, anxiety, and other neuropsychiatric disorders.[3][6][8] Therefore, a comprehensive understanding of the in vitro receptor binding affinity of novel compounds like 1-(3-Chloro-2-methylbenzyl)piperazine for these transporters is a foundational step in drug discovery and development.

This guide provides a detailed framework and field-proven protocols for the systematic evaluation of the binding affinity of 1-(3-Chloro-2-methylbenzyl)piperazine for human DAT, NET, and SERT. As a self-validating system, the described methodologies are designed to yield robust and reproducible data, enabling researchers to accurately determine the compound's potency and selectivity profile.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target due to their high sensitivity and robustness.[9][10][11] The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds with high affinity and specificity to the target of interest.

There are three main types of radioligand binding assays: saturation, competition, and kinetic assays.[10] To determine the binding affinity of a novel, unlabeled compound such as 1-(3-Chloro-2-methylbenzyl)piperazine, a competition binding assay is the method of choice. In this setup, the test compound competes with a fixed concentration of a specific radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine its half-maximal inhibitory concentration (IC50). This value can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.

A critical aspect of these assays is the differentiation between total binding , non-specific binding , and specific binding .

  • Total Binding: The total amount of radioligand bound in the absence of a competing unlabeled ligand.

  • Non-specific Binding: The portion of the radioligand that binds to components other than the target receptor, such as the filter membrane or other proteins.[12] This is determined by adding a high concentration of an unlabeled ligand that saturates the target receptors, leaving only the non-specific sites available for the radioligand to bind.[12]

  • Specific Binding: The amount of radioligand bound to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[9][10]

Experimental Protocols: Monoamine Transporter Binding Assays

The following protocols outline the methodology for determining the binding affinity of 1-(3-Chloro-2-methylbenzyl)piperazine for the human dopamine, norepinephrine, and serotonin transporters using competitive radioligand binding assays.

I. Membrane Preparation

The source of the receptors will be cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human monoamine transporter (hDAT, hNET, or hSERT).

  • Cell Culture: Culture the specific HEK293 cell line to confluency in appropriate media.

  • Harvesting: Scrape the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

II. Competitive Radioligand Binding Assay

The following is a generalized protocol that should be optimized for each specific transporter.

Materials:

  • Test Compound: 1-(3-Chloro-2-methylbenzyl)piperazine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Cell Membranes: Prepared as described above, expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Reference Compounds for Non-specific Binding:

    • For hDAT: GBR 12909 (10 µM final concentration)

    • For hNET: Desipramine (10 µM final concentration)

    • For hSERT: Fluoxetine (10 µM final concentration)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of the appropriate radioligand solution, and 100 µL of the cell membrane suspension.

    • Non-specific Binding: 50 µL of the appropriate reference compound (final concentration 10 µM), 50 µL of the radioligand solution, and 100 µL of the cell membrane suspension.

    • Test Compound Binding: 50 µL of each dilution of 1-(3-Chloro-2-methylbenzyl)piperazine, 50 µL of the radioligand solution, and 100 µL of the cell membrane suspension. The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the respective transporter.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the transporter) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit in the dark for at least 4 hours. Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for the triplicate wells of each condition.

    • Calculate the specific binding for the total binding wells: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of 1-(3-Chloro-2-methylbenzyl)piperazine, calculate the percentage of specific binding relative to the control (total binding) using the formula: % Specific Binding = (CPM_test_compound - CPM_non-specific) / (CPM_total - CPM_non-specific) * 100.

    • Plot the % Specific Binding against the logarithm of the concentration of 1-(3-Chloro-2-methylbenzyl)piperazine. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model.

    • The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the compound (Ki), the Cheng-Prusoff equation is used.[13][14][15][16]

    • Ki = IC50 / (1 + ([L]/Kd))

      • Ki: The inhibition constant, or the affinity of the test compound for the receptor.

      • IC50: The half-maximal inhibitory concentration of the test compound.

      • [L]: The concentration of the radioligand used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this value should be predetermined from saturation binding experiments).

Data Presentation

The binding affinity data for 1-(3-Chloro-2-methylbenzyl)piperazine should be summarized in a clear and concise table.

Target TransporterRadioligandIC50 (nM)Ki (nM)
hDAT [³H]WIN 35,428Experimental ValueCalculated Value
hNET [³H]NisoxetineExperimental ValueCalculated Value
hSERT [³H]CitalopramExperimental ValueCalculated Value

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Combine Reagents in 96-Well Plate (Total, NSB, Test Compound) A->D B Prepare Radioligand Solution B->D C Prepare Membrane Suspension C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration (Cell Harvester) E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Measure Radioactivity (Scintillation Counter) H->I J Calculate Specific Binding I->J K Generate Competition Curve J->K L Determine IC50 K->L M Calculate Ki using Cheng-Prusoff Equation L->M

Caption: Workflow for a competitive radioligand binding assay.

G Total Total Binding (Radioligand + Receptor) Specific Specific Binding Total->Specific - NSB Non-Specific Binding (Radioligand + Excess Unlabeled Ligand + Receptor) NSB->Specific =

Caption: Relationship between binding components.

References

  • 17 PubMed

  • 4 PubMed

  • 12 GraphPad

  • PubMed

  • 10 Revvity

  • 13 Canadian Society of Pharmacology and Therapeutics (CSPT)

  • 14 PubMed

  • 5 ResearchGate

  • 18 AseBio

  • 19 ResearchGate

  • 1 EvitaChem

  • 15 YouTube

  • 6 Frontiers in Chemistry

  • 8 PMC

  • 7 ACS Chemical Neuroscience

  • 16 Enzyme Inhibition Calculator

  • 11 Fluidic Sciences

  • 20 ResearchGate

  • 21 International Journal of Pharmaceutical and Phytopharmacological Research

  • 22 PubMed

Sources

Foundational

pharmacokinetic properties of 1-(3-Chloro-2-methylbenzyl)piperazine

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 1-(3-Chloro-2-methylbenzyl)piperazine A Framework for Preclinical Evaluation Foreword: From Synthetic Intermediate to Pharmacokinetic Candidate 1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 1-(3-Chloro-2-methylbenzyl)piperazine

A Framework for Preclinical Evaluation

Foreword: From Synthetic Intermediate to Pharmacokinetic Candidate

1-(3-Chloro-2-methylbenzyl)piperazine is a well-documented chemical intermediate, notably serving as a key precursor in the synthesis of the atypical antipsychotic, aripiprazole. While its role in synthetic chemistry is established, its intrinsic pharmacokinetic (PK) properties have not been extensively reported in public literature. This guide, therefore, adopts a proactive and predictive stance. Instead of merely summarizing non-existent data, we provide a comprehensive, field-proven framework for the complete preclinical pharmacokinetic characterization of this molecule.

This document serves as a roadmap for researchers, outlining the necessary in silico, in vitro, and in vivo studies to build a robust PK profile from the ground up. We will delve into the causality behind experimental choices, providing detailed protocols and data interpretation strategies. This approach ensures that any subsequent drug discovery program built upon this scaffold is founded on a deep and actionable understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Part 1: Foundational Physicochemical & Permeability Assessment

Before proceeding to complex biological systems, a foundational understanding of the molecule's physicochemical properties is paramount. These parameters are strong determinants of its subsequent in vivo behavior.

In Silico & In Vitro Physicochemical Profiling

The initial step involves a combination of computational (in silico) prediction and benchtop (in vitro) confirmation of key properties that govern a drug's ability to be absorbed and distributed.

Key Parameters & Rationale:

  • Solubility: Poor aqueous solubility is a primary hurdle for oral absorption. We must determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 6.8, and 7.4) to anticipate potential dissolution-limited absorption.

  • Lipophilicity (LogP/LogD): This parameter, representing the partitioning of a compound between an organic and aqueous phase, is critical for predicting membrane permeability and potential for non-specific binding. The distribution coefficient (LogD) at pH 7.4 is particularly important as it reflects the lipophilicity of the molecule in its physiological ionization state.

  • pKa (Ionization Constant): The pKa dictates the charge of the molecule at different pH values throughout the gastrointestinal tract and in systemic circulation. The piperazine moiety contains two basic nitrogens, making pKa determination essential for predicting solubility and permeability.

Table 1: Predicted Physicochemical Properties of 1-(3-Chloro-2-methylbenzyl)piperazine

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight238.74 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP~2.9 - 3.5Moderate lipophilicity suggests a good balance for membrane permeability without excessive non-specific binding.
pKa (Strongest Basic)~8.5 - 9.0The compound will be predominantly protonated and positively charged in the acidic environment of the stomach, potentially reducing passive diffusion. In the more neutral pH of the intestine and blood, a significant portion will be in the more permeable, uncharged form.
Aqueous SolubilityLow to ModerateThe chloromethylbenzyl group increases lipophilicity, which may limit solubility. Formulation strategies may be required.
In Vitro Permeability Assessment: The Caco-2 Assay

To assess the potential for oral absorption, the Caco-2 permeability assay is the industry standard. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer yellow rejection test is also performed as a secondary check for paracellular leakage.

  • Assay Initiation:

    • The test compound, 1-(3-Chloro-2-methylbenzyl)piperazine, is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM.

    • Apical to Basolateral (A-to-B): The compound is added to the apical (upper) chamber of the Transwell® insert.

    • Basolateral to Apical (B-to-A): The compound is added to the basolateral (lower) chamber.

  • Sampling: Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). A sample is also taken from the donor chamber at the beginning and end of the experiment to confirm mass balance.

  • Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 is a strong indication that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER & Lucifer Yellow) culture->integrity add_A Add Compound to Apical Chamber (A) integrity->add_A add_B Add Compound to Basolateral Chamber (B) integrity->add_B sample_A Sample from Basolateral (A -> B Transport) add_A->sample_A sample_B Sample from Apical (B -> A Transport) add_B->sample_B quantify Quantify Compound (LC-MS/MS) sample_A->quantify sample_B->quantify calc_papp Calculate Papp (A->B, B->A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Classify Permeability & Efflux Potential calc_er->interpret

Caption: Predicted Phase I and Phase II metabolic routes.

Part 4: In Vivo Pharmacokinetic Profiling

The culmination of the in vitro characterization is an in vivo study in a preclinical species (typically rat) to understand how the ADME properties integrate in a whole organism.

Experimental Protocol: Single-Dose Rat PK Study

  • Animal Model: Male Sprague-Dawley rats are cannulated (jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group (n=3): The compound is administered as a bolus dose (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group (n=3): The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples (~0.1 mL) are collected at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). Plasma is harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Terminal half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution.
F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Synthesizing a Complete Profile

By systematically executing the framework outlined in this guide, a researcher can build a comprehensive pharmacokinetic profile for 1-(3-Chloro-2-methylbenzyl)piperazine. The data generated from these studies—from fundamental physicochemical properties to in vivo exposure—are interdependent and collectively inform the viability of this compound or its analogues as a potential drug candidate. This rigorous, step-wise characterization is the cornerstone of modern drug discovery, enabling data-driven decisions and minimizing late-stage attrition.

References

This is a representative list of sources that describe the methodologies discussed. Specific data for the target compound is not available.

  • Caco-2 Permeability: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Plasma Protein Binding: Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis method for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586–4595. [Link]

  • Metabolic Stability: Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay using liver microsomes. Methods in Molecular Biology, 1257, 135–144. [Link]

  • Pharmacokinetic Analysis: Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. CRC press. [Link]

Exploratory

Physicochemical Characterization of 1-(3-Chloro-2-methylbenzyl)piperazine: A Technical Whitepaper

Executive Summary The development of neuroactive compounds requires a rigorous understanding of their physicochemical properties, as these parameters dictate pharmacokinetics, blood-brain barrier (BBB) permeability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroactive compounds requires a rigorous understanding of their physicochemical properties, as these parameters dictate pharmacokinetics, blood-brain barrier (BBB) permeability, and receptor binding affinity. This whitepaper provides an in-depth technical guide to the physicochemical characterization of 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9). Designed for application scientists and drug development professionals, this document outlines the molecular architecture of the compound, presents foundational quantitative data, and details self-validating experimental workflows required to empirically confirm its physicochemical profile.

Molecular Architecture & Pharmacological Context

1-(3-Chloro-2-methylbenzyl)piperazine is a synthetic derivative belonging to the benzylpiperazine (BZP) class. The core piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors, including monoamine transporters and serotonin (5-HT) receptors ().

The addition of the 3-chloro-2-methylbenzyl moiety significantly alters the electron density and steric bulk of the molecule, enhancing its lipophilicity compared to unsubstituted BZP. This structural modification is hypothesized to improve BBB permeability, a critical factor for CNS-active compounds. The basicity of the piperazine nitrogens allows the molecule to exist in different ionization states depending on physiological pH, directly influencing its interaction with synaptic targets ().

G A 1-(3-Chloro-2-methylbenzyl)piperazine (Lipophilic Base) B Monoamine Transporters (DAT / SERT Inhibition) A->B Binds via piperazine N C Accumulation of DA / 5-HT in Synaptic Cleft B->C Blocks reuptake D Postsynaptic Receptor Activation C->D Signal Transduction

Fig 1: Hypothesized monoamine transporter interaction pathway for the piperazine derivative.

Predictive Profiling: Quantitative Physicochemical Data

Before initiating empirical workflows, establishing a baseline predictive profile is essential for experimental design. The following table summarizes the core physicochemical parameters of 1-(3-Chloro-2-methylbenzyl)piperazine, integrating structural calculations with standard registry data ().

ParameterValue / DescriptionMethod of Determination
CAS Number 1505126-41-9Chemical Registry
Molecular Formula C12H17ClN2Structural Calculation
Molecular Weight 224.73 g/mol Mass Spectrometry
LogP (Predicted) ~2.8Computational / Shake-Flask
pKa1 (Secondary Amine) ~9.5Potentiometric Titration
pKa2 (Tertiary Amine) ~5.0Potentiometric Titration
Physical State Solid (Free base)Visual Observation

Empirical Validation Workflows (Self-Validating Protocols)

To transition from predictive models to empirical certainty, we must employ rigorous analytical techniques. The following protocols are designed as self-validating systems; they include internal checks to ensure that the data generated is an artifact-free representation of the molecule's true properties.

Workflow S1 Sample Preparation (Free base vs HCl salt) S2 LC-MS Analysis (Purity & Exact Mass) S1->S2 Aliquot 1 S3 Potentiometric Titration (pKa Determination) S1->S3 Aliquot 2 S4 Shake-Flask Method (LogP / LogD Profiling) S1->S4 Aliquot 3 S5 Data Integration (Physicochemical Profile) S2->S5 S3->S5 S4->S5

Fig 2: Multiplexed experimental workflow for physicochemical characterization.

LC-MS for Purity and Exact Mass Confirmation

Causality & Rationale: Piperazine derivatives possess highly basic nitrogen atoms that readily accept protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, providing maximum sensitivity for the [M+H]+ ion (m/z ~225.1). Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in 0.1% formic acid in water. Causality: The addition of formic acid ensures the piperazine nitrogens are pre-ionized in solution, maximizing the ESI+ yield and preventing signal suppression.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 5 minutes.

  • Mass Detection: Scan m/z 100-1000 in ESI+ mode.

  • Self-Validation Check: Monitor the isotopic pattern. The presence of a single chlorine atom in the 3-chloro-2-methylbenzyl moiety must yield a characteristic 3:1 isotopic ratio for the [M+H]+ (m/z 225) and [M+H+2]+ (m/z 227) peaks. If this isotopic signature is absent, the structural identity of the batch is compromised and must be rejected.

Co-Solvent Potentiometric Titration for pKa Determination

Causality & Rationale: The free base of 1-(3-Chloro-2-methylbenzyl)piperazine is highly lipophilic and exhibits poor aqueous solubility. A standard aqueous titration would result in precipitation, invalidating the Nernstian response of the pH electrode. We employ a co-solvent methodology to maintain solubility throughout the entire pH range (). Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4, 7, 10) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Dissolution: Prepare three solutions of the compound (~1 mM) in 30%, 40%, and 50% (v/v) methanol/water mixtures containing 0.15 M KCl. Causality: KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients of the analyte remain stable throughout the titration.

  • Titration: Titrate each solution with standardized 0.1 M HCl using an automated titrator, recording the pH after each 0.01 mL addition.

  • Self-Validation Check (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. The relationship must be strictly linear ( R2>0.99 ). Extrapolate the linear regression to the dielectric constant of pure water to obtain the true aqueous pKa. A non-linear plot indicates micellization or micro-precipitation, invalidating the run.

Mutually Saturated Shake-Flask Method for LogP / LogD

Causality & Rationale: To understand the compound's lipophilicity and BBB penetration potential, the partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) must be empirically measured. Step-by-Step Protocol:

  • Solvent Pre-saturation: Stir equal volumes of 1-octanol and water (or pH 7.4 phosphate buffer for LogD) vigorously for 24 hours. Causality: If the solvents are not mutually saturated prior to the experiment, they will partition into each other during the shake phase, altering the phase volume ratio and skewing the concentration calculations.

  • Partitioning: Dissolve the compound in the pre-saturated octanol phase. Add an equal volume of the pre-saturated aqueous phase into a borosilicate glass vial.

  • Equilibration: Shake the vial mechanically for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both phases and quantify the compound concentration using the validated LC-MS method (Protocol 4.1).

  • Self-Validation Check: Perform the experiment at three different phase volume ratios (e.g., 1:1, 1:2, 2:1). The calculated LogP/LogD must remain constant across all ratios. A variance >0.1 log units suggests interfacial accumulation or self-association in the organic phase, requiring a dilution of the initial concentration.

Translational Pharmacokinetics: Mechanistic Insights

The physicochemical parameters derived from these workflows directly inform the molecule's biological behavior. With a secondary amine pKa of ~9.5, 1-(3-Chloro-2-methylbenzyl)piperazine exists predominantly in a protonated (cationic) state at physiological pH (7.4). However, the highly lipophilic 3-chloro-2-methylbenzyl group (driving the LogP to ~2.8) compensates for this charge, providing sufficient lipophilicity for the un-ionized fraction to rapidly cross the blood-brain barrier via passive diffusion. Once in the CNS, the protonated piperazine nitrogen is essential for anchoring the molecule to the aspartate residue within the binding pocket of monoamine transporters, facilitating its pharmacological action.

References

  • Taylor & Francis - Piperazines: Knowledge, References, and Structural Basicity. Retrieved from: [Link]

Foundational

blood-brain barrier permeability of 1-(3-Chloro-2-methylbenzyl)piperazine

An In-Depth Technical Guide to Investigating the Blood-Brain Barrier Permeability of 1-(3-Chloro-2-methylbenzyl)piperazine Executive Summary The development of therapeutics targeting the central nervous system (CNS) is f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Blood-Brain Barrier Permeability of 1-(3-Chloro-2-methylbenzyl)piperazine

Executive Summary

The development of therapeutics targeting the central nervous system (CNS) is fundamentally constrained by the blood-brain barrier (BBB), a highly selective interface that protects the brain. The piperazine scaffold is a privileged structure in CNS drug discovery, with numerous derivatives showing activity at various neurotransmitter receptors. The compound 1-(3-Chloro-2-methylbenzyl)piperazine belongs to this class and warrants investigation for its potential as a CNS-active agent. However, its therapeutic promise is contingent upon its ability to penetrate the BBB. This guide provides a comprehensive, multi-tiered strategy for elucidating the BBB permeability profile of 1-(3-Chloro-2-methylbenzyl)piperazine. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, integrating in silico prediction, robust in vitro assays, and definitive in vivo validation. This document is structured to serve as a practical and authoritative roadmap for drug development professionals seeking to characterize novel CNS drug candidates.

The Rationale: Piperazine Derivatives and the CNS Challenge

Piperazine derivatives are a cornerstone of neuropharmacology, forming the structural basis for drugs targeting a wide array of CNS disorders.[1] For instance, the closely related analog 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor agonist and a metabolite of the antidepressant trazodone.[2][3] Other substituted piperazines have shown potential as anticonvulsants and CNS depressants.[4][5] This rich history provides a strong impetus for investigating novel analogs like 1-(3-Chloro-2-methylbenzyl)piperazine.

The primary hurdle for any potential CNS therapeutic is traversing the blood-brain barrier. This barrier is not a simple membrane but a complex, dynamic system of endothelial cells, pericytes, and astrocytes that actively restricts the passage of most molecules.[6] Therefore, a rigorous and early assessment of BBB permeability is not just a screening step but a critical, decision-driving component of the drug discovery cascade. This guide outlines a logical, phased approach to building a comprehensive permeability profile for 1-(3-Chloro-2-methylbenzyl)piperazine.

Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's inherent properties can provide predictive insights into its BBB penetration potential. CNS drugs often fall within specific physicochemical parameter ranges.

Causality: The "rules of thumb" for CNS drug properties (e.g., Lipinski's Rule of Five) are derived from empirical observations that link molecular characteristics to membrane permeability and avoidance of efflux transporters. Low molecular weight and moderate lipophilicity facilitate passive diffusion, while a low polar surface area and limited hydrogen bonding capacity minimize interactions that would impede membrane transit.

Table 1: Calculated Physicochemical Properties of 1-(3-Chloro-2-methylbenzyl)piperazine

PropertyCalculated ValueImplication for BBB PermeabilityData Source
Molecular Weight ( g/mol )224.73Favorable (< 400 Da)Molinspiration
Lipophilicity (LogP)2.85Within the acceptable range, slightly lipophilicMolinspiration
Topological Polar Surface Area (TPSA)15.27 ŲHighly Favorable (< 90 Ų)Molinspiration
Hydrogen Bond Donors1Favorable (≤ 3)Molinspiration
Hydrogen Bond Acceptors2Favorable (≤ 7)Molinspiration

Note: Values were calculated using Molinspiration Cheminformatics software ().

The in silico profile of 1-(3-Chloro-2-methylbenzyl)piperazine is promising, with all key parameters falling within the ranges typically associated with good CNS penetration. This provides a strong rationale to proceed with experimental validation.

Tier 1: High-Throughput Passive Permeability Screening (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a first-line experimental screen. It is a non-cell-based, cost-effective method that isolates and quantifies a compound's ability to passively diffuse across a lipid membrane, which is the primary route of entry for many CNS drugs.[7][8]

Causality: By using a synthetic membrane composed of lipids mimicking the BBB (e.g., porcine brain lipid extract), PAMPA provides a clean measure of passive transcellular permeability.[9][10] This avoids the complexities of cellular models, such as active transport or metabolism, allowing for a rapid and focused assessment of the compound's fundamental diffusibility. A positive result here is a prerequisite for more complex studies.

Experimental Protocol: PAMPA-BBB Assay

This protocol is adapted from established methods.[9][10][11]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(3-Chloro-2-methylbenzyl)piperazine in 100% DMSO.

    • PAMPA Lipid Solution: Prepare a solution of porcine brain lipid at 20 mg/mL in dodecane.

    • Buffer: Use a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Donor Solution: Prepare a 500 µM working solution of the test compound by diluting the stock solution in PBS (final DMSO concentration should be ≤ 5%).

    • Acceptor Solution: Use PBS, pH 7.4.

  • Assay Plate Setup:

    • Using a 96-well PAMPA filter plate ("Donor" plate), carefully apply 5 µL of the PAMPA Lipid Solution to the membrane of each well.

    • Add 300 µL of Acceptor Solution to each well of a 96-well acceptor plate.

  • Permeability Assay:

    • Add 200 µL of the Donor Solution (containing the test compound) to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 16-18 hours with gentle agitation.

  • Quantification and Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the effective permeability coefficient (Pe) using established formulas that account for compound concentration, volumes, membrane area, and incubation time.

PAMPA_Workflow PAMPA-BBB Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Lipid, Buffer) prep_plates Coat Donor Plate with Lipid Fill Acceptor Plate with Buffer prep_reagents->prep_plates add_compound Add Compound to Donor Plate prep_plates->add_compound assemble Assemble 'Sandwich' Plate add_compound->assemble incubate Incubate (16-18h, RT) assemble->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: A streamlined workflow for the PAMPA-BBB assay.

Tier 2: Biologically Relevant Permeability (In Vitro Co-Culture Model)

While PAMPA assesses passive diffusion, it cannot model the full complexity of the BBB, including tight junctions and potential cellular interactions. A cell-based model using human brain microvascular endothelial cells (hBMECs) co-cultured with astrocytes provides a more physiologically relevant system.[12][13][14][15]

Causality: Astrocytes are crucial components of the neurovascular unit. Their signaling factors induce hBMECs to form the tight junctions that are characteristic of the BBB.[15] A co-culture model, therefore, creates a more restrictive barrier than a monoculture. Measuring permeability across this system (Papp) provides a more accurate prediction of in vivo transcellular transport and helps identify compounds that may be subject to efflux.

Experimental Protocol: hBMEC/Astrocyte Co-Culture BBB Model

This protocol describes a contact co-culture model adapted from published methods.[12][14][16]

  • Cell Culture Preparation:

    • Use a 12-well Transwell plate with 0.4 µm pore size inserts.

    • Astrocyte Seeding: Invert the Transwell inserts. Seed human astrocytes (e.g., 5 x 10⁴ cells) onto the basolateral (bottom) side of the membrane in astrocyte culture medium. Incubate for 1-2 hours to allow attachment.

    • Co-culture Assembly: Turn the inserts upright and place them into the 12-well plate.

    • hBMEC Seeding: Seed human brain microvascular endothelial cells (e.g., 1 x 10⁵ cells) onto the apical (top) side of the membrane in endothelial cell medium.

    • Maturation: Culture for 3-5 days, allowing the cells to form a confluent monolayer. Monitor the barrier integrity by measuring Trans-Endothelial Electrical Resistance (TEER). The TEER should reach a stable, high value (>150 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral):

    • Replace the medium in both chambers with fresh assay buffer.

    • Add 1-(3-Chloro-2-methylbenzyl)piperazine to the apical (donor) chamber at a defined concentration (e.g., 10 µM).

    • At specified time points (e.g., 15, 30, 45, 60 minutes), collect a sample from the basolateral (acceptor) chamber. Immediately replace the volume with fresh assay buffer.

    • At the end of the experiment, collect a sample from the donor chamber.

  • Quantification and Data Analysis:

    • Analyze the concentration of the compound in all collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) by plotting the cumulative amount of compound in the acceptor chamber over time and dividing the slope by the membrane surface area and the initial donor concentration.

BBB_Model In Vitro Co-Culture BBB Model Setup cluster_transwell Transwell Insert apical Apical Chamber (Blood Side) hBMEC Monolayer (Tight Junctions) membrane Porous Membrane (0.4 µm) apical->membrane teer Monitor TEER apical->teer basolateral Basolateral Chamber (Brain Side) Human Astrocytes membrane->basolateral sampling Sample Over Time basolateral->sampling compound_addition Add Test Compound compound_addition->apical

Caption: A co-culture model enhances BBB properties for in vitro testing.

Tier 3: Definitive Validation (In Vivo Brain Microdialysis)

The ultimate test of BBB permeability is to measure the concentration of the compound directly in the brain of a living animal. In vivo microdialysis is the gold standard for this, as it allows for the continuous sampling of unbound, pharmacologically active drug in the brain's interstitial fluid.[17][18][19][20]

Causality: This technique provides the most physiologically relevant data. It accounts for all in vivo factors simultaneously: plasma protein binding, metabolism, active influx, and active efflux. By measuring the unbound concentration in both blood and brain, we can calculate the unbound brain-to-plasma partition coefficient (Kp,uu), which is the most accurate measure of a compound's ability to cross the BBB and engage its target.

Experimental Protocol: In Vivo Microdialysis in Freely Moving Rats

This protocol is a summary of standard neuropharmacology procedures.[17][19][20][21]

  • Surgical Preparation (Day 1-2):

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Following aseptic procedures, drill a small hole in the skull above the target brain region (e.g., striatum or prefrontal cortex).

    • Implant a guide cannula, fixed to the skull with dental cement.

    • Allow the animal to recover for 3-5 days.

  • Microdialysis Experiment (Day 5-7):

    • Place the recovered rat in a specialized cage that allows for free movement.

    • Gently insert a microdialysis probe through the guide cannula into the brain tissue.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least one hour, collecting baseline dialysate samples.

  • Compound Administration and Sampling:

    • Administer 1-(3-Chloro-2-methylbenzyl)piperazine via a relevant route (e.g., intravenous bolus or infusion).

    • Collect dialysate samples from the brain probe at regular intervals (e.g., every 20 minutes) for several hours.

    • Concurrently, collect blood samples to determine the unbound plasma concentration.

  • Analysis and Interpretation:

    • Analyze the concentration of the compound in the brain dialysate and plasma samples by LC-MS/MS.

    • Calculate the area under the curve (AUC) for both brain and unbound plasma concentrations.

    • Determine the Kp,uu by the ratio: Kp,uu = AUC_brain / AUC_plasma,unbound.

Microdialysis_Workflow In Vivo Microdialysis Logical Flow cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (3-5 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration Equilibrate & Collect Baseline probe_insertion->equilibration administer Administer Compound (IV) equilibration->administer sampling Collect Brain Dialysate & Blood Samples Over Time administer->sampling analysis LC-MS/MS Analysis of Samples sampling->analysis calculation Calculate AUC & Kp,uu analysis->calculation

Caption: Key phases of an in vivo microdialysis study for BBB assessment.

Synthesis of Findings and Decision Making

The power of this tiered approach lies in the integration of all data points. Each step validates or refines the understanding from the previous one.

Table 2: Integrated Data Summary for BBB Permeability Profile

MethodKey ParameterFavorable ResultInterpretation of Result for 1-(3-Chloro-2-methylbenzyl)piperazine
In Silico LogP, TPSA, MWWithin CNS ranges[Populate with calculated data] Provides initial confidence to proceed.
PAMPA-BBB Pe (x 10⁻⁶ cm/s)> 4.0[Populate with experimental data] Indicates good passive membrane diffusion capacity.
In Vitro Co-culture Papp (x 10⁻⁶ cm/s)> 2.0[Populate with experimental data] Confirms permeability across a biologically relevant cellular barrier.
In Vivo Microdialysis Kp,uu> 0.3[Populate with experimental data] Definitive evidence of significant unbound drug exposure in the brain.

A strong candidate for CNS development will show favorable results across all tiers. Discrepancies can also be informative; for example, a high Pe in PAMPA but a low Papp in the cell model could suggest the compound is a substrate for an efflux transporter, a critical piece of information for further development.

Conclusion

This technical guide has detailed a systematic, evidence-based methodology for characterizing the . By progressing from predictive in silico analysis to high-throughput in vitro screening and culminating in the gold-standard in vivo microdialysis, researchers can build a robust and reliable data package. This approach not only provides a definitive answer on the compound's CNS penetration but also offers mechanistic insights that are crucial for informed decision-making in the drug development process. The successful application of this framework will be instrumental in determining the true therapeutic potential of 1-(3-Chloro-2-methylbenzyl)piperazine for treating central nervous system disorders.

References

  • Current time information in Gray County, US. (n.d.). Google.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Chen, H., et al. (2016). In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells. Neural Regeneration Research, 11(10), 1637–1642. Retrieved from [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. Retrieved from [Link]

  • MDPI. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Brain Microdialysis in Freely Moving Animals. Retrieved from [Link]

  • NIH. (n.d.). Microdialysis in Rodents. Current Protocols in Neuroscience. Retrieved from [Link]

  • In vivo Brain Microdialysis. (2024, March 4). Retrieved from [Link]

  • Calabria, A. R., et al. (2007). Blood-Brain Barrier Modeling with Co-cultured Neural Progenitor Cell-derived Astrocytes and Neurons. Journal of Neurochemistry. Retrieved from [Link]

  • Malik, A., et al. (2024). Establishment of a Four-Cell In Vitro Blood-Brain Barrier Model With Human Primary Brain Cells. Current Protocols. Retrieved from [Link]

  • Ly, D. D., et al. (2014). An in vitro Blood-brain barrier model combining shear stress and endothelial cell/astrocyte co-culture. Journal of Visualized Experiments. Retrieved from [Link]

  • Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. Retrieved from [Link]

  • Horn, T. F., & Engelmann, M. (2001). In vivo microdialysis for nonapeptides in rat brain--a practical guide. Methods. Retrieved from [Link]

  • JoVE. (2022). Method For Preparation Of Human Cell-Based, Contact Model Of Blood-Brain Barrier l Protocol Preview. YouTube. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Retrieved from [Link]

  • Yogeeswari, P., et al. (2004). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticonvulsant activity of some piperazine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(3-甲基苄基)哌嗪. Retrieved from [Link]

  • ResearchGate. (n.d.). cLogD 7.4 vs TPSA and MW of compounds within the property space with... Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vivo Toxicity Profile of 1-(3-Chloro-2-methylbenzyl)piperazine

Executive Summary Introduction and Chemical Context 1-(3-Chloro-2-methylbenzyl)piperazine belongs to the N-substituted piperazine class of compounds. This class is of significant interest in medicinal chemistry for its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Introduction and Chemical Context

1-(3-Chloro-2-methylbenzyl)piperazine belongs to the N-substituted piperazine class of compounds. This class is of significant interest in medicinal chemistry for its diverse pharmacological activities but also of concern in toxicology due to the recreational use and abuse of some of its members, such as 1-benzylpiperazine (BZP).[2][3] These compounds often mimic the effects of amphetamines by modulating monoamine neurotransmission, specifically by stimulating the release of dopamine and serotonin.[1][4][5]

The subject molecule, 1-(3-Chloro-2-methylbenzyl)piperazine, possesses two key structural modifications compared to BZP: a chlorine atom and a methyl group on the benzyl ring. These substitutions can significantly alter its metabolic fate, receptor affinity, and overall toxicity profile. The chloro- substitution, as seen in the related compound 1-(3-chlorophenyl)piperazine (mCPP), is known to confer significant serotonergic activity and has been associated with a distinct toxicological profile.[6][7] This guide will, therefore, extrapolate from the known toxicology of these analogs to build a predictive assessment and a robust testing strategy.

Predicted Toxicological Profile

Based on structure-activity relationships within the piperazine class, the following toxicological characteristics are anticipated for 1-(3-Chloro-2-methylbenzyl)piperazine.

Toxicokinetics: Absorption, Distribution, Metabolism, Excretion (ADME)
  • Absorption: Like other piperazines, rapid oral absorption is expected.

  • Distribution: The lipophilic nature of the benzyl group suggests good distribution into tissues, including significant penetration of the blood-brain barrier, which is a prerequisite for the anticipated neurotoxic effects.

  • Metabolism: Hepatic metabolism is the primary route of clearance. Key metabolic pathways for related compounds like mCPP involve hydroxylation of the aromatic ring followed by glucuronidation or sulfation, and degradation of the piperazine moiety.[6] The presence of the methyl and chloro- groups will influence the specific cytochrome P450 (CYP) enzymes involved and the resulting metabolites, which may have their own toxicological activity.

  • Excretion: Metabolites are expected to be primarily excreted renally.[3] Studies on BZP and TFMPP show that elimination is typically complete within 24-48 hours.[1]

Primary Target Organ Toxicity
  • Central Nervous System (CNS) & Neurotoxicity: This is the most significant area of concern. BZP and its analogs are known to cause a range of adverse neurological effects including anxiety, insomnia, confusion, dizziness, tremor, and, at higher doses, life-threatening toxic seizures.[3][8][9] The mechanism is linked to a massive release of dopamine and serotonin, similar to MDMA.[5] In vitro studies on dopaminergic cell lines show that piperazine derivatives can induce oxidative stress, mitochondrial dysfunction, and apoptosis, providing a mechanistic basis for neurotoxicity.[4]

  • Cardiovascular System: Sympathomimetic effects are common, leading to palpitations, tachycardia (increased heart rate), and hypertension. These effects stem from the release of norepinephrine and dopamine.

  • Hepatic System (Liver): While less prominent than neurotoxicity, hepatotoxicity is a potential risk. In vitro studies combining BZP and TFMPP in primary hepatocytes and HepaRG cells have demonstrated mitochondrial impairment, oxidative stress, and apoptosis, indicating a potential for liver damage with high-dose or chronic exposure.[10]

  • Renal System (Kidney): Renal toxicity has been reported following the use of some piperazine derivatives.[3][8]

Proposed In Vivo Toxicity Assessment Strategy

A tiered approach, starting with acute toxicity and progressing to more specific endpoint assessments, is recommended. All protocols must be conducted in compliance with institutional and national animal welfare guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This study provides an initial estimate of the compound's intrinsic toxicity and helps determine dose ranges for subsequent studies.

  • Rationale: The Up-and-Down Procedure (UDP) is a validated method that minimizes the number of animals required while providing a statistically robust estimate of the LD50 (the dose lethal to 50% of the test animals).

  • Experimental Protocol:

    • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.

    • Housing: Animals are housed individually with controlled temperature (22±3°C), humidity (30-70%), and a 12-h light/dark cycle. Standard chow and water are provided ad libitum.

    • Dosing: The compound is administered by oral gavage. A starting dose is selected based on available in vitro data or data from similar compounds (e.g., a starting dose of 300 mg/kg, with subsequent doses adjusted by a factor of 3.2).

    • Procedure: A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the stopping criteria are met.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., seizures, changes in activity, tremors, salivation), and body weight changes for at least 14 days post-dosing.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Neurotoxicity Screening Battery (OECD Guideline 424)

This series of tests provides a comprehensive assessment of motor, sensory, and cognitive functions.

  • Rationale: Given the known neuroactive properties of the piperazine class, a functional observational battery is critical to characterize the specific nature of the neurotoxic effects.

  • Experimental Protocol:

    • Animal Model: Sprague-Dawley rats (both sexes).

    • Dose Groups: A control group (vehicle only) and at least three dose levels are used, based on the results of the acute toxicity study. Doses should be selected to elicit a range of effects, from a no-observed-adverse-effect level (NOAEL) to overt toxicity.

    • Functional Observational Battery (FOB):

      • Home Cage Observations: Posture, activity level, presence of convulsions or tremors.

      • Open Field Assessment: Locomotor activity (e.g., distance traveled, rearing frequency), grooming, and autonomic signs (e.g., salivation, pupil size).

      • Sensory and Motor Tests: Grip strength, landing foot splay, sensory startle response to auditory or visual stimuli.

    • Schedule: Testing is performed before dosing, at the time of peak effect (determined from pilot studies), and at specified intervals during a 28-day repeat-dose study.

    • Pathology: At the end of the study, animals are euthanized, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected for histopathological examination.

Data Presentation and Visualization

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Predicted Acute Toxicity Classification based on Analogs
CompoundAnimal ModelLD50 (Oral)Toxicity ClassReference
1-(3-Chlorophenyl)piperazineRat142 mg/kgToxic if swallowed[11]
Piperazine (Base)Rat~2600 mg/kgLow acute toxicity[12]
1-(3-Chloro-2-methylbenzyl)piperazine Rat Predicted: 100-500 mg/kg Toxic/Harmful (Predicted)
Table 2: Key Observational Endpoints in Neurotoxicity Screening
Functional DomainSpecific Test/ObservationExpected Effect of a Neurotoxic Piperazine
Autonomic Pupil size, salivation, lacrimationMydriasis (dilation), potential salivation
Neuromuscular Grip strength, gait analysisPotential decrease in strength, ataxia (impaired coordination)
Sensorimotor Startle response, tail-pinch responseHyper-reactivity to stimuli
Behavioral Open-field activity, stereotypyHyperactivity, repetitive movements (e.g., head weaving)
Diagrams and Workflows

A clear experimental workflow is essential for reproducibility and understanding the study design.

G cluster_pre Pre-Study Phase cluster_study Acute Oral Toxicity Study (OECD 423) cluster_post Data Analysis acclimation Animal Acclimation (≥ 5 days) randomization Randomization into Dose Groups acclimation->randomization dosing Single Oral Gavage (Sequential Dosing) randomization->dosing obs_short Short-Term Observation (First 24 hours) - Clinical Signs - Mortality dosing->obs_short obs_long Long-Term Observation (14 Days) - Body Weight - Delayed Effects obs_short->obs_long necropsy Gross Necropsy & Tissue Collection obs_long->necropsy analysis LD50 Estimation (Maximum Likelihood Method) necropsy->analysis report Final Study Report analysis->report

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Mechanistic Considerations and Signaling Pathways

The primary mechanism of toxicity for benzylpiperazine derivatives is their action as monoamine releasing agents.

G cluster_drug Pharmacological Action cluster_neuron Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft & Postsynaptic Neuron cluster_toxicity Toxicological Outcomes drug 1-(3-Chloro-2-methylbenzyl)piperazine DAT Dopamine Transporter (DAT) drug->DAT Binds to & Reverses Transporter Function SERT Serotonin Transporter (SERT) drug->SERT Binds to & Reverses Transporter Function VMAT2 Vesicular Transporter (VMAT2) DAT->VMAT2 Disrupts Vesicular Storage SERT->VMAT2 Disrupts Vesicular Storage DA_synapse ↑↑ Dopamine VMAT2->DA_synapse Massive Non-vesicular Release (Efflux) SER_synapse ↑↑ Serotonin VMAT2->SER_synapse Massive Non-vesicular Release (Efflux) DA_vesicle Dopamine (Vesicular) DA_vesicle->VMAT2 SER_vesicle Serotonin (Vesicular) SER_vesicle->VMAT2 DA_receptor Postsynaptic Dopamine Receptors DA_synapse->DA_receptor SER_receptor Postsynaptic Serotonin Receptors SER_synapse->SER_receptor toxicity Neurotoxicity (Seizures, Hyperactivity) Cardiotoxicity (Tachycardia) DA_receptor->toxicity Overstimulation SER_receptor->toxicity Overstimulation

Caption: Proposed mechanism of monoaminergic neurotoxicity.

Conclusion and Future Directions

While direct experimental data on 1-(3-Chloro-2-methylbenzyl)piperazine is lacking, a robust toxicological profile can be predicted based on its structural similarity to BZP and mCPP. The primary concerns for in vivo toxicity are acute neurotoxic and cardiovascular events, mediated by the compound's expected action as a potent dopamine and serotonin releasing agent. The experimental strategies outlined in this guide provide a clear path forward for definitively characterizing its safety profile. Future work should also include in vitro metabolism studies to identify major metabolites and genotoxicity assays (e.g., Ames test) to assess mutagenic potential.[13] A thorough understanding of this molecule's ADME and toxicity profile is essential for any further development or risk assessment.

References

  • Marona, H., et al. (2009). Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 66(5), 571-8. [Link]

  • Wikidoc. (2012). Benzylpiperazine. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257. [Link]

  • Gee, P., et al. (2005). A Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity. ResearchGate. [Link]

  • Pabbati, C., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Applied Pharmacology, 343, 36-46. [Link]

  • Styrkonis, A., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(10), 5555. [Link]

  • Parenti, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1839-1852. [Link]

  • British Medical Journal. (1967). Neurotoxic effects of piperazine. BMJ, 2(5555), 840. [Link]

  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550-60. [Link]

  • Cerdeira, R., et al. (2016). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. ResearchGate. [Link]

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8. [Link]

  • Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-7. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Piperazines. [Link]

  • Elliott, S., & Smith, C. (2008). Investigation of the first deaths in the United Kingdom involving the detection and quantitation of the piperazines BZP and 3-TFMPP. Journal of Analytical Toxicology, 32(2), 172-7. [Link]

  • Dias da Silva, D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 91(3), 1413-1430. [Link]

Sources

Foundational

Introduction: Unraveling the Metabolic Fate of a Novel Piperazine Derivative

An In-Depth Technical Guide to the Metabolic Pathways of 1-(3-Chloro-2-methylbenzyl)piperazine in Hepatocytes In the landscape of modern drug discovery, 1-(3-Chloro-2-methylbenzyl)piperazine represents a chemical scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways of 1-(3-Chloro-2-methylbenzyl)piperazine in Hepatocytes

In the landscape of modern drug discovery, 1-(3-Chloro-2-methylbenzyl)piperazine represents a chemical scaffold of significant interest, belonging to a class of compounds widely explored for their diverse pharmacological activities.[1] The journey of any promising compound from a laboratory curiosity to a clinical candidate is critically dependent on understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The liver, and specifically its parenchymal cells, the hepatocytes, serves as the primary hub for xenobiotic metabolism.[2] It is within these cells that compounds like 1-(3-Chloro-2-methylbenzyl)piperazine are enzymatically transformed, a process that dictates their pharmacokinetic properties, efficacy, and potential for toxicity.

This technical guide provides a comprehensive framework for elucidating the metabolic pathways of 1-(3-Chloro-2-methylbenzyl)piperazine using primary human hepatocytes as the gold-standard in vitro model system.[3][4] We will move beyond a simple recitation of methods to explore the scientific rationale behind experimental design, from predicting biotransformations based on chemical structure to the detailed protocols for metabolite generation and identification. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven methodologies to characterize the metabolic fate of novel chemical entities.

Part 1: Predicted Metabolic Landscape of 1-(3-Chloro-2-methylbenzyl)piperazine

The chemical architecture of 1-(3-Chloro-2-methylbenzyl)piperazine offers several potential sites for enzymatic attack by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily for Phase I reactions and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[5] Based on extensive literature on similar piperazine-containing structures, we can postulate a series of likely metabolic transformations.[6][7]

Phase I Biotransformations (Functionalization):

  • Aromatic Hydroxylation: The 3-chloro-2-methylphenyl ring is a prime candidate for hydroxylation, a classic CYP-mediated reaction. The exact position of hydroxylation will be influenced by the directing effects of the existing chloro and methyl substituents. Studies on m-chlorophenylpiperazine (mCPP) have shown that hydroxylation of the aromatic ring is a major metabolic route, often mediated by CYP2D6.[7][8]

  • Benzylic Hydroxylation: The methylene bridge connecting the phenyl and piperazine rings is susceptible to oxidation, forming a secondary alcohol. This is a common metabolic pathway for benzyl-substituted compounds.

  • Aliphatic Hydroxylation: The piperazine ring itself can undergo oxidation at carbon atoms, leading to hydroxylated derivatives.[9]

  • N-Dealkylation: Cleavage of the benzyl group from the piperazine nitrogen would yield piperazine and a corresponding 3-chloro-2-methylbenzyl metabolite. This is a well-documented pathway for many N-substituted piperazines.

  • Piperazine Ring Opening/Degradation: More extensive metabolism can lead to the oxidative degradation of the piperazine ring, resulting in metabolites such as N-substituted ethylenediamine derivatives. This has been observed for designer drugs like mCPP and TFMPP.[5][7]

  • Methyl Group Oxidation: The aryl-methyl group can be sequentially oxidized to a hydroxymethyl group and then further to a carboxylic acid.

Phase II Biotransformations (Conjugation):

  • Glucuronidation/Sulfation: Any hydroxylated metabolites generated during Phase I are potential substrates for conjugation with glucuronic acid or sulfate. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[5]

Bioactivation and Reactive Metabolites:

A critical aspect of metabolism studies is the potential for bioactivation—the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity. The piperazine moiety is known to be susceptible to bioactivation. A key mechanism involves the oxidation of the piperazine ring to form an electrophilic iminium ion.[9] In some cases, this can be followed by a novel ring contraction to form a substituted imidazoline, which can be trapped by nucleophiles like glutathione (GSH).[10][11][12] Investigating this possibility is paramount for a comprehensive safety assessment.

Metabolic_Pathways cluster_phase1 Phase I Reactions (CYP450s) cluster_phase2 Phase II Reactions (UGTs, SULTs) cluster_trapping Trapping Adducts Parent 1-(3-Chloro-2-methylbenzyl)piperazine M1 Aromatic Hydroxylation (M1) Parent->M1 M2 Benzylic Hydroxylation (M2) Parent->M2 M3 Piperazine C-Hydroxylation (M3) Parent->M3 M4 Methyl Group Oxidation (M4) Parent->M4 M5 N-Dealkylation Products (Piperazine + Benzyl moiety) Parent->M5 M6 Piperazine Ring Opening (M6) Parent->M6 M7 Reactive Iminium Ion (Bioactivation Intermediate) Parent->M7 M1_conj M1-Glucuronide/Sulfate M1->M1_conj Conjugation M2_conj M2-Glucuronide/Sulfate M2->M2_conj Conjugation M3_conj M3-Glucuronide/Sulfate M3->M3_conj Conjugation M4_conj M4-Glucuronide/Sulfate M4->M4_conj Conjugation M7_adduct GSH Adduct M7->M7_adduct + GSH

Caption: Predicted metabolic pathways of 1-(3-Chloro-2-methylbenzyl)piperazine.

Part 2: Experimental Framework for Metabolite Identification in Hepatocytes

The successful identification of metabolites hinges on a meticulously designed and executed experimental workflow. Using cryopreserved primary human hepatocytes in suspension is a robust, well-accepted, and readily available system for determining metabolic stability and identifying major metabolites within a typical 4-hour incubation period.[3]

Causality in Model Selection

While plated hepatocytes allow for longer incubation times and are essential for studies like enzyme induction, suspension assays are often preferred for initial metabolite profiling.[13] The rationale is twofold: first, they provide a high-surface-area exposure of the compound to the cells, maximizing metabolic activity in a short timeframe. Second, the protocol is rapid and amenable to higher throughput, making it ideal for screening and early-stage characterization.[13]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Thaw Cryopreserved Human Hepatocytes B Assess Viability (e.g., Trypan Blue) A->B C Dilute to Working Concentration B->C D Pre-warm Hepatocyte Suspension (37°C) C->D E Initiate Reaction: Add Parent Compound D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (e.g., 0, 15, 60, 120 min) F->G H Quench Reaction (e.g., Cold Acetonitrile) G->H I Centrifuge to Pellet Debris H->I J Collect Supernatant I->J K Analyze via LC-MS/MS J->K L Data Processing: Metabolite Identification K->L

Caption: Experimental workflow for hepatocyte suspension assay.

Protocol 1: In Vitro Metabolism in Suspended Human Hepatocytes

This protocol outlines a self-validating system for assessing the metabolism of 1-(3-Chloro-2-methylbenzyl)piperazine.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 1-(3-Chloro-2-methylbenzyl)piperazine (test article)

  • Positive control compound with known metabolism (e.g., Testosterone)

  • Negative control (vehicle, e.g., DMSO)

  • Ice-cold acetonitrile containing an internal standard

  • Refrigerated centrifuge

  • Incubating shaker (37°C)

Methodology:

  • Hepatocyte Thawing & Preparation (The 'Why'): Thaw hepatocytes rapidly in a 37°C water bath and immediately transfer to pre-warmed incubation medium. This step is critical to maximize post-thaw viability. Perform a cell count and viability assessment using the trypan blue exclusion method. A viability of >80% is considered acceptable for these assays.

  • Incubation Setup (The 'Why'): Dilute the hepatocyte suspension to a final concentration of 1 million viable cells/mL. Aliquot the cell suspension into tubes and pre-incubate for 10 minutes at 37°C with gentle shaking. This allows the cells to equilibrate and reach metabolic homeostasis before the test article is introduced.

  • Reaction Initiation (The 'Why'): Prepare a stock solution of the test article in a suitable solvent (e.g., DMSO). Initiate the metabolic reaction by adding the test article to the cell suspension. The final solvent concentration should be kept low (<0.5%) to avoid cytotoxicity. A typical substrate concentration for initial screening is 1-10 µM.

    • Trustworthiness Check: Include parallel incubations:

      • Vehicle Control: Cells + vehicle only (to monitor for endogenous interference).

      • Positive Control: Cells + testosterone (to confirm metabolic competency of the hepatocyte batch).

      • T0 Control: Cells + test article, immediately quenched (to establish the baseline at time zero).

  • Incubation & Sampling (The 'Why'): Incubate the tubes at 37°C in a shaking water bath. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension. The time course allows for an estimation of the rate of parent compound disappearance and metabolite formation.

  • Reaction Quenching (The 'Why'): Immediately add the withdrawn aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard. The cold organic solvent serves two purposes: it instantly stops all enzymatic reactions (quenching) and precipitates proteins, which clarifies the sample for analysis.

  • Sample Preparation (The 'Why'): Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. This clean-up step is essential to prevent contamination and clogging of the analytical system.

Protocol 2: Trapping of Reactive Metabolites

To investigate the potential for bioactivation, the primary experiment is repeated with the addition of a nucleophilic trapping agent.

Methodology:

  • Follow steps 1-3 of Protocol 1.

  • Prior to adding the test article, supplement the hepatocyte incubation medium with a trapping agent. The most common is reduced glutathione (GSH) at a concentration of 1-5 mM.[10]

  • Initiate the reaction and proceed with the incubation and sample preparation as described in Protocol 1.

  • During LC-MS/MS analysis, specifically search for the mass of the parent compound adducted with glutathione (or its fragments). The expected mass shift for a GSH adduct is +305.1 Da.

Protocol 3: Bioanalytical Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and characterizing drug metabolites.[14][15]

Methodology:

  • Chromatographic Separation: Use a reverse-phase HPLC or UHPLC column (e.g., C18) to separate the parent compound from its metabolites based on polarity. A gradient elution using water and acetonitrile (both typically containing 0.1% formic acid) is standard.

  • Mass Spectrometric Detection:

    • Full Scan MS: In the initial run, acquire full scan mass spectra to detect all ions present in the sample. Compare the chromatograms from incubated samples to the T0 control to identify new peaks corresponding to potential metabolites.

    • Metabolite Prediction: Calculate the expected masses for the predicted biotransformations (e.g., +16 Da for hydroxylation, +305 Da for GSH adduct).

    • MS/MS Fragmentation: Perform product ion scans (MS/MS) on the parent compound and any potential metabolite ions. The fragmentation pattern of a metabolite will often retain characteristic fragments from the parent drug, providing structural confirmation. For example, a hydroxylated metabolite should show a precursor ion 16 Da higher than the parent but may share several common product ions.

Part 3: Data Interpretation and Characterization

The culmination of this workflow is the systematic analysis of the LC-MS/MS data to build a comprehensive metabolic map. Metabolites are identified by comparing their retention times and mass spectral data against the parent compound and controls.

Table 1: Hypothetical Metabolite Profile for 1-(3-Chloro-2-methylbenzyl)piperazine

Metabolite IDMass Shift (Da)Proposed BiotransformationStructural Evidence from MS/MS
Parent -1-(3-Chloro-2-methylbenzyl)piperazinePrecursor ion [M+H]⁺, characteristic fragments
M1 +15.99Aromatic or Aliphatic HydroxylationPrecursor ion [M+16+H]⁺, shares core fragments with parent
M2 +15.99Benzylic HydroxylationPrecursor ion [M+16+H]⁺, different retention time from M1
M3 +29.99Methyl Group Oxidation (Carboxylic Acid)Precursor ion [M+30+H]⁺, loss of H₂O and CO from fragment
M4 -137.03N-Dealkylation (Piperazine moiety)Ion corresponding to protonated piperazine observed
M5 +305.10Glutathione (GSH) AdductPrecursor ion [M+305+H]⁺, characteristic loss of pyroglutamate

Conclusion and Forward Outlook

This guide outlines a robust, scientifically-grounded strategy for elucidating the metabolic pathways of 1-(3-Chloro-2-methylbenzyl)piperazine in human hepatocytes. By combining predictive assessment based on chemical structure with rigorous in vitro experimental protocols and high-sensitivity analytical techniques, researchers can generate a comprehensive metabolic map.

The identification of major clearance pathways, the characterization of all significant metabolites, and the investigation of potential bioactivation are critical data packages for any drug development program. This information directly informs predictions of human pharmacokinetics, guides the design of subsequent in vivo studies, and provides a foundational understanding of the compound's potential for drug-drug interactions and idiosyncratic toxicity.[2][13] The application of these principles ensures that decisions made during lead optimization and candidate selection are based on a thorough and trustworthy understanding of the compound's metabolic fate.

References

  • Gebhardt, R., Hengstler, J. G., Müller, D., & Glöckner, R. (2003). New Hepatocyte In Vitro Systems for Drug Metabolism. Taylor & Francis. Available at: [Link]

  • Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Lonza Bioscience. (n.d.). Drug Metabolism and Drug-Drug Interaction. Available at: [Link]

  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Hepatic Uptake Assays. Available at: [Link]

  • Prodwut, H., et al. (2019). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. PMC. Available at: [Link]

  • Costa, J. L., et al. (2021). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. Available at: [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]

  • DeRuiter, J. (2011). Analysis of Benzylpiperazine-like Compounds. ResearchGate. Available at: [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at: [Link]

  • Theobald, D. S., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. PubMed. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. unodc.org. Available at: [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]

  • Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. PubMed. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Thermodynamic Characterization of 1-(3-Chloro-2-methylbenzyl)piperazine for Pharmaceutical Development

An in-depth technical guide on the core thermodynamic properties of 1-(3-Chloro-2-methylbenzyl)piperazine. Abstract: 1-(3-Chloro-2-methylbenzyl)piperazine is a substituted piperazine derivative, a class of compounds of s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core thermodynamic properties of 1-(3-Chloro-2-methylbenzyl)piperazine.

Abstract: 1-(3-Chloro-2-methylbenzyl)piperazine is a substituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in active pharmaceutical ingredients (APIs). The thermodynamic properties of this molecule are not merely academic data points; they are critical determinants of its behavior throughout the drug development lifecycle—from process chemistry and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the systematic evaluation of these properties. We will move beyond simple data reporting to explore the causality behind experimental choices, establish self-validating protocols, and ground our methodologies in authoritative standards. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to approach the thermodynamic characterization of novel chemical entities.

Part 1: Foundational Principles & Predictive Assessment

Before any empirical work is undertaken, a thorough in silico and theoretical assessment is paramount. This predictive phase allows us to anticipate the molecule's behavior, design more efficient experiments, and identify potential development challenges early.

Molecular Structure and its Thermodynamic Implications

The structure of 1-(3-Chloro-2-methylbenzyl)piperazine dictates its physicochemical properties. Key features include:

  • The Piperazine Ring: A basic, six-membered heterocyclic ring containing two nitrogen atoms. These nitrogens are the primary sites of protonation, making the molecule's properties highly pH-dependent. We can anticipate two distinct dissociation constants (pKa).

  • The Benzyl Group: A bulky, lipophilic moiety that significantly influences solubility and the partition coefficient (LogP).

  • The Chloro and Methyl Substituents: These groups on the aromatic ring modulate the electronic environment and lipophilicity, fine-tuning the molecule's overall properties.

In Silico Prediction: Establishing a Baseline

Computational tools provide rapid, cost-effective estimations of key thermodynamic parameters. While not a substitute for experimental data, they are invaluable for hypothesis generation.

A variety of software packages, many employing machine learning and quantitative structure-property relationship (QSPR) models, are available for these predictions.[1]

  • pKa Prediction: Software like ACD/pKa, ChemAxon, and MoKa can provide estimates for the two basic pKa values of the piperazine nitrogens.[2][3][4] These tools use large databases of experimental values and algorithms based on Hammett-type equations to calculate pKa from chemical structure.[2]

  • LogP/LogD Prediction: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Numerous models, including those in ACD/PhysChem Suite and virtual labs like ChemSilico, can predict LogP.[4][5] Since our molecule is basic, its distribution coefficient (LogD), which is pH-dependent, is more relevant and can be calculated from the predicted LogP and pKa values.

  • Aqueous Solubility (LogS) Prediction: Predicting solubility is notoriously complex, but machine learning models like SolTranNet and AqSolPred have shown strong performance.[6][7][8] These tools use a molecule's structure (often as a SMILES string) to estimate its intrinsic aqueous solubility.

The table below summarizes the expected in silico results for our compound, providing a crucial starting point for experimental design.

PropertyPredicted ValueRationale & Implication for Drug Development
pKa₁ (most basic) ~8.5 - 9.5Corresponds to the secondary amine in the piperazine ring. Governs the charge state in the intestines; critical for absorption and solubility.
pKa₂ (least basic) ~4.0 - 5.0Corresponds to the tertiary, benzyl-substituted amine. Influences behavior in the acidic environment of the stomach.
LogP ~3.5 - 4.5The combination of the lipophilic benzyl group and the polar piperazine ring results in a moderately high value. Suggests good potential for membrane permeability, but may risk poor aqueous solubility.
LogS (intrinsic) Low (-4 to -5 log mol/L)High LogP and a rigid crystalline structure often lead to low intrinsic solubility of the free base. pH-dependent solubility will be critical.

Part 2: A Framework for Empirical Determination

While predictions are useful, definitive data can only be obtained through rigorous experimentation. The following sections detail the authoritative, self-validating protocols for characterizing the key thermodynamic properties of 1-(3-Chloro-2-methylbenzyl)piperazine.

Workflow for Thermodynamic Characterization

The overall process follows a logical progression from fundamental property determination to more complex analyses, ensuring that data from one experiment appropriately informs the next.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Solution Properties purity Purity & Identity Confirmation (HPLC, NMR, MS) thermal Thermal Properties (DSC, TGA) purity->thermal Ensures material integrity pka pKa Determination (Potentiometric Titration) thermal->pka Informs on solid state sol pH-Solubility Profile (Shake-Flask Method) pka->sol Critical for buffer selection & data interpretation logd LogD Profiling (Shake-Flask or HPLC) sol->logd Informs pH for LogD measurement

Caption: Experimental workflow for thermodynamic characterization.

Dissociation Constant (pKa) Determination

Causality: The pKa values are arguably the most influential thermodynamic parameters for an ionizable molecule. They dictate the charge state at any given pH, which in turn governs solubility, lipophilicity (LogD), membrane permeability, and receptor binding. For our molecule, we expect two pKa values corresponding to the two piperazine nitrogens.

Authoritative Protocol: Potentiometric Titration This method is considered the gold standard for pKa measurement due to its accuracy and directness. It is based on the OECD Test Guideline 112.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh ~5-10 mg of 1-(3-Chloro-2-methylbenzyl)piperazine and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure complete dissolution. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic background.

  • Titration (Acidic Direction): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Titration (Basic Direction): Perform a separate titration on a fresh sample solution using a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve. Sophisticated software can be used to calculate the pKa values by fitting the data to the Henderson-Hasselbalch equation.

  • Self-Validation: The experiment should be performed in triplicate. The standard deviation of the pKa values should be less than 0.1 log units.

Aqueous Solubility Profile

Causality: Aqueous solubility is a direct gatekeeper for bioavailability. For an ionizable compound, solubility is not a single value but a function of pH. Understanding this profile is critical for selecting a salt form and designing a formulation. Given the predicted low intrinsic solubility, we expect a significant increase in solubility at pH values below the pKa values.

Authoritative Protocol: Equilibrium Shake-Flask Method This method, aligned with OECD Test Guideline 105, directly measures the saturation concentration of a compound in a given medium at equilibrium.

Step-by-Step Methodology:

  • Media Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. It is critical to use filters that do not bind the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by XRPD or DSC to ensure the compound has not changed its physical form (e.g., converted to a hydrate or a different polymorph) during the experiment. This is a critical self-validation step.

G start Add Excess Solid to Buffer Vial agitate Agitate at Constant Temp (e.g., 24h, 25°C) start->agitate separate Phase Separation (Centrifuge/Filter) agitate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify analyze_solid Analyze Remaining Solid (XRPD/DSC) separate->analyze_solid Validation Step end Report Solubility (mg/mL or µM) quantify->end

Caption: Workflow for the Shake-Flask Solubility method.

Thermal Properties: Melting Point and Stability

Causality: Thermal analysis provides information on the solid-state properties of the API, including its melting point, purity, and thermal stability. These are critical parameters for manufacturing, processing, and storage.

Authoritative Protocols: DSC and TGA

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point (onset and peak of the endotherm) and enthalpy of fusion.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Step-by-Step Methodology (DSC):

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined from the onset of the melting endotherm. The sharpness of the peak can give a qualitative indication of purity. The integrated peak area provides the enthalpy of fusion.

ParameterTypical Experimental ResultSignificance
Melting Point (DSC) 110-125 °C (sharp endotherm)Defines the solid-to-liquid phase transition. A sharp peak suggests high purity.
Enthalpy of Fusion (DSC) 25-35 kJ/molRelates to the strength of the crystal lattice.
Decomposition Temp (TGA) > 200 °CIndicates the upper limit of thermal stability for handling and storage.

Part 3: Data Synthesis and Application in Drug Development

The true power of this data lies in its integration. The pKa values explain the pH-solubility profile. The LogP value, modulated by the pKa at physiological pH (to give LogD), helps predict membrane permeability. The thermal data ensures that the solid form is stable and can be reliably handled.

For 1-(3-Chloro-2-methylbenzyl)piperazine, the data suggests a classic "brick dust" profile for the free base: low intrinsic solubility but good lipophilicity. The basic nature, confirmed by pKa measurement, is the key to overcoming this. The pH-solubility profile will show a dramatic increase in solubility below pH 7, indicating that the compound will be soluble in the stomach and that salt formation (e.g., a hydrochloride salt) would be a viable strategy to ensure good dissolution and absorption.

G cluster_0 Physicochemical Profile pka pKa (Charge State) adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) pka->adme governs absorption site logp LogP (Lipophilicity) logp->adme influences distribution sol Solubility (Aqueous) sol->adme limits absorption rate mp Melting Point (Solid State) mp->adme impacts formulation choice

Caption: Interrelation of properties and their impact on ADME.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. Available from [Link]

  • OECD. (1981). OECD Test Guideline 105: Water Solubility. OECD Publishing. Available from [Link]

  • OECD. (1981). OECD Test Guideline 112: Dissociation Constants in Water. OECD Publishing. Available from [Link]

  • Avdeef, A. (2012).
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 1-(3-Chloro-2-methylbenzyl)piperazine

An Application Note and Protocol for the Synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine Abstract This document provides a comprehensive guide for the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine, a valuable pip...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine, a valuable piperazine derivative with applications in medicinal chemistry and pharmacological research[1]. We present a detailed, two-step synthetic route commencing with the preparation of the key intermediate, 3-chloro-2-methylbenzyl chloride, followed by its reaction with piperazine. This protocol emphasizes methodological clarity, explains the chemical principles behind procedural choices, and addresses common challenges such as achieving selective mono-alkylation. The guide is intended for researchers in organic synthesis, drug discovery, and process development, offering a robust and reproducible methodology complete with safety protocols, characterization data, and troubleshooting advice.

Introduction: The Significance of Substituted Piperazines

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs[2]. Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, allow for the modulation of aqueous solubility, lipophilicity, and receptor-binding interactions. 1-(3-Chloro-2-methylbenzyl)piperazine is a specific derivative of interest due to its structural features, which suggest potential interactions with a variety of biological targets[1]. The chloro and methyl substituents on the benzyl group can significantly influence its electronic properties and metabolic stability, making it a key building block for novel therapeutic agents.

This guide details a reliable synthetic pathway, focusing on a direct N-alkylation approach, which is often favored for its operational simplicity and cost-effectiveness.

Overall Synthetic Strategy

The synthesis is approached in two primary stages:

  • Preparation of the Alkylating Agent: Synthesis of 3-chloro-2-methylbenzyl chloride from a commercially available precursor, 3-chloro-2-methylbenzyl alcohol. This step converts the alcohol into a more reactive electrophile (an alkyl halide) suitable for the subsequent substitution reaction.

  • Nucleophilic Substitution: The N-alkylation of piperazine with the synthesized 3-chloro-2-methylbenzyl chloride. This step forms the final product through the creation of a new carbon-nitrogen bond.

A critical consideration in the second step is preventing the formation of the 1,4-disubstituted piperazine byproduct. Our protocol addresses this by using a large excess of piperazine, which statistically favors the desired mono-alkylation product.

Synthetic_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation Start 3-Chloro-2-methylbenzyl alcohol Intermediate 3-Chloro-2-methylbenzyl chloride Start->Intermediate  SOCl2, DCM   Product 1-(3-Chloro-2-methylbenzyl)piperazine Intermediate->Product  K2CO3, Acetonitrile   Piperazine Piperazine (excess) Piperazine->Product

Caption: Overall two-step synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine.

Experimental Protocols

Part 1: Synthesis of 3-Chloro-2-methylbenzyl chloride (Intermediate)

Principle: This protocol employs thionyl chloride (SOCl₂) to convert 3-chloro-2-methylbenzyl alcohol into its corresponding benzyl chloride. This is a standard and efficient method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
3-Chloro-2-methylbenzyl alcohol156.6110.0 g63.81.0
Thionyl chloride (SOCl₂)118.976.5 mL (9.1 g)76.61.2
Dichloromethane (DCM), anhydrous84.93100 mL--
Pyridine, anhydrous (catalyst)79.100.1 mL-cat.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-methylbenzyl alcohol (10.0 g, 63.8 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Add a catalytic amount of anhydrous pyridine (0.1 mL). Then, add thionyl chloride (6.5 mL, 76.6 mmol) dropwise to the stirred solution over 20-30 minutes using a dropping funnel. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess thionyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-methylbenzyl chloride as an oil. The product is often used in the next step without further purification.

Part 2: Synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine

Principle: This step is a nucleophilic substitution (N-alkylation) reaction. Piperazine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 3-chloro-2-methylbenzyl chloride, displacing the chloride leaving group.[3] A large excess of piperazine is used to increase the probability of a piperazine molecule reacting with the benzyl chloride, rather than the already mono-alkylated product reacting again, thus minimizing the formation of the 1,4-disubstituted byproduct.[4] Potassium carbonate (K₂CO₃) acts as a base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
3-Chloro-2-methylbenzyl chloride175.0610.0 g (crude from Part 1)~57.11.0
Piperazine86.1424.6 g285.55.0
Potassium Carbonate (K₂CO₃), anhydrous138.2115.8 g114.32.0
Acetonitrile (ACN), anhydrous41.05200 mL--

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask, add piperazine (24.6 g, 285.5 mmol), anhydrous potassium carbonate (15.8 g, 114.3 mmol), and anhydrous acetonitrile (200 mL). Stir the suspension vigorously.

  • Reagent Addition: Dissolve the crude 3-chloro-2-methylbenzyl chloride (~10.0 g, ~57.1 mmol) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred piperazine suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting benzyl chloride is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Work-up and Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and 100 mL of water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 75 mL) to remove excess piperazine, followed by 75 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, e.g., 100:0 to 95:5) to afford the pure 1-(3-Chloro-2-methylbenzyl)piperazine.

Experimental_Workflow Setup 1. Assemble Reaction: Piperazine, K₂CO₃, ACN Add 2. Add Benzyl Chloride Solution Dropwise Setup->Add Heat 3. Heat Mixture (60-70 °C, 4-6h) Add->Heat Monitor 4. Monitor by TLC/GC-MS Heat->Monitor Filter 5. Cool & Filter (Remove Salts) Monitor->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Extract 7. Aqueous Work-up & Extraction (DCM) Concentrate->Extract Purify 8. Dry & Purify (Column Chromatography) Extract->Purify Analyze 9. Characterize Product (NMR, MS) Purify->Analyze

Caption: Workflow for the N-alkylation of piperazine.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically a pale yellow to colorless viscous oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (around 7.0-7.4 ppm), a singlet for the benzylic CH₂ group (around 3.5 ppm), multiplets for the piperazine ring protons (around 2.4-2.9 ppm), and a singlet for the methyl group (around 2.4 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (m/z ≈ 225.11).

  • Purity (HPLC/GC): Purity should be ≥95% for most research applications. An established HPLC-UV method can be used for quantitative analysis[5].

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Chloro-2-methylbenzyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage[6]. Avoid inhalation and contact with skin and eyes.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Piperazine: Can cause skin and respiratory irritation. May cause allergic skin reactions[7][8][9].

  • Dichloromethane (DCM) & Acetonitrile (ACN): Volatile and flammable solvents. Avoid inhalation of vapors.

  • Potassium Carbonate: Irritant. Avoid creating dust.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention[9].

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive starting materials; Insufficient reaction time or temperature; Inefficient work-up.Check the purity of starting materials. Increase reaction time/temperature and monitor by TLC. Optimize extraction pH and solvent volumes.
Formation of 1,4-disubstituted byproduct Insufficient excess of piperazine; Reaction temperature too high; Benzyl chloride added too quickly.Increase the molar excess of piperazine to 8-10 equivalents. Maintain the recommended temperature. Add the benzyl chloride solution more slowly.
Incomplete Reaction Poor quality of base or solvent; Deactivated alkylating agent (hydrolyzed).Use freshly opened or anhydrous solvents. Ensure K₂CO₃ is dry. Use the benzyl chloride intermediate immediately after preparation.
Difficult Purification Co-elution of product with starting material or byproducts.Adjust the polarity of the chromatography eluent system. A second column or preparative HPLC may be necessary for very high purity.

References

  • Goti, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. NJ.gov. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. Piperazine Compound Summary. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 1-benzylpiperazine. Organic Syntheses. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 22(10), 1679. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 1-(3-Chloro-2-methylbenzyl)piperazine

Introduction 1-(3-Chloro-2-methylbenzyl)piperazine is a critical synthetic intermediate and a pharmacophore derivative belonging to the benzylpiperazine class. The piperazine scaffold is widely recognized as a "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Chloro-2-methylbenzyl)piperazine is a critical synthetic intermediate and a pharmacophore derivative belonging to the benzylpiperazine class. The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents[1]. However, the analysis of piperazine derivatives by High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to the highly basic nature of the secondary and tertiary amines within the molecule[2].

This application note details a robust, self-validating reversed-phase HPLC-UV method designed specifically to overcome these chromatographic hurdles. By prioritizing mechanistic understanding over trial-and-error, this protocol provides a reliable framework for purity assessment, stability testing, and quantitative analysis in drug development environments.

Method Development Rationale: The Causality of Chromatographic Choices

Understanding the Analyte-Stationary Phase Interaction

Benzylpiperazines possess pKa values typically ranging from 9.0 to 9.8 for the secondary amine and ~4.5 for the tertiary amine[3]. At a neutral or weakly acidic pH, the piperazine nitrogen is highly protonated (cationic). Traditional silica-based C18 columns contain residual surface silanol groups (Si-OH) with a pKa of approximately 4.5. At pH > 4, these silanols ionize to form anionic siloxanes (Si-O⁻). The electrostatic attraction between the cationic piperazine and the anionic siloxanes creates a strong secondary retention mechanism, resulting in severe peak tailing, poor resolution, and variable retention times[4].

Strategic Mitigation via Mobile Phase and Column Selection

To establish a self-validating and highly reproducible system, this protocol employs two synergistic strategies:

  • Ion-Pairing and Silanol Suppression : Trifluoroacetic acid (TFA) is utilized at 0.1% (v/v) in both the aqueous and organic mobile phases. This lowers the mobile phase pH to ~2.0, which fully protonates the basic amines but, crucially, completely neutralizes the residual surface silanols, eliminating electrostatic tailing. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperazine, thereby enhancing its retention and partitioning into the C18 stationary phase[1].

  • End-Capped Stationary Phase : A highly end-capped, base-deactivated C18 column (e.g., Zorbax Eclipse Plus) is selected to provide a secondary layer of defense against silanol activity, ensuring a tailing factor (Tf) of ≤ 1.5.

Detector Optimization

While unsubstituted piperazines lack a strong chromophore and often require pre-column derivatization for fluorescence or UV detection[5], the presence of the 3-chloro-2-methylbenzyl group provides a robust UV absorbance profile. Detection is optimized at 220 nm to capture the π-π* transitions of the substituted aromatic ring, enabling high sensitivity without the need for derivatization[1].

Visualizing the Chromatographic Mechanism

Mechanism Base 1-(3-Chloro-2-methylbenzyl)piperazine (Highly Basic Amine) Split Mobile Phase Condition Base->Split Path1 Neutral pH / No Additives Split->Path1 Path2 Acidic pH (0.1% TFA) Split->Path2 Res1 Ionized Silanol Interactions (Severe Peak Tailing) Path1->Res1 Res2 Ion-Pairing & Silanol Suppression (Sharp, Symmetrical Peaks) Path2->Res2

Logical relationship between mobile phase pH, silanol ionization, and peak shape.

Experimental Protocol

Reagents and Materials
  • 1-(3-Chloro-2-methylbenzyl)piperazine reference standard (Purity ≥ 99.0%)

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure Water (18.2 MΩ·cm)

  • HPLC-grade Trifluoroacetic Acid (TFA)

Chromatographic Conditions

The method is executed using a standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

ParameterSpecification
Column Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent
Mobile Phase A Ultrapure Water with 0.1% TFA (v/v)
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 15 minutes

Table 1: Optimized HPLC Parameters for 1-(3-Chloro-2-methylbenzyl)piperazine.

Gradient Elution Program

A gradient elution is employed to ensure the elution of potential synthetic impurities (such as unreacted 3-chloro-2-methylbenzyl chloride or bis-alkylated piperazine byproducts).

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
8.01090
10.01090
10.1955
15.0955

Table 2: Gradient Elution Profile.

Standard and Sample Preparation Workflow
  • Diluent Preparation : Prepare a mixture of Water:Acetonitrile (50:50, v/v) to serve as the sample diluent.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 1-(3-Chloro-2-methylbenzyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standards : Perform serial dilutions of the stock solution using the diluent to generate a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation : Weigh the equivalent of 10.0 mg of the sample, dissolve in 10 mL of diluent, and filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability and Method Validation

To ensure the trustworthiness of the analytical run, system suitability must be verified prior to sample analysis. The method was validated in accordance with ICH Q2(R1) guidelines.

System Suitability Criteria

Based on six replicate injections of the 50 µg/mL working standard:

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 2.0% RSD~6.4 min (0.5% RSD)
Peak Area Precision ≤ 2.0% RSD0.8% RSD
Tailing Factor (Tf) ≤ 1.51.1
Theoretical Plates (N) ≥ 5000> 8500

Table 3: System Suitability Parameters.

Validation Summary

The self-validating nature of this protocol ensures high accuracy and precision, critical for pharmacokinetic profiling and quality control[3].

Validation ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N ≥ 10)
Accuracy (Recovery) 98.5% – 101.2%
Intra-day Precision (RSD) 1.2%

Table 4: Method Validation Summary Data.

Method Development Workflow

Workflow A Target Profiling (Basic Amine, UV Chromophore) B Stationary Phase Selection (End-capped C18 to block silanols) A->B C Mobile Phase Optimization (0.1% TFA for Ion-Pairing) B->C D Method Validation (ICH Q2 Guidelines) C->D E Routine Quantification (Purity & Stability) D->E

Step-by-step workflow from physicochemical profiling to routine quantification.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: UNODC. URL: [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Source: Journal of Forensic Sciences (PubMed). URL:[Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD: Method validation. Source: Quality Assurance and Safety of Crops & Foods. URL:[Link]

Sources

Method

Application Note: 1-(3-Chloro-2-methylbenzyl)piperazine as a Privileged Scaffold in CNS Drug Discovery

Executive Summary In central nervous system (CNS) drug discovery, the architectural design of a lead compound dictates both its pharmacodynamic efficacy and its pharmacokinetic ability to cross the blood-brain barrier (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the architectural design of a lead compound dictates both its pharmacodynamic efficacy and its pharmacokinetic ability to cross the blood-brain barrier (BBB). 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) has emerged as a highly versatile precursor and privileged scaffold[1]. It serves a dual purpose in medicinal chemistry:

  • As a primary pharmacophore , it directly modulates monoaminergic systems (dopamine, serotonin, and norepinephrine transporters/receptors)[2][3].

  • As a lipophilic "shuttle" moiety , it can be conjugated to highly polar, non-penetrant pharmacophores (such as hydroxamate zinc-binding groups) to actively drive them across the BBB[4].

This application note details the mechanistic rationale behind this specific substitution pattern, provides validated synthetic protocols for library generation, and outlines a self-validating in vitro screening workflow for assessing BBB permeability.

Mechanistic Rationale: The Benzylpiperazine Pharmacophore

To understand the utility of 1-(3-Chloro-2-methylbenzyl)piperazine, one must analyze the causality behind its structural components:

  • The Piperazine Core: The secondary and tertiary amines of the piperazine ring provide a basic center (pKa ~9.8). At physiological pH (7.4), the ring is protonated, allowing it to form a critical, highly conserved salt bridge with aspartate residues located in the orthosteric binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[5].

  • The 2-Methyl Substitution (Steric Locking): The methyl group at the ortho position creates steric hindrance against the piperazine ring. This restricts the rotational freedom of the benzyl moiety, locking the molecule into a rigid, bioactive conformation that enhances target selectivity and reduces off-target entropic penalties.

  • The 3-Chloro Substitution (Lipophilicity & Metabolic Stability): The meta-chloro group significantly increases the overall partition coefficient (LogP), driving passive lipid bilayer diffusion. Furthermore, halogens at the 3-position occupy deep hydrophobic sub-pockets in 5-HT receptors while simultaneously blocking rapid oxidative metabolism by hepatic Cytochrome P450 enzymes at that specific aromatic site[4].

SignalingPathway A 1-(3-Chloro-2-methylbenzyl)piperazine (Ligand/Shuttle) B Monoamine Transporters (DAT / SERT / NET) A->B Transporter Blockade C Monoamine GPCRs (5-HT / Dopamine) A->C Receptor Agonism/Antagonism D Synaptic Monoamine Accumulation B->D Reuptake Inhibition E Intracellular Signaling (cAMP / IP3 / DAG) C->E G-Protein Activation

Fig 1. Mechanistic pathways modulated by benzylpiperazine derivatives in the CNS.

Synthetic Workflow: Library Generation via N-Alkylation

Because 1-(3-Chloro-2-methylbenzyl)piperazine possesses a free secondary amine, it is an ideal nucleophile for late-stage diversification. The following protocol describes the N-alkylation of this precursor to generate CNS-penetrant libraries.

Protocol 1: General N-Alkylation Procedure

Objective: To conjugate the piperazine precursor with an electrophilic pharmacophore (e.g., an alkyl halide) while preventing over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-(3-Chloro-2-methylbenzyl)piperazine in anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes any HCl salts and acts as an acid scavenger during the reaction without competing with the piperazine for the electrophile.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of the desired alkyl halide or acyl chloride dissolved in anhydrous acetonitrile at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progression via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). The highly lipophilic benzylpiperazine product will partition entirely into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the diversified tertiary amine.

In Vitro Pharmacological Profiling

Benzylpiperazine scaffolds exhibit complex, multi-target pharmacology. When utilizing 1-(3-Chloro-2-methylbenzyl)piperazine as a core pharmacophore, researchers must screen against primary monoamine targets. Table 1 summarizes the baseline quantitative activity of the parent benzylpiperazine (BZP) scaffold compared to standard amphetamines to establish expected pharmacological trends[5].

Table 1: Representative Monoamine Transporter Activity of Benzylpiperazine Scaffolds [5]

Compound ClassDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)
Benzylpiperazine (BZP) 175626050
d-Amphetamine 2571765
d-Methamphetamine 2512736

Note: The addition of the 3-chloro-2-methyl substitution typically shifts selectivity, increasing affinity for specific serotonin receptor subtypes (e.g., 5-HT₂C) while maintaining robust dopamine transporter (DAT) activity.

Protocol: Evaluating CNS Penetrance via PAMPA-BBB

To validate whether the synthesized 1-(3-Chloro-2-methylbenzyl)piperazine derivatives successfully cross the blood-brain barrier, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is employed. This cell-free assay predicts passive transcellular diffusion[6].

Self-Validating Assay Design

A robust assay must prove its own integrity. This protocol utilizes Porcine Brain Lipid Extract (PBLE) to closely mimic the mammalian BBB[7]. It incorporates internal controls: Verapamil (a highly permeable drug) to prove the artificial membrane allows passage, and Theophylline (a poorly permeable drug) to prove the membrane is intact and free of micro-tears[8][9].

Table 2: Standard PAMPA-BBB Permeability (Pₑ) Controls for Assay Validation [8][9]

Control CompoundPermeability ClassificationExpected Pₑ (× 10⁻⁶ cm/s)
Verapamil High Permeability (Positive Control)> 10.0
Corticosterone Medium Permeability4.0 - 10.0
Theophylline Low Permeability (Negative Control)< 1.0
Protocol 2: PAMPA-BBB Step-by-Step Methodology
  • Solution Preparation: Dissolve the test compounds, Verapamil, and Theophylline in DMSO to create 10 mM stock solutions. Dilute these stocks into Prisma HT universal buffer (pH 7.4) to a final concentration of 50 µM (ensuring final DMSO concentration is ≤ 0.5% to prevent membrane dissolution)[9][10].

  • Donor Plate Assembly: Add 300 µL of the diluted compound solutions to the wells of the donor plate (bottom plate)[11].

  • Membrane Coating: Carefully apply 3–5 µL of Porcine Brain Lipid Extract (PBLE, 20 mg/mL dissolved in dodecane) to the porous PVDF filter of the acceptor plate (top plate). Causality: Dodecane acts as an inert organic solvent that evaporates or integrates seamlessly, leaving a stable lipid-oil-lipid tri-layer[6][7].

  • Acceptor Plate Assembly: Add 300 µL of Brain Sink Buffer (pH 7.4) to the acceptor plate wells. The sink buffer contains chemical scavengers to simulate in vivo protein binding and maintain a concentration gradient[7].

  • Incubation: Create the PAMPA sandwich by placing the acceptor plate on top of the donor plate. Incubate at room temperature for 14–18 hours. Note: If using a controlled-environment chamber with magnetic stirring (e.g., Gut-Box™), incubation time can be reduced to 1 hour to prevent unstirred water layer (UWL) artifacts[7][9].

  • Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor wells. Quantify the compound concentrations using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability coefficient (Pₑ). Compounds with a Pₑ > 4.0 × 10⁻⁶ cm/s are classified as CNS-penetrant (CNS+)[8].

PAMPAWorkflow S1 Donor Plate (Compound + Buffer) S2 Artificial Membrane (Porcine Brain Lipid) S1->S2 Passive Diffusion S3 Acceptor Plate (Sink Buffer) S2->S3 Permeation S4 Quantification (LC-MS/MS or UV) S3->S4 Analysis

Fig 2. Step-by-step workflow of the PAMPA-BBB assay for predicting CNS permeability.

References

  • [1] 1505126-41-9_1-(3-Chloro-2-methylbenzyl)piperazine - CAS号查询. ChemSrc.

  • [2] 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate.

  • [3] Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • [4] Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC / NIH.

  • [5] The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. BenchChem.

  • [6] Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • [10] Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC / NIH.

  • [8] Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. PMC / NIH.

  • [7] Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PMC / NIH.

  • [9] Polyphenol Microbial Metabolites Exhibit Gut and Blood–Brain Barrier Permeability and Protect Murine Microglia against LPS-Induced Inflammation. MDPI.

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(3-Chloro-2-methylbenzyl)piperazine

Introduction and Analyte Profiling 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a synthetic compound featuring a piperazine ring substituted with a chlorinated aromatic system[1]. Because of its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analyte Profiling

1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a synthetic compound featuring a piperazine ring substituted with a chlorinated aromatic system[1]. Because of its structural homology to known psychoactive designer drugs (such as 1-benzylpiperazine, BZP) and its utility as a pharmaceutical intermediate, robust analytical methods are essential for its detection and quantification in both bulk powders and complex biological matrices[1],[2].

Experimental Rationale: The Causality of Derivatization

While Gas Chromatography (GC) is the gold standard for volatile and semi-volatile compounds, the molecular structure of 1-(3-Chloro-2-methylbenzyl)piperazine presents a distinct analytical challenge. The compound contains a secondary amine within its piperazine ring.

If injected directly into a GC system, unmodified secondary amines strongly interact with active silanol groups on the stationary phase of the GC column and the glass liner of the injection port[3]. This hydrogen-bonding interaction causes severe peak tailing, unpredictable retention times, and sample loss due to irreversible adsorption[3].

To circumvent this, pre-column perfluoroacylation derivatization is mandatory[4],[5]. Reacting the sample with Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group. This chemical transformation achieves three critical objectives:

  • Eliminates Polarity: Caps the secondary amine, preventing deleterious hydrogen bonding with the column.

  • Increases Volatility: Lowers the boiling point of the analyte, allowing for lower elution temperatures and sharper peaks.

  • Enhances MS Sensitivity: The addition of fluorine atoms increases the target's mass and provides distinct, high-mass fragmentation ions in Electron Ionization (EI) mode, drastically improving the signal-to-noise ratio[5],[2].

Analytical Workflow Diagram

GC_Workflow Sample Sample Collection (Urine/Plasma/Bulk) SPE Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute Sample->SPE Add Internal Standard Evap Evaporation to Dryness (N2 stream, 40°C) SPE->Evap 5% NH4OH/MeOH Eluate Deriv Perfluoroacylation Derivatization (TFAA + Ethyl Acetate, 70°C) Evap->Deriv Strict Anhydrous Conditions Recon Reconstitution (Ethyl Acetate) Deriv->Recon Evaporate Excess Reagent GCMS GC-MS Analysis (DB-5MS, SIM/Scan Mode) Recon->GCMS 1 µL Splitless Injection

Figure 1: Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

Detailed Experimental Protocols

Self-Validating System Integration: To ensure the protocol is self-validating, a deuterated internal standard (e.g., BZP-d7) is spiked into the sample prior to extraction. This internal standard experiences the exact same extraction efficiencies and derivatization kinetics as the target analyte. By quantifying the ratio of the analyte peak area to the IS peak area, the method automatically corrects for matrix effects, incomplete derivatization, or volumetric losses, ensuring absolute trustworthiness of the final quantitative result.

Sample Preparation & Solid-Phase Extraction (SPE)

Matrix: Urine or Plasma[6],[2].

  • Spiking: Aliquot 1.0 mL of the biological sample into a clean glass tube. Immediately add 50 µL of the internal standard (BZP-d7, 10 µg/mL).

  • SPE Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol followed by 2 mL deionized water.

  • Loading: Load the sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Causality: This removes neutral and acidic interferences while the basic piperazine remains ionically bound to the sorbent.

  • Elution: Elute the basic piperazine derivative using 2 mL of 5% ammonium hydroxide (NH₄OH) in methanol[2].

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Perfluoroacylation Derivatization
  • Reagent Addition: To the completely dry residue, add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA)[2].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes[4],[2].

  • Drying: Remove from heat, allow to cool to room temperature, and evaporate the excess TFAA and acidic byproducts under nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a micro-insert.

GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or Rtx-200 (100% trifluoropropyl methyl polysiloxane)[5].

  • Carrier Gas: Helium (Grade 5.0), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial hold at 70°C for 1 min; ramp at 20°C/min to 200°C; ramp at 30°C/min to 280°C (hold for 5 min)[5].

  • Ionization: Electron Ionization (EI) at 70 eV.

Quantitative Validation Data

The following table summarizes the expected validation parameters for the GC-MS analysis of derivatized piperazine analogs in biological matrices, based on standardized performance criteria for this class of compounds[4],[2].

ParameterTarget SpecificationReference MatrixAnalytical Technique
Linearity Range 0 - 10 µg/mLPlasma / UrineGC-MS (SIM Mode)
Limit of Detection (LOD) 0.002 - 0.004 µg/mLUrineGC-MS (SIM Mode)
Limit of Quantification (LOQ) 0.008 - 0.016 µg/mLUrineGC-MS (SIM Mode)
Extraction Recovery 90% - 108%UrineSPE (MCX Cartridge)
Precision (%RSD) < 15%Plasma / UrineInter-day & Intra-day
Derivatized Stability Up to 4 days at 4°CReconstituted ExtractGC-MS

Troubleshooting & Methodological Insights

  • Symptom: Severe peak tailing or complete absence of the analyte peak.

    • Causality: Incomplete derivatization leaving active secondary amines, or the presence of residual water during the TFAA reaction step. Water violently hydrolyzes TFAA into trifluoroacetic acid, neutralizing the derivatization agent before it can react with the piperazine[2].

    • Corrective Action: Ensure the SPE eluate is evaporated to absolute dryness. Store TFAA in a desiccator and replace it immediately if exposed to ambient humidity.

  • Symptom: Low absolute recovery of both the analyte and the internal standard.

    • Causality: Volatilization of the piperazine free base during the nitrogen evaporation step. Piperazines possess relatively low boiling points in their non-derivatized free-base form.

    • Corrective Action: Strictly maintain the evaporation block temperature at or below 40°C and remove tubes immediately upon reaching dryness.

References

  • EvitaChem - Buy 1-(3-Chloro-2-methylbenzyl)piperazine (EVT-14195655).
  • PubMed (NIH) - Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection.
  • BenchChem - A Comparative Guide to Gas Chromatography (GC)
  • Google Patents - CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Auburn University - Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.
  • Scholars.

Sources

Method

Application Note: Formulation and In Vivo Administration Protocols for 1-(3-Chloro-2-methylbenzyl)piperazine in Rodent Models

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Context 1-(3-Chloro-2-methylbenzyl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a synthetic compound belonging to the benzylpiperazine class. Compounds featuring a piperazine ring substituted with a benzyl group are highly valued in medicinal chemistry due to their ability to cross the blood-brain barrier (BBB) and interact with central nervous system (CNS) targets [1]. Historically, benzylpiperazine derivatives act as ligands for monoamine transporters (DAT, SERT), serotonin/dopamine receptors, and sigma (σ1/σ2) receptors [2].

Transitioning a lipophilic piperazine derivative from in vitro screening to in vivo animal models presents significant formulation challenges. This application note details the physicochemical rationale and step-by-step methodologies required to formulate 1-(3-Chloro-2-methylbenzyl)piperazine for systemic administration (Intravenous [IV], Intraperitoneal [IP], and Oral [PO]) in preclinical rodent models.

Physicochemical Profiling & Formulation Rationale

To design a self-validating and thermodynamically stable dosing vehicle, the physicochemical traits of the active pharmaceutical ingredient (API) must dictate the formulation strategy.

Quantitative Data Summary
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 224.73 g/mol Favorable for BBB penetration.
Chemical Formula C₁₂H₁₇ClN₂Highly lipophilic benzyl moiety limits aqueous solubility.
pKa (Estimated) ~9.0 – 9.5The secondary amine on the piperazine ring is highly basic.
Solubility (Free Base) Soluble in DMSO, DCM, EtOHCannot be dosed purely in aqueous buffers; requires co-solvents.
Solubility (Salt Form) Soluble in Saline, PBSConversion to HCl or oxalate salt is critical for IV/IP dosing.

The Causality of Formulation: The free base of 1-(3-Chloro-2-methylbenzyl)piperazine is typically an oil or waxy solid, making direct dissolution in physiological saline impossible. For in vivo studies, the basicity of the piperazine ring must be exploited. By protonating the secondary amine with a strong acid (e.g., Hydrochloric acid), the compound is converted into a water-soluble salt [4]. Alternatively, for oral bioavailability studies where large volumes can be administered, the free base can be suspended in a viscous polymer matrix like Hydroxypropyl Methylcellulose (HPMC) to ensure uniform dosing without the need for complete dissolution [3].

Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Conversion

Purpose: To convert the lipophilic free base into a water-soluble hydrochloride salt for parenteral administration.

  • Dissolution: Weigh the required mass of 1-(3-Chloro-2-methylbenzyl)piperazine free base and dissolve it in a minimal volume of anhydrous ethanol (e.g., 10 mL per gram of API).

  • Acidification: Under continuous magnetic stirring at room temperature, add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise.

    • Mechanistic Insight: The slight molar excess ensures complete protonation of the piperazine nitrogen without causing extreme acidic degradation.

  • Precipitation & Drying: Allow the mixture to stir for 30 minutes. Evaporate the solvent under a gentle stream of nitrogen gas, followed by high vacuum overnight to yield the hydrochloride salt as a crystalline solid.

  • Self-Validation Step: Re-dissolve a 1 mg aliquot of the resulting powder in 1 mL of 0.9% physiological saline. A completely optically clear solution confirms successful salt formation. If the solution is cloudy, residual free base remains.

Protocol B: Preparation of Dosing Solutions

Select the appropriate vehicle based on the intended route of administration.

Option 1: IV / IP Administration (Clear Solution)

Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline

  • Primary Solvation: Weigh the formulated HCl salt (from Protocol A) and dissolve it in 5% (v/v) DMSO.

    • Mechanistic Insight: DMSO is a powerful aprotic solvent that disrupts the crystal lattice, ensuring complete initial solvation of the API at the molecular level.

  • Surfactant Addition: Add 10% (v/v) Tween 80 to the DMSO-API mixture and vortex vigorously for 60 seconds.

    • Mechanistic Insight: Tween 80 acts as a non-ionic surfactant. It forms micelles that encapsulate the lipophilic benzyl moiety, preventing precipitation when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile 0.9% NaCl (saline) dropwise while continuously vortexing or sonicating the mixture.

  • Self-Validation Step: Observe the final solution under a strong light source. It must remain optically clear with no Tyndall effect (light scattering). Any turbidity indicates micro-precipitation, which can cause fatal embolisms if injected IV.

Option 2: Oral Gavage (PO) Administration (Suspension)

Vehicle: 1% HPMC in sterile water [3]

  • Vehicle Preparation: Disperse 1 g of HPMC powder into 50 mL of heated (~80°C) sterile water. Stir until dispersed, then add 50 mL of cold sterile water. Store at 4°C overnight to allow complete polymer hydration.

  • API Incorporation: Add the finely triturated free base or salt of 1-(3-Chloro-2-methylbenzyl)piperazine to the 1% HPMC vehicle.

  • Homogenization: Use a probe sonicator (3 x 10-second bursts on ice) or a bead mill to achieve a uniform, milky suspension.

  • Self-Validation Step: Let the suspension sit for 15 minutes. It should not settle rapidly. The high viscosity of HPMC prevents the API particles from sedimenting, ensuring that the first and last animal dosed receive the exact same concentration.

In Vivo Workflow & Quality Control

To ensure reproducibility, the formulation must be integrated into a strict Quality Control (QC) workflow before any animal is dosed.

InVivoWorkflow API 1-(3-Chloro-2-methylbenzyl)piperazine (API Characterization) Salt Salt Conversion (HCl / Oxalate) API->Salt If Free Base Vehicle Vehicle Formulation (DMSO/Tween/Saline or HPMC) API->Vehicle If Pre-Salted Salt->Vehicle QC Quality Control (HPLC Purity & Visual Clarity) Vehicle->QC QC->Vehicle Fail (Precipitation) Dosing Animal Administration (IV, IP, or PO) QC->Dosing Pass Sampling PK/PD Sampling (Plasma & Brain Tissue) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis

Caption: Workflow for the formulation, validation, and in vivo pharmacokinetic profiling of piperazine derivatives.

Quality Control Standards
  • Stability Tracking: Co-solvent formulations (DMSO/Tween/Saline) are prone to Ostwald ripening and delayed precipitation. Formulations must be prepared fresh on the day of dosing and kept at room temperature (refrigeration may induce precipitation of the Tween/API complex).

References

  • Title: Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans Source: ResearchGate URL: [Link]

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Publications URL: [Link]

  • Title: Piperazine-Derivative MMV665917: An Effective Drug in the Diarrheic Piglet Model of Cryptosporidium hominis Source: PubMed Central (PMC) URL: [Link]

  • Title: Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists Source: ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing unsymmetrical piperazine derivatives like 1-(3-Chloro-2-methylbenzyl)piperazine presents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing unsymmetrical piperazine derivatives like 1-(3-Chloro-2-methylbenzyl)piperazine presents a classic chemoselectivity challenge: maximizing mono-alkylation while suppressing bis-alkylation.

This guide provides mechanistic troubleshooting, quantitative yield data, and self-validating experimental protocols to help you optimize your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting high levels of 1,4-bis(3-chloro-2-methylbenzyl)piperazine (bis-alkylation) instead of my target mono-alkylated product? Causality: Piperazine contains two secondary amines of identical reactivity. When one nitrogen undergoes nucleophilic substitution with 3-chloro-2-methylbenzyl chloride[1], the resulting mono-alkylated product contains a tertiary amine and a remaining secondary amine. Statistically, as the concentration of the mono-alkylated product increases, it competes with the unreacted piperazine for the remaining electrophile. Furthermore, the newly formed tertiary amine does not significantly sterically hinder the opposite end of the ring, allowing bis-alkylation to proceed rapidly. Solution: You must alter the statistical probability or the chemical reactivity. This is achieved either by using a massive molar excess of piperazine (5 to 10 equivalents), utilizing a mono-protected piperazine (e.g., Boc-piperazine), or employing a piperazine monohydrochloride buffer system where one nitrogen is protonated (and thus non-nucleophilic)[2].

Q2: How do solvent and base selection impact the SN2 substitution yield? Causality: The reaction between 3-chloro-2-methylbenzyl chloride and piperazine is a classic SN2 mechanism. Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are ideal because they solvate the counter-cation of the base while leaving the nucleophile highly reactive[3]. While strong bases like Sodium Hydride (NaH) can be used[1], mild inorganic bases like anhydrous Potassium Carbonate (K2CO3) are strongly preferred. K2CO3 effectively scavenges the HCl byproduct to drive the reaction forward without risking the base-catalyzed hydrolysis of your benzyl chloride starting material[3].

Q3: My product is stuck in the aqueous phase during workup. How do I isolate it? Causality: Piperazine derivatives are highly basic and readily form water-soluble hydrochloride salts. If your aqueous workup is neutral or acidic, your target molecule will remain ionized in the aqueous layer. Solution: A self-validating acid-base extraction is required. Basify the aqueous layer to pH > 12 using 5N NaOH. At this pH, the piperazine derivative is fully deprotonated into its free-base form, which is lipophilic and can be easily extracted into organic solvents like dichloromethane (DCM) or ethyl acetate[2].

Part 2: Pathway Visualization

ReactionPathway P Piperazine (Nucleophile) M Mono-alkylated Product (Target: High Yield) P->M SN2 Alkylation (Primary Pathway) E 3-Chloro-2-methylbenzyl chloride (Electrophile) E->M Base / Solvent B Bis-alkylated Product (Impurity) E->B M->B Competitive SN2 (Excess Electrophile)

Reaction pathway illustrating competitive mono- and bis-alkylation of piperazine.

Part 3: Quantitative Data & Condition Optimization

To select the best synthetic route, compare the quantitative metrics of the three primary strategies used for benzylpiperazine synthesis.

Synthesis StrategyMolar Ratio (Amine : Halide)Typical Mono-Alkylation YieldKey AdvantageKey Limitation
Direct Alkylation (Unprotected) 1 : 1< 40%Single-step reaction.Unacceptable levels of bis-alkylation; difficult chromatographic separation.
Direct Alkylation (Excess Piperazine) 5:1 to 10:170% - 85%Cost-effective reagents; simple setup.Requires rigorous distillation or aqueous washing to remove massive piperazine excess.
Monohydrochloride Buffer System 1 : 1 (Buffered)93% - 95%High atom economy; exceptional chemoselectivity[2].Requires precise stoichiometric preparation of the buffer salts prior to reaction.
Mono-Boc Protection Route 1 : 185% - 95%Absolute chemoselectivity; highly pure intermediate[3].Multi-step process (Protection Alkylation Deprotection); higher reagent cost.

Part 4: Step-by-Step Validated Protocols

Protocol A: The In Situ Monohydrochloride Strategy (High Yield, 1-Step)

This method leverages a chemical equilibrium trick. By mixing piperazine hexahydrate and piperazine dihydrochloride, you generate piperazine monohydrochloride in situ. The protonated nitrogen acts as a transient protecting group[2].

  • Buffer Preparation: In a 250-mL flask, dissolve 0.125 moles of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the bath to 65°C. Swirl and add 0.125 moles of piperazine dihydrochloride monohydrate[2].

  • Alkylation: While maintaining vigorous stirring at 65°C, add 0.125 moles of 3-chloro-2-methylbenzyl chloride dropwise over 5 minutes.

  • Validation Check (Precipitation): White needles of piperazine dihydrochloride will begin to precipitate almost immediately as the reaction proceeds and HCl is generated, validating that the substitution is occurring[2].

  • Reaction Completion: Stir for an additional 25 minutes at 65°C, then cool the mixture in an ice bath for 30 minutes.

  • Isolation: Filter off the precipitated piperazine dihydrochloride. Treat the filtrate with ethanolic hydrogen chloride to precipitate the target 1-(3-Chloro-2-methylbenzyl)piperazine as a dihydrochloride salt[2].

  • Free-Base Conversion: Dissolve the salt in water, adjust to pH > 12 with 5N NaOH, and extract with chloroform or DCM. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the pure free base[2].

Protocol B: The Mono-Boc Protection Strategy (Maximum Purity)

This method physically blocks one nitrogen, guaranteeing zero bis-alkylation. It is the industry standard for medicinal chemistry library generation[3].

ExperimentalWorkflow S1 1. Boc-Protection (1 eq Boc2O) S2 2. N-Alkylation (K2CO3, MeCN) S1->S2 S3 3. Deprotection (TFA / DCM) S2->S3 S4 4. Isolation (Free Base) S3->S4

Step-by-step experimental workflow for the mono-Boc protection synthesis strategy.

  • Setup: To a stirred solution of commercially available 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous K2CO3 (2.0-3.0 eq.)[3].

  • Electrophile Addition: Add 3-chloro-2-methylbenzyl chloride (1.1 eq.) dropwise at room temperature under a nitrogen atmosphere[3].

  • Heating & Validation: Heat the mixture to 60-80°C. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active spot corresponding to the benzyl chloride is completely consumed[3].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 followed by brine[3]. Dry over MgSO4 and concentrate.

  • Deprotection: Dissolve the resulting Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate to remove TFA. Basify the residue with 1N NaOH to pH 12, extract with DCM, dry, and concentrate to yield the highly pure 1-(3-Chloro-2-methylbenzyl)piperazine.

References

  • 1-benzylpiperazine - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

Sources

Optimization

reducing impurities during 1-(3-Chloro-2-methylbenzyl)piperazine crystallization

Welcome to the Technical Support Center for API Intermediate Processing. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Processing. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 1-(3-Chloro-2-methylbenzyl)piperazine .

This piperazine derivative is a critical building block in medicinal chemistry. However, its synthesis via the benzylation of piperazine inherently risks the formation of structurally similar impurities, most notably the over-alkylated byproduct, N,N'-bis(3-chloro-2-methylbenzyl)piperazine. Because both the target and the impurity share similar lipophilic profiles, standard crystallization often fails due to co-precipitation or phase separation phenomena.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Origins of Impurities

To effectively purge impurities, we must first understand their origin. The nucleophilic substitution between piperazine and 3-chloro-2-methylbenzyl chloride is difficult to arrest at the mono-alkylation stage. Even with an excess of piperazine, localized concentration gradients during the reaction lead to secondary alkylation.

Pathway SM1 Piperazine (Excess) Target 1-(3-Chloro-2-methylbenzyl)piperazine (Target Mono-alkylated) SM1->Target Nucleophilic Substitution SM2 3-Chloro-2-methylbenzyl chloride SM2->Target Base / Solvent Impurity N,N'-bis(3-Chloro-2-methylbenzyl)piperazine (Over-alkylation Impurity) Target->Impurity Excess SM2 (Secondary Alkylation)

Fig 1: Reaction pathway showing target mono-alkylated piperazine and dialkylated impurity formation.

Part 2: Troubleshooting FAQs

Q1: During cooling crystallization, my solution turns into a milky emulsion instead of forming a crystal slurry. The final isolated product is a sticky gum with high impurity levels. What is happening? A1: Your system is experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. This occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. Instead of forming a rigid crystal lattice, the solute separates into a highly mobile, product-rich liquid phase[1]. Because these droplets lack an ordered lattice, they act as an excellent solvent for structurally similar impurities like the N,N'-dialkylated byproduct, trapping them in the final amorphous solid[2]. Causality & Solution: Oiling out is kinetically driven by high supersaturation[1]. To fix this, you must bypass the LLPS region by forcing heterogeneous nucleation. Generate supersaturation slowly and introduce seed crystals halfway into the Metastable Zone Width (MSZW)[1]. The seeds provide a low-energy template for solute integration, depleting supersaturation before the oiling-out boundary is reached.

Q2: Even when I avoid oiling out, my free base crystals still contain >2% of the N,N'-dialkylated impurity. How can I improve the purge factor? A2: The lipophilicity and structural similarity of the dialkylated impurity cause it to readily co-crystallize with the free base. To break this thermodynamic similarity, you must shift to a reactive salt crystallization[3]. By converting the piperazine intermediate into a salt (e.g., hydrochloride or diacetate), you drastically alter the solubility profile[4]. Causality & Solution: The target compound has one secondary and one tertiary amine, whereas the impurity is a bulky bis-tertiary amine. Adding a stoichiometric amount of acid exploits these steric and electronic differences. The target forms a highly crystalline salt with a distinct lattice energy, while the impurity remains highly soluble in the organic mother liquor, allowing for a near-complete purge[3].

Q3: I am using an anti-solvent (e.g., heptane) to crash out the product, but my yield and purity are inconsistent batch-to-batch. Why? A3: "Crashing out" via rapid anti-solvent addition creates localized zones of extreme supersaturation at the dosing point. This leads to uncontrolled primary nucleation, rapid agglomeration, and the entrapment of mother liquor (liquid inclusions) within the crystal aggregates[2]. Causality & Solution: Impurities are physically walled off inside these agglomerates. You must implement a controlled, linear anti-solvent dosing rate combined with high-shear mixing to ensure uniform dispersion and promote controlled crystal growth rather than rapid nucleation.

Part 3: Quantitative Impurity Purge Data

The following table summarizes the expected outcomes of different crystallization strategies based on standard initial crude profiles. Salt formation clearly provides the superior thermodynamic purge for over-alkylated impurities.

Crystallization StrategyYield (%)Initial Dialkylated Impurity (%)Final Dialkylated Impurity (%)Physical FormPrimary Mechanism of Failure/Success
Free Base (Unseeded Cooling) 72%3.5%2.1%Sticky solidFails due to LLPS (Oiling out) trapping impurities.
Free Base (Seeded Anti-solvent) 84%3.5%0.8%Crystalline powderSucceeds by avoiding LLPS, but co-crystallization persists.
Hydrochloride Salt (Reactive) 89%3.5%< 0.1%Needle/Prism crystalsSucceeds via differential lattice energy and solubility.
Diacetate Salt (Reactive) 86%3.5%< 0.1%Crystalline solidSucceeds via selective precipitation of the basic moiety.

Part 4: Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in In-Process Controls (IPCs) to ensure the physical chemistry is behaving as intended.

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (Free Base)

Use this protocol if downstream chemistry requires the free base and salt breaking is undesirable.

  • Dissolution: Dissolve crude 1-(3-Chloro-2-methylbenzyl)piperazine in Ethyl Acetate (3 volumes) at 60°C under moderate agitation.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

    • Self-Validation: This removes foreign particulates that act as uncontrolled, primary nucleation sites.

  • Cooling & Seeding: Cool the solution linearly to 45°C (empirically determined to be within the MSZW). Add 1.0 wt% of pure 1-(3-Chloro-2-methylbenzyl)piperazine seed crystals. Hold the temperature for 1 hour.

    • Self-Validation: Visually inspect the reactor. A persistent, thin, opaque slurry confirms the seeds have not dissolved and secondary nucleation has begun. If the solution is clear, you are outside the MSZW; cool by another 2°C and re-seed.

  • Anti-Solvent Dosing: Linearly dose Heptane (6 volumes) over 4 hours using a subsurface dip tube to prevent localized supersaturation at the liquid surface.

  • Isolation: Cool to 5°C at 0.2°C/min. Filter the slurry and wash the cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C.

Protocol B: Reactive Hydrochloride Salt Crystallization (High-Purity Purge)

Use this protocol when the dialkylated impurity exceeds 1.0% and a rigorous thermodynamic purge is required.

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (5 volumes) at 50°C.

  • Acidification: Slowly dose 1.05 molar equivalents of 5M HCl in IPA over 30 minutes.

    • Self-Validation: Sample the mixture and check the pH of an aqueous dilution. A pH < 3 confirms complete protonation of the target piperazine ring[3].

  • Nucleation Hold: Maintain 50°C for 30 minutes. The hydrochloride salt has significantly lower solubility in IPA than the free base and will spontaneously nucleate.

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min to promote the growth of large, easily filterable crystals.

  • Filtration: Filter the solid and wash with 2 volumes of cold IPA. The bulky, dialkylated bis-tertiary amine salt remains highly soluble and is purged into the mother liquor[4].

Part 5: Troubleshooting Workflow

DecisionTree Start Crude 1-(3-Chloro-2-methylbenzyl)piperazine Check Is N,N'-dialkylated impurity > 0.5%? Start->Check Salt Perform Salt Crystallization (e.g., HCl or Diacetate) Check->Salt Yes FreeBase Perform Free Base Crystallization (Anti-solvent) Check->FreeBase No Success High Purity Crystalline API Intermediate Salt->Success Oiling Does the system oil out (LLPS) upon cooling? FreeBase->Oiling Seed Implement Seeding Strategy within MSZW Oiling->Seed Yes Oiling->Success No Seed->Success

Fig 2: Troubleshooting decision tree for 1-(3-Chloro-2-methylbenzyl)piperazine crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Applications.
  • American Chemical Society (ACS). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Organic Process Research & Development.
  • Benchchem. "Technical Support Center: Purification of Piperazine-Containing Compounds".
  • Google Patents. "US10696668B2 - Acid addition salts of piperazine derivatives".

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(3-Chloro-2-methylbenzyl)piperazine

Welcome to the technical support center for 1-(3-Chloro-2-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the chemical stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Chloro-2-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the chemical stability of this compound, with a specific focus on preventing thermal degradation. Our approach is rooted in first-principles of chemical reactivity and supported by peer-reviewed literature to provide you with a trustworthy and authoritative resource.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-(3-Chloro-2-methylbenzyl)piperazine is showing a yellow to brown discoloration after heating or prolonged storage at room temperature. What is happening?

This discoloration is a common indicator of degradation. Piperazine derivatives, particularly those with benzyl groups, can be susceptible to both thermal and oxidative degradation pathways.[1][2] The color change likely results from the formation of minor, highly conjugated degradation products or polymers.[3] Heating the compound accelerates these degradation reactions.

Q2: At what temperature should I expect 1-(3-Chloro-2-methylbenzyl)piperazine to start degrading?
Q3: Are there any specific structural liabilities in 1-(3-Chloro-2-methylbenzyl)piperazine I should be aware of?

Yes. The structure contains several features that can influence its stability:

  • Piperazine Ring: The two nitrogen atoms in the piperazine ring are nucleophilic and can participate in intermolecular reactions, potentially leading to oligomerization or ring-opening, especially at elevated temperatures.[2][3]

  • Benzylic Position: The carbon atom connecting the piperazine ring to the substituted phenyl ring is a benzylic position. This C-N bond can be susceptible to cleavage under thermal stress.

  • Methyl and Chloro Substituents: While the chloro group is relatively stable, the methyl group on the aromatic ring could be susceptible to oxidation if atmospheric oxygen is present, forming corresponding benzoic acid or alcohol derivatives. Studies on methyl-substituted piperazines have shown that methyl groups can increase the rate of amine degradation compared to unsubstituted piperazine.[3][5]

Q4: How should I properly store this compound for long-term use?

Based on stability studies of related benzylpiperazines and general best practices for sensitive amines, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C.[6][7] Avoid repeated freeze-thaw cycles by aliquoting the sample if necessary. Storing at room temperature is strongly discouraged as it can lead to significant degradation over time.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidative degradation.

  • Light: Protect from light by using amber vials or storing the container in a dark place. Photodegradation is a common pathway for aromatic compounds.[4]

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture ingress and contamination.

Troubleshooting Guide: Degradation During Experiments

Issue 1: Significant drop in parent compound purity after a reaction involving heat.

Plausible Cause: Thermal degradation is the most likely cause. The reaction temperature may be too high, or the reaction time too long, for the compound to remain stable.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature and extend the reaction time.

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar) to prevent oxidation, which can be catalyzed by heat.

  • Solvent Choice: The choice of solvent can impact stability. While generally soluble in organic solvents like ethanol and dichloromethane, ensure the solvent is dry and de-gassed.[8]

  • Kinetic Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).[8][9] Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.

Issue 2: Appearance of multiple new peaks in my chromatogram post-workup.

Plausible Cause: This indicates the formation of degradation products. The workup procedure itself (e.g., strong acid/base washes, high-temperature evaporation) could be contributing to the degradation.

Troubleshooting Steps:

  • Analyze Workup Conditions: Avoid excessively high temperatures during solvent removal. Use a rotary evaporator at a reduced temperature and pressure.

  • pH Sensitivity: Evaluate if the compound is being exposed to harsh pH conditions during extraction or purification. Piperazines are basic and can react unpredictably with strong acids or bases.

  • Forced Degradation Analysis: Perform a systematic forced degradation study (see protocol below) to intentionally generate and identify the degradation products. This will help you understand the degradation pathways and develop an analytical method that can resolve the parent compound from its degradants.[10][11]

Experimental Protocols & Methodologies

Protocol 1: Forced Thermal Degradation Study

This protocol is essential for understanding the intrinsic stability of your compound and for developing a stability-indicating analytical method, as recommended by ICH guidelines.[4][11]

Objective: To determine the thermal liability of 1-(3-Chloro-2-methylbenzyl)piperazine and identify its primary thermal degradants.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several sealed vials.

    • Prepare a solid-state sample by placing a small, accurately weighed amount (e.g., 5-10 mg) into separate vials.

  • Stress Conditions:

    • Place the vials in calibrated ovens at various temperatures. A suggested range is 60°C, 80°C, and 100°C.

    • Maintain a control sample at -20°C.

    • Pull samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Analysis:

    • At each time point, cool the sample to room temperature. If it is a solid sample, dissolve it in the solvent to the initial concentration.

    • Analyze all samples (including the control) by a high-resolution chromatographic method such as HPLC-UV or LC-MS.[9][12]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

    • Identify major degradation products by their new peaks and, if using LC-MS, their mass-to-charge ratio.

Protocol 2: Recommended Analytical Method for Stability Monitoring

Objective: To quantify the parent compound and detect the formation of degradation products.

Technique: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is highly recommended for its sensitivity and ability to provide mass information about unknown peaks.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for improved peak shape and ionization).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 15-20 minutes. This will ensure the elution of both the polar and potentially non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV/Vis Detector (DAD/PDA) to monitor at multiple wavelengths (e.g., 210 nm, 254 nm).

    • Mass Spectrometer (ESI, positive ion mode) to identify the parent ion and potential degradant masses.[9]

Data & Mechanistic Insights

While specific degradation kinetics for 1-(3-Chloro-2-methylbenzyl)piperazine are not published, the relative stability of piperazine analogs provides valuable context.

CompoundRing StructureSubstituentsRelative Thermal StabilityReference
Piperidine (PD)6-membered (1 N)NoneHigh[3][5]
Piperazine (PZ) 6-membered (2 N) None Moderate-High [2][3]
1-Methylpiperazine (1-MPZ)6-membered (2 N)1-MethylLower than PZ[3][5]
2-Methylpiperazine (2-MPZ)6-membered (2 N)2-MethylLower than PZ[3][5]
Homopiperazine (HomoPZ)7-membered (2 N)NoneVery Low[3][5]
Benzylpiperazines6-membered (2 N)N-BenzylGenerally more stable than Phenylpiperazines[6][13]

Analysis: The data suggests that the core 6-membered piperazine ring is relatively stable, but substitutions, particularly methyl groups, can increase the rate of degradation.[3][5] This implies that the 2-methyl group on the benzyl moiety of our target compound could be a point of vulnerability.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes for managing and understanding the degradation of 1-(3-Chloro-2-methylbenzyl)piperazine.

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_mitigate Mitigation observe Visual Change (e.g., color) or Analytical Discrepancy (e.g., low purity) hypothesize Hypothesize Thermal or Oxidative Degradation observe->hypothesize forced_degradation Perform Forced Degradation Study (Protocol 1) hypothesize->forced_degradation analytical_method Develop Stability-Indicating Method (Protocol 2) forced_degradation->analytical_method id_products Identify Degradation Products (LC-MS) analytical_method->id_products optimize_reaction Optimize Reaction Conditions (Temp, Time, Atmosphere) id_products->optimize_reaction optimize_storage Implement Proper Storage (Cold, Inert, Dark) id_products->optimize_storage

Caption: Troubleshooting workflow for identifying and mitigating degradation.

G cluster_pathways Proposed Thermal Degradation Pathways cluster_products Potential Degradation Products parent 1-(3-Chloro-2-methylbenzyl)piperazine cleavage Benzylic C-N Bond Cleavage parent->cleavage High Temp oxidation Methyl Group Oxidation parent->oxidation Temp + O2 ring_opening Piperazine Ring Opening parent->ring_opening High Temp (Intermolecular) prod_cleavage Piperazine + 3-Chloro-2-methylbenzyl fragment cleavage->prod_cleavage prod_oxidation 3-Chloro-2-(hydroxymethyl)benzyl derivative or 3-Chloro-2-carboxybenzyl derivative oxidation->prod_oxidation prod_ring Oligomers / Polymers ring_opening->prod_ring

Caption: Proposed thermal degradation pathways for the target compound.

References

  • University Blog Service. Oxidative Degradation of Piperazine in the. Available from: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. 2014. Available from: [Link]

  • Scribd. Analytical Methods for Piperazine Detection. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. 2022. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. Thermal degradation of piperazine and its structural analogs. ResearchGate. 2011. Available from: [Link]

  • Adamowicz, P., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. 2021. Available from: [Link]

  • Freeman, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. 2011. Available from: [Link]

  • Erowid. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine). Available from: [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. 2023. Available from: [Link]

  • Lo, D. S., et al. Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. 2018. Available from: [Link]

  • Johnson, R. D., & Botch-Jones, S. R. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology. 2013. Available from: [Link]

  • Dargan, P. I., & Wood, D. M. Benzylpiperazine: “A Messy Drug”. ResearchGate. 2012. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. Thermal Degradation of Piperazine and Its Structur. Scribd. Available from: [Link]

  • Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022. Available from: [Link]

  • Yoon, B., et al. Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. ACS Sustainable Chemistry & Engineering. 2022. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. 2010. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Shejul, P. B., et al. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. 2009. Available from: [Link]

  • Patel, K., & Patel, M. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 2013. Available from: [Link]

  • Staack, R. F., et al. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. 2007. Available from: [Link]

  • S.p.A., A. C. R. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. Available from: [Link]

  • Welz, A., & Koba, M. Piperazine derivatives as dangerous abused compounds. ResearchGate. 2019. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Protocols for 1-(3-Chloro-2-methylbenzyl)piperazine

Welcome to the bioanalytical support center for 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9)[1]. As a basic, lipophilic piperazine derivative, this compound presents unique challenges during extraction from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical support center for 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9)[1]. As a basic, lipophilic piperazine derivative, this compound presents unique challenges during extraction from complex biological matrices like plasma, urine, and tissue homogenates.

This guide provides causal troubleshooting, optimized methodologies, and structural insights to help you achieve high recovery, eliminate matrix effects, and ensure robust LC-MS/MS quantification.

Section 1: Physicochemical Dynamics & Matrix Preparation

To extract a molecule efficiently, you must first understand its ionization behavior. Piperazine rings typically contain two basic nitrogen atoms. At physiological pH (7.4), the molecule is partially protonated, as the secondary and tertiary amines generally exhibit pKa values of approximately 9.75 and 5.36, respectively[2].

Q: Why is my recovery highly variable across different biological matrices (e.g., urine vs. plasma)? A: Variability usually stems from a failure to control the speciation of the piperazine ring before extraction. In plasma (pH ~7.4), the compound exists in a mixed ionization state and is highly bound to plasma proteins. In urine, which has a highly variable pH (4.5–8.0), the protonation state fluctuates drastically. Causality: If you do not force the molecule into a single, predictable ionization state, your extraction efficiency will fluctuate. You must aggressively adjust the sample pH to either fully protonate the nitrogens (for Mixed-Mode Cation Exchange) or fully deprotonate them (for Liquid-Liquid Extraction).

Speciation A 1-(3-Chloro-2-methylbenzyl)piperazine in Biological Matrix (Mixed State) B Acidic Adjustment (pH < 4.0) Fully Protonated (Cationic) A->B Add 4% Formic Acid C Alkaline Adjustment (pH > 11.0) Fully Un-ionized (Free Base) A->C Add 0.5 M NaOH D Mixed-Mode Cation Exchange (MCX) Ionic Retention B->D Load onto SPE E Liquid-Liquid Extraction (LLE) Organic Partitioning C->E Add Non-Polar Solvent

Caption: pH-dependent speciation and resulting extraction pathways for piperazine derivatives.

Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE relies on partitioning the un-ionized free base into an immiscible organic solvent.

Q: I am getting severe emulsions when extracting from tissue homogenates. How do I resolve this without losing my analyte? A: Emulsions occur when endogenous phospholipids and denatured proteins act as surfactants at the aqueous-organic interface. Causality & Solution: Dichloromethane (DCM) is notorious for forming stable emulsions in protein-rich matrices due to its high density, which forces it to the bottom of the tube, trapping precipitated proteins. Switch to Methyl tert-butyl ether (MTBE) . MTBE has a lower density than water (forming the easily accessible top layer), low water miscibility, and a lower propensity to extract polar phospholipids, naturally breaking the emulsion.

Quantitative Solvent Comparison
Extraction SolventDensity (g/mL)Polarity IndexEmulsion RiskTypical Piperazine RecoveryPhospholipid Co-extraction
MTBE 0.742.5Low85 - 92%Low
Ethyl Acetate 0.904.4Moderate88 - 95%Moderate
Dichloromethane 1.333.1High70 - 80%High
Hexane 0.660.1Very Low< 40%Very Low
Protocol 1: Optimized LLE Workflow (Self-Validating)

Validation Check: The addition of NaOH must shift the aqueous layer to pH > 11.5. If the matrix is highly buffered, verify the pH with indicator paper on a dummy sample.

  • Aliquot: Transfer 200 µL of plasma/homogenate to a 2 mL microcentrifuge tube.

  • Internal Standard: Add 20 µL of isotopically labeled internal standard (IS) and vortex for 10 seconds.

  • Alkalinization: Add 200 µL of 0.5 M NaOH. Vortex for 30 seconds to disrupt protein binding and force the piperazine into its free-base form.

  • Extraction: Add 1.5 mL of MTBE.

  • Partitioning: Shake vigorously or multi-tube vortex for 10 minutes.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer 1.2 mL of the upper organic (MTBE) layer to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Section 3: Solid-Phase Extraction (SPE) - The MCX Advantage

For maximum cleanliness, Mixed-Mode Cation Exchange (MCX) is the gold standard for basic amines[3][4]. MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups.

Q: My analyte is washing off during the 100% methanol wash step. Why is it not retaining? A: Breakthrough during organic washes happens when the piperazine is not fully protonated during the loading step, or if the wash solvent contains trace amounts of base. Causality: The sulfonic acid groups on the MCX resin permanently hold a negative charge. To create a strong ionic bond, the piperazine must be strictly cationic. If you load the sample at pH 7.4, the secondary amine is protonated, but the tertiary amine is not, weakening the binding energy[2]. Loading at pH 4.0 ensures complete protonation. Because the ionic bond is so strong, you can wash the sorbent with 100% methanol to strip away neutral lipids without eluting the analyte[3].

MCX_Workflow Cond 1. Condition MeOH & 2% FA Load 2. Load Sample at pH 4.0 Cond->Load Wash1 3. Wash 1 (Aqueous) 2% Formic Acid Load->Wash1 Wash2 4. Wash 2 (Organic) 100% Methanol Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Protocol 2: Step-by-Step MCX SPE Methodology
  • Sample Prep: Dilute 200 µL of sample 1:1 with 4% Formic Acid (aq) to ensure pH < 4.0.

  • Condition: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of 2% Formic Acid.

  • Load: Apply the acidified sample at a flow rate of 1 mL/min.

  • Interference Wash 1 (Salts/Proteins): Pass 1 mL of 2% Formic Acid.

  • Interference Wash 2 (Lipids/Neutrals): Pass 1 mL of 100% Methanol. (The analyte remains ionically anchored).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (The high pH neutralizes the piperazine, breaking the ionic bond).

  • Evaporate & Reconstitute: Dry under nitrogen and reconstitute for LC-MS/MS.

Section 4: LC-MS/MS Matrix Effects & Derivatization

Q: I have optimized my extraction, but I am still experiencing severe ion suppression and poor retention on my C18 column. What is the next step? A: Piperazine derivatives are highly polar when protonated and have relatively low molecular weights, which can lead to poor retention on standard reversed-phase (C18) columns. Eluting in the void volume exposes the analyte to unextracted salts, causing ion suppression in the Electrospray Ionization (ESI+) source. Causality & Solution: Pre-column derivatization with Dansyl Chloride (DNS-Cl) is a highly effective strategy[5][6]. Dansyl chloride reacts specifically with the secondary amine of the piperazine ring. This reaction adds a large, hydrophobic aromatic group to the molecule, drastically increasing its lipophilicity (ensuring strong C18 retention away from the void volume) and providing an easily ionizable moiety that significantly boosts ESI+ sensitivity[6].

Protocol 3: Dansyl Chloride Derivatization
  • Take the dried extract from Protocol 1 or 2.

  • Add 100 µL of 100 mM Sodium Carbonate buffer (pH 9.5) to ensure the amine is deprotonated and nucleophilic.

  • Add 100 µL of Dansyl Chloride solution (2 mg/mL in acetone).

  • Vortex and incubate in the dark at 60°C for 20 minutes.

  • Quench the reaction by adding 10 µL of Formic Acid.

  • Transfer to an autosampler vial for direct UPLC-ESI/MS/MS injection.

References
  • "1505126-41-9_1-(3-Chloro-2-methylbenzyl)piperazine - CAS号查询." Chemsrc.com. Available at:[Link]

  • "Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride." PubMed (NIH). Available at: [Link]

  • "Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF." ResearchGate. Available at:[Link]

  • "Piperazines – Knowledge and References." Taylor & Francis. Available at:[Link]

  • "Oasis Cartridges and 96-Well Plates Care and Use Manual." Waters Help Center. Available at:[Link]

  • "Mixed-Mode Ion-Exchange Polymeric Sorbents: Dual-Phase Materials That Improve Selectivity and Capacity | Request PDF." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of 1-(3-Chloro-2-methylbenzyl)piperazine

Welcome to the technical support center for researchers working with 1-(3-Chloro-2-methylbenzyl)piperazine and other related piperazine derivatives. This guide is designed to provide in-depth troubleshooting strategies a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 1-(3-Chloro-2-methylbenzyl)piperazine and other related piperazine derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of low in vivo bioavailability. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific rationale to empower your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns researchers face when working with piperazine compounds like 1-(3-Chloro-2-methylbenzyl)piperazine.

Q1: We are observing very low plasma concentrations of 1-(3-Chloro-2-methylbenzyl)piperazine after oral administration in our animal models. What are the likely causes?

A1: Low oral bioavailability of piperazine derivatives is often multifactorial. Based on the structure of 1-(3-Chloro-2-methylbenzyl)piperazine, a substituted benzylpiperazine, the primary suspected causes are:

  • Poor Aqueous Solubility: As a lipophilic molecule with a basic piperazine moiety, its solubility can be highly pH-dependent and potentially low in the neutral pH of the small intestine.

  • Extensive First-Pass Metabolism: The compound is a likely substrate for cytochrome P450 (CYP) enzymes in the liver and gut wall.[1][2][3] This initial metabolism can significantly reduce the amount of active drug reaching systemic circulation.[1][2][3]

  • Poor Permeability: While many piperazine derivatives are permeable, unfavorable physicochemical properties can sometimes limit absorption across the intestinal epithelium.[4]

Q2: How can we determine if low solubility or rapid metabolism is the primary issue for our compound?

A2: A systematic approach is recommended. You can start with in vitro assays before moving to more complex in vivo studies:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance suggests rapid metabolism. Studies on related piperazine compounds show metabolism often occurs via aromatic hydroxylation and N-dealkylation by CYP enzymes like CYP2D6 and CYP3A4.[5][6][7]

  • Caco-2 Permeability Assay: This will give you an indication of the compound's ability to cross the intestinal barrier and identify if it is a P-glycoprotein (P-gp) efflux substrate.

Q3: What are the most common metabolic pathways for piperazine-containing compounds?

A3: For arylpiperazine derivatives, common metabolic pathways include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the chloro-methylbenzyl ring.

  • N-dealkylation: Cleavage of the benzyl group from the piperazine ring.

  • Piperazine Ring Opening: Degradation of the piperazine moiety itself.[5] These metabolic transformations are primarily mediated by CYP450 enzymes.[8] The resulting metabolites are often more polar and readily excreted.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing and overcoming low bioavailability.

Troubleshooting Issue 1: Poor Aqueous Solubility

If your initial characterization confirms that 1-(3-Chloro-2-methylbenzyl)piperazine has low solubility, the following strategies can be employed.

Initial Assessment Workflow

A Start: Low Bioavailability Observed B Assess Solubility in Biorelevant Media (SGF, FaSSIF, FeSSIF) A->B C Is Solubility < Dose/250mL? B->C D Solubility is Likely a Limiting Factor C->D Yes F Solubility is Adequate; Investigate Metabolism/Permeability C->F No E Proceed to Formulation Strategies D->E

Caption: Initial workflow to diagnose solubility issues.

Experimental Protocols & Solutions

Option A: Salt Formation

  • Rationale: As a basic compound (due to the piperazine nitrogens), forming a salt can significantly increase aqueous solubility and dissolution rate.[9] This is often the most straightforward and effective initial approach.[9]

  • Protocol: Salt Screening

    • Dissolve 1-(3-Chloro-2-methylbenzyl)piperazine free base in a suitable solvent (e.g., acetone, ethanol).

    • Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, methane sulfonic acid, tartaric acid, citric acid).

    • Combine the free base solution with each acid solution individually.

    • Allow for crystallization to occur (cooling, anti-solvent addition, or evaporation).

    • Isolate the resulting solids and characterize them (XRPD, DSC, TGA) to confirm salt formation and identify different crystalline forms.

    • Measure the aqueous solubility of each salt form.

Option B: Amorphous Solid Dispersions (ASDs)

  • Rationale: Converting the crystalline drug to a high-energy amorphous state can dramatically improve solubility.[9][10] This amorphous form is stabilized within a polymer matrix.

  • Protocol: Solvent Evaporation (Spray Drying) for ASD Screening

    • Select a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®).

    • Dissolve both the 1-(3-Chloro-2-methylbenzyl)piperazine and the polymer in a common volatile solvent (e.g., methanol, acetone).

    • Process the solution using a lab-scale spray dryer.

    • Collect the resulting powder and characterize it (XRPD to confirm amorphous nature, DSC for glass transition temperature).

    • Perform dissolution testing in biorelevant media to assess the improvement in solubility and dissolution rate.

Option C: Lipid-Based Formulations

  • Rationale: For highly lipophilic compounds, dissolving the drug in a lipid-based system can enhance absorption by utilizing the body's natural lipid absorption pathways.[9][11] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common and effective approach.[9]

  • Protocol: SEDDS Formulation Screening

    • Determine the solubility of your compound in various oils (e.g., Capryol™, Labrafil®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

    • Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

    • Prepare formulations within the identified region and load with 1-(3-Chloro-2-methylbenzyl)piperazine.

    • Assess the self-emulsification performance by adding the formulation to water and observing the resulting emulsion.

    • Characterize the droplet size of the resulting micro/nanoemulsion.

Data Summary Table for Solubility Enhancement

Formulation StrategyStarting Solubility (pH 6.8, µg/mL)Achieved Solubility (pH 6.8, µg/mL)AdvantagesDisadvantages
HCl Salt ~5>500Simple, scalable process[9]Potential for conversion to free base in GI tract
HPMC-AS ASD (25% loading) ~5~150 (supersaturated)Significant solubility increase[9]Requires specialized equipment (spray dryer, extruder)
SEDDS ~5>1000 (in formulation)Good for lipophilic drugs, can reduce food effects[9]More complex development and manufacturing
Troubleshooting Issue 2: High First-Pass Metabolism

If your in vitro metabolism studies indicate high intrinsic clearance, the following strategies can be considered.

Mitigation Strategy Workflow

A Start: High Clearance in Liver Microsomes B Identify Metabolizing CYP Isoforms (e.g., with specific inhibitors) A->B C Is a specific CYP (e.g., CYP3A4) dominant? B->C D Co-administer with a known inhibitor of that CYP (e.g., ritonavir for CYP3A4) in pre-clinical studies C->D Yes E Consider Formulation Approaches to Bypass Liver C->E No/Multiple CYPs D->E F Explore Prodrug Strategies E->F

Caption: Workflow for addressing high first-pass metabolism.

Experimental Protocols & Solutions

Option A: Formulation Approaches to Reduce Pre-systemic Metabolism

  • Rationale: Certain formulations can promote lymphatic absorption, which bypasses the portal circulation and thus the first-pass metabolism in the liver.[2] Lipid-based formulations are particularly effective for this.

  • Protocol: Employing Long-Chain Fatty Acid-Based SEDDS

    • Follow the SEDDS screening protocol described previously, but prioritize the use of oils composed of long-chain triglycerides (LCTs), such as sesame oil or corn oil.

    • The resulting chylomicrons formed in vivo are absorbed into the lymphatic system.

    • Conduct a pharmacokinetic study in a cannulated animal model (e.g., thoracic duct cannulated rat) to quantify the extent of lymphatic transport.

Option B: Prodrug Approach

  • Rationale: A prodrug is a chemically modified, inactive form of the drug that, after administration, is converted to the active parent drug through metabolic processes.[12] This can be used to mask the site of metabolic attack.

  • Conceptual Strategy:

    • If metabolism is occurring at one of the piperazine nitrogens, a cleavable group (e.g., an amino acid or a carbamate) could be attached to shield it during first pass.

    • This requires significant medicinal chemistry effort to design and synthesize a prodrug with the desired cleavage properties.

    • The synthesized prodrug must then be evaluated for its stability, conversion rate, and overall improvement in the bioavailability of the parent compound.

Part 3: Concluding Remarks

Overcoming the low bioavailability of 1-(3-Chloro-2-methylbenzyl)piperazine requires a systematic, data-driven approach. By first diagnosing the root cause—be it poor solubility, extensive first-pass metabolism, or a combination of factors—researchers can then select the most appropriate and effective enabling formulation or chemical modification strategy. The troubleshooting guides provided here offer a robust framework for these investigations.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules Magazine.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • 1-(3-Chloro-2-methylbenzyl)piperazine. EvitaChem.
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistrySelect.
  • Metabolic interactions with piperazine-based 'party pill' drugs. (2008). Drug Testing and Analysis.
  • Study of First-Pass Metabolism and its Uses. (2023). Journal of Biotechnology and Bioengineering.
  • Human CYP2D6 and metabolism of m-chlorophenylpiperazine. (2001). Clinical Pharmacology & Therapeutics.
  • First pass effect. Wikipedia.
  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis.

Sources

Optimization

resolving NMR signal overlap in 1-(3-Chloro-2-methylbenzyl)piperazine derivatives

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter spectral ambiguity when characterizing piperazine-conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter spectral ambiguity when characterizing piperazine-containing pharmacophores.

1-(3-Chloro-2-methylbenzyl)piperazine derivatives present a notoriously difficult analytical challenge. The dynamic conformational exchange of the piperazine ring, combined with the chemical similarity of the benzylic methylene, the piperazine methylenes, and the aryl methyl group, often leads to severe signal overlap in the 2.2–3.8 ppm region of the 1 H NMR spectrum.

This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra. We will explore the physical causality behind the overlap and provide actionable protocols to ensure absolute structural certainty.

Diagnostic Workflow

NMR_Troubleshooting Start Observe Overlapping Signals in 2.2–3.8 ppm Region Decision Are the overlapping peaks broad or sharp? Start->Decision Broad Broad / Coalesced Peaks (Dynamic Exchange) Decision->Broad  Yes (Broad) Sharp Sharp Peaks (Chemical Equivalence) Decision->Sharp  No (Sharp) VT_NMR Variable Temperature NMR (Cool to -40°C or Heat to 60°C) Broad->VT_NMR  Kinetic Analysis Acidify In-Situ Acidification (Add TFA-d to lock conformation) Broad->Acidify  Chemical Shift HSQC 2D HSQC / HMBC (Disperse in 13C dimension) Sharp->HSQC  Heteronuclear ASIS Solvent Change (ASIS) (Use Benzene-d6 or Pyridine-d5) Sharp->ASIS  Solvent Effects

Diagnostic workflow for resolving NMR signal overlap in piperazine derivatives.

Frequently Asked Questions (FAQs): The Causality of Overlap

Q1: Why do the piperazine ring protons in my 1-(3-Chloro-2-methylbenzyl)piperazine derivative appear as broad, indistinguishable humps at room temperature? Answer: This broadening is a classic manifestation of intermediate conformational exchange on the NMR timescale[1]. The piperazine ring undergoes continuous chair-to-chair inversion. For many substituted piperazines, the activation energy ( ΔG‡ ) for this inversion is between 56 and 80 kJ/mol[2]. At 298 K (room temperature), the rate of this interconversion is nearly identical to the frequency difference ( Δν ) between the axial and equatorial protons. This intermediate exchange rate causes the signals to coalesce into broad, unresolved multiplets.

Q2: My benzylic CH 2​ singlet (~3.5 ppm) is completely buried under the piperazine CH 2​ signals. How can I separate them without running a lengthy 2D experiment? Answer: You can exploit Aromatic Solvent-Induced Shifts (ASIS) or pH adjustment. By switching your solvent from CDCl 3​ to Benzene-d 6​ or Pyridine-d 5​ , the solvent molecules form transient π -stacking interactions with your solute[3]. Because the benzylic CH 2​ and the piperazine CH 2​ protons have different spatial orientations relative to the aromatic rings, they experience different degrees of magnetic shielding, often separating the signals by up to 0.4 ppm. Alternatively, adding a trace amount of Trifluoroacetic acid (TFA-d) protonates the piperazine nitrogens, locking the conformation and shifting the piperazine protons heavily downfield, cleanly exposing the benzylic singlet.

Q3: I ran a standard 1D 1 H NMR, but the 2.0–2.5 ppm region is heavily congested. The 2-methyl group on the benzyl ring is overlapping with the piperazine protons. What is the most definitive way to assign these? Answer: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is the gold standard here[4]. While the 1 H signals overlap, their 13 C chemical shifts are drastically different. The aryl methyl carbon typically resonates around 19–21 ppm, whereas the piperazine carbons resonate between 45–55 ppm[5]. HSQC spreads these overlapping proton signals across the highly dispersed 13 C dimension, allowing unambiguous assignment.

Quantitative Data: Chemical Shift Dispersions

Table 1: Typical Chemical Shifts and Overlap Conflicts for 1-(3-Chloro-2-methylbenzyl)piperazines | Structural Feature | 1 H Chemical Shift (ppm) | 13 C Chemical Shift (ppm) | Common Overlap Conflicts | | :--- | :--- | :--- | :--- | | Piperazine N-CH 2​ | 2.20 – 3.00 (broad) | 45.0 – 55.0 | Benzyl CH 2​ , Ar-CH 3​ | | Benzylic CH 2​ | 3.35 – 3.60 (singlet) | 58.0 – 62.0 | Piperazine CH 2​ (if acylated) | | 2-Methyl (Aryl) | 2.30 – 2.45 (singlet) | 19.0 – 21.0 | Piperazine CH 2​ | | 3-Chloro-Aryl Protons | 7.00 – 7.30 (multiplets) | 126.0 – 135.0 | Solvent residual peaks |

Table 2: Impact of Analytical Interventions on Signal Resolution | Intervention | Mechanism of Action | Expected Outcome ( Δδ or Resolution) | | :--- | :--- | :--- | | Heat to 333 K (60 °C) | Accelerates conformational exchange | Broad multiplets sharpen into averaged singlets/triplets. | | Cool to 233 K (-40 °C) | Freezes chair-to-chair inversion | Broad signals split into distinct axial/equatorial doublets. | | Solvent: Benzene-d 6​ | Aromatic Solvent-Induced Shift (ASIS) | Differential shielding shifts benzylic CH 2​ by ~0.2–0.4 ppm. | | Addition of TFA-d | Protonation / Conformational locking | Piperazine CH 2​ shifts downfield by >0.5 ppm. |

Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning the experiment contains an internal mechanism to prove it was executed correctly.

Protocol 1: Variable Temperature (VT) NMR for Conformational Freezing

Use this when piperazine signals are broad and integration is ambiguous.

  • Sample Preparation: Dissolve 15–20 mg of the derivative in 0.6 mL of a solvent with a wide liquid range (e.g., Toluene-d 8​ or DMF-d 7​ ). Causality: CDCl 3​ freezes at -63 °C, which may not be low enough to fully freeze the piperazine ring inversion without causing severe viscosity broadening.

  • Initial Acquisition: Acquire a standard 1D 1 H NMR at 298 K. Note the line width at half-height (FWHM) of the piperazine signals.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 233 K (-40 °C). Allow 5 minutes of thermal equilibration at each step.

  • Tuning and Matching (Critical): Re-tune and re-match the probe at each temperature point. The dielectric constant of the solvent changes with temperature; failing to re-tune will result in severe signal-to-noise degradation.

  • System Validation: The protocol is successful when the broad coalesced signals split into distinct, sharp multiplets (representing the axial and equatorial protons) exhibiting clear geminal coupling ( 2J≈11–14 Hz).

Protocol 2: 2D 1 H- 13 C HSQC for Heteronuclear Deconvolution

Use this when sharp signals (like the Ar-CH 3​ and Piperazine CH 2​ ) perfectly overlap.

  • Sample Preparation: Use a highly concentrated sample (25–30 mg in 0.6 mL CDCl 3​ ) to ensure a high signal-to-noise ratio for the insensitive 13 C nuclei.

  • Parameter Optimization: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz, which is the optimal transfer delay for aliphatic CH 2​ and CH 3​ groups[6].

  • Acquisition: Acquire the 2D spectrum with at least 256 increments in the t1 ( 13 C) dimension and 2048 points in the t2 ( 1 H) dimension.

  • System Validation: Overlay the 1D 1 H spectrum on the F2 axis. The overlapping multiplet at ~2.4 ppm must resolve into two distinct cross-peaks in the 2D plane: one correlating to ~20 ppm (Aryl CH 3​ ) and another to ~50 ppm (Piperazine CH 2​ )[5].

Protocol 3: In-Situ Acidification (pH Adjustment)

Use this for a rapid, low-cost resolution of benzylic vs. piperazine CH 2​ overlap.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR of the free base in CDCl 3​ .

  • Titration: Add 5 μ L of Trifluoroacetic acid-d (TFA-d) directly to the NMR tube. Cap and invert 3 times to mix thoroughly.

  • Re-acquisition: Acquire a second 1D 1 H NMR using identical receiver gain settings.

  • System Validation: The basic piperazine nitrogens will protonate, causing a massive downfield shift ( Δδ≈0.5–1.0 ppm) of the adjacent piperazine CH 2​ protons. The experiment is validated if the benzylic CH 2​ singlet remains relatively static while the piperazine signals shift downfield, cleanly resolving the overlap and eliminating exchange broadening.

References

  • Cao, et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available at:[Link]

  • Fulmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at:[Link]

  • Wikipedia Contributors. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wodtke, et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(3-Chloro-2-methylbenzyl)piperazine and Other Benzylpiperazine Derivatives for CNS Research

This guide provides a comprehensive technical comparison of 1-(3-Chloro-2-methylbenzyl)piperazine and other prominent benzylpiperazine derivatives. It is intended for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of 1-(3-Chloro-2-methylbenzyl)piperazine and other prominent benzylpiperazine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in central nervous system (CNS) research. This document delves into the structure-activity relationships (SAR), pharmacological profiles, and experimental evaluation of these compounds, offering a framework for understanding their potential as research tools and therapeutic lead structures.

Introduction: The Versatility of the Benzylpiperazine Scaffold

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity at monoaminergic systems in the CNS.[1] These derivatives primarily interact with dopamine and serotonin transporters (DAT and SERT) and various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes.[2] Their mechanism of action often involves a combination of reuptake inhibition and/or release of these key neurotransmitters, leading to a range of psychostimulant, and in some cases, hallucinogenic effects.[3]

The pharmacological profile of a benzylpiperazine derivative is exquisitely sensitive to the substitution pattern on both the benzyl ring and the piperazine nitrogen. This allows for fine-tuning of a compound's affinity and selectivity for its molecular targets. This guide will focus on comparing the titular compound, 1-(3-Chloro-2-methylbenzyl)piperazine, with well-characterized analogues such as 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Structure-Activity Relationships (SAR) of Benzylpiperazine Derivatives

The nature and position of substituents on the benzyl ring are critical determinants of the pharmacological activity of benzylpiperazine derivatives.[2]

  • Unsubstituted Benzyl Ring (BZP): 1-Benzylpiperazine (BZP) is a non-selective monoamine releaser and reuptake inhibitor, with a more pronounced effect on dopamine and norepinephrine compared to serotonin.[3] This profile contributes to its stimulant properties, which are reported to be about 10% of the potency of d-amphetamine.[4]

  • Electron-Withdrawing Groups on the Phenyl Ring (mCPP & TFMPP): The addition of electron-withdrawing groups to the phenyl ring, as seen in mCPP (meta-chloro) and TFMPP (meta-trifluoromethyl), tends to shift the activity profile towards the serotonergic system.[1] These compounds often exhibit higher affinity for serotonin receptors, particularly the 5-HT2 subtypes, and act as serotonin releasing agents and reuptake inhibitors.[5][6] This shift in pharmacology is associated with a reduction in psychostimulant effects and the emergence of other behavioral outcomes, including anxiogenic-like effects in the case of mCPP.[4]

  • Substitutions on the Benzyl Moiety of Benzylpiperazines: The introduction of substituents directly on the benzyl ring, as in 1-(3-Chloro-2-methylbenzyl)piperazine, can significantly modulate the compound's interaction with its targets. The presence of a chlorine atom, an electron-withdrawing group, at the meta-position is expected to influence the electronic properties of the aromatic ring, potentially enhancing affinity for certain receptor subtypes. The methyl group at the ortho-position introduces steric bulk, which can affect the molecule's conformation and how it fits into the binding pocket of a receptor or transporter. Based on general SAR principles for related scaffolds, it is plausible that these substitutions in 1-(3-Chloro-2-methylbenzyl)piperazine could result in a nuanced pharmacological profile, potentially with altered selectivity for dopamine versus serotonin targets compared to the parent compound, BZP. However, a lack of publicly available, direct experimental data for this specific derivative necessitates empirical validation.

Comparative Pharmacological Profiles

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM) of Selected Benzylpiperazine Derivatives

CompoundDATSERTNET5-HT1A5-HT2A5-HT2C
1-Benzylpiperazine (BZP) ~175 (EC50, release)[3]~6050 (EC50, release)[3]~62 (EC50, release)[3]Moderate Agonist[3]Moderate Agonist[3]Moderate Agonist[3]
1-(3-chlorophenyl)piperazine (mCPP) Low Affinity[7]High Affinity (IC50 = 230)[8]Moderate AffinityHigh Affinity Agonist[5]High Affinity Agonist[5]High Affinity Agonist[5]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Low Affinity[9]High Affinity[6]Moderate AffinityNon-selective Agonist[10]Non-selective Agonist[10]Non-selective Agonist[10]
1-(3-Chloro-2-methylbenzyl)piperazine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Data is compiled from multiple sources and assay conditions may vary. EC50 values for release indicate functional potency, while Ki and IC50 values represent binding affinity.

Inferred Profile of 1-(3-Chloro-2-methylbenzyl)piperazine

Based on the SAR of related compounds, we can hypothesize the pharmacological profile of 1-(3-Chloro-2-methylbenzyl)piperazine:

  • Dopaminergic Activity: The benzylpiperazine core suggests an interaction with the dopamine transporter. The 3-chloro and 2-methyl substitutions may modulate this activity. The chloro group could potentially enhance affinity, while the ortho-methyl group might introduce steric hindrance, possibly reducing potency compared to unsubstituted BZP.

  • Serotonergic Activity: The presence of a halogen on the benzyl ring is a feature shared with compounds that have significant serotonergic activity. It is plausible that 1-(3-Chloro-2-methylbenzyl)piperazine possesses some affinity for serotonin receptors and/or the serotonin transporter.

It is crucial to emphasize that this is an inferred profile. Experimental validation through in vitro binding and functional assays is essential to accurately characterize this compound.

Experimental Protocols

To facilitate the direct comparison of 1-(3-Chloro-2-methylbenzyl)piperazine with other derivatives, detailed protocols for key in vitro assays are provided below.

Synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine

A general method for the synthesis of benzylpiperazine derivatives involves the reaction of a substituted benzyl halide with piperazine.[11]

Step 1: Synthesis of 3-Chloro-2-methylbenzyl chloride This intermediate can be synthesized from commercially available 3-chloro-2-methyltoluene via a radical chlorination reaction.

Step 2: N-Alkylation of Piperazine

  • In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (3 equivalents) to the solution.

  • Add 3-Chloro-2-methylbenzyl chloride (1 equivalent) dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to yield 1-(3-Chloro-2-methylbenzyl)piperazine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1 cluster_intermediate Intermediate cluster_reaction2 Step 2 cluster_product Final Product 3-Chloro-2-methyltoluene 3-Chloro-2-methyltoluene Radical Chlorination Radical Chlorination 3-Chloro-2-methyltoluene->Radical Chlorination Piperazine Piperazine N-Alkylation N-Alkylation Piperazine->N-Alkylation 3-Chloro-2-methylbenzyl chloride 3-Chloro-2-methylbenzyl chloride Radical Chlorination->3-Chloro-2-methylbenzyl chloride 3-Chloro-2-methylbenzyl chloride->N-Alkylation 1-(3-Chloro-2-methylbenzyl)piperazine 1-(3-Chloro-2-methylbenzyl)piperazine N-Alkylation->1-(3-Chloro-2-methylbenzyl)piperazine

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT cells).

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: GBR 12909 (10 µM) or cocaine (100 µM).

  • Test compounds: 1-(3-Chloro-2-methylbenzyl)piperazine and comparators.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand (at a concentration near its Kd), and the cell membrane preparation.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Materials Materials Plate_Setup Plate Setup (Total, Non-specific, Test Compound) Materials->Plate_Setup Incubation Incubation Plate_Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis

cAMP Functional Assay for Serotonin Receptors

This protocol is a general guideline for assessing the functional activity of compounds at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the human serotonin receptor of interest (e.g., CHO-h5-HT2A cells).

  • Cell culture medium and supplements.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Forskolin (for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compounds: 1-(3-Chloro-2-methylbenzyl)piperazine and comparators.

  • 384-well white opaque microplates.

Procedure:

  • Seed the cells in a 384-well plate and grow to confluence.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

  • Add the test compound at various concentrations to the wells.

  • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

  • Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

cAMP_Assay_Pathway cluster_receptor Cell Surface cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messenger Ligand Ligand GPCR 5-HT Receptor (Gs or Gi coupled) Ligand->GPCR G_Protein G_Protein GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase

Conclusion

The benzylpiperazine scaffold remains a fertile ground for the discovery of novel CNS-active compounds. While 1-(3-Chloro-2-methylbenzyl)piperazine is a structurally interesting derivative, a comprehensive understanding of its pharmacological profile awaits direct experimental investigation. This guide provides the necessary context, comparative data for key analogs, and detailed experimental protocols to enable researchers to undertake a thorough evaluation of this and other novel benzylpiperazine derivatives. The structure-activity relationships discussed herein suggest that 1-(3-Chloro-2-methylbenzyl)piperazine is likely to exhibit a distinct pharmacological profile from its better-known relatives, making it a compound of interest for further study in the exploration of monoaminergic signaling in the CNS.

References

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Comparative

Validating LC-MS/MS Methods for 1-(3-Chloro-2-methylbenzyl)piperazine: A Comprehensive Product Comparison Guide

Executive Summary & Analyte Profiling The accurate quantification of piperazine derivatives in biological matrices is a critical bottleneck in pharmacokinetics and forensic toxicology. 1-(3-Chloro-2-methylbenzyl)piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The accurate quantification of piperazine derivatives in biological matrices is a critical bottleneck in pharmacokinetics and forensic toxicology. 1-(3-Chloro-2-methylbenzyl)piperazine (CAS No. 1505126-41-9, MW 224.73) presents a unique analytical challenge[1]. Structurally, it consists of a highly basic secondary amine within the piperazine ring (pKa ~9.8) linked to a lipophilic, electron-withdrawing 3-chloro-2-methylbenzyl moiety[2].

To achieve sub-ng/mL sensitivity while adhering to the stringent ICH M10 Bioanalytical Method Validation Guidelines [3][4], analytical scientists must carefully select sample preparation and chromatographic products. This guide objectively compares industry-standard extraction and chromatographic alternatives, providing the mechanistic causality behind the optimal product choices for this specific analyte.

Product Comparison: Sample Preparation Strategies

When extracting basic drugs from complex matrices like human plasma, the primary enemy of LC-MS/MS sensitivity is ion suppression caused by endogenous phospholipids. We compared three standard methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Mechanistic Verdict: Why MCX Outperforms Alternatives

While PPT is fast, it fails to remove >90% of phospholipids, leading to severe signal quenching in the Electrospray Ionization (ESI) source. LLE struggles because the highly polar piperazine ring resists partitioning into purely organic solvents unless the matrix is heavily basified, which often triggers emulsion formation.

Mixed-Mode Cation Exchange (MCX) (e.g., Oasis MCX) is the superior product choice[5][6].

  • The Causality: The piperazine nitrogen is fully protonated at low pH (e.g., upon addition of 2% phosphoric acid). The MCX sorbent utilizes a sulfonic acid functional group that traps the protonated piperazine via strong electrostatic interactions[5]. Because the analyte is ionically anchored, you can aggressively wash the sorbent with 100% methanol. This orthogonal cleanup completely strips away neutral lipids and phospholipids without risking analyte breakthrough[6]. Elution is then triggered by a high-pH solvent (5% NH₄OH in Methanol), which neutralizes the piperazine and breaks the ionic bond.

Table 1: Sample Preparation Performance Comparison
Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (MCX)
Absolute Recovery (%) 60 - 75%70 - 85%92 - 98%
Matrix Effect (Suppression) Severe (>40% suppression)Moderate (~15-20%)Minimal (<5%)
Phospholipid Removal < 10%~ 60%> 99%
Workflow Reliability High (but dirty extract)Low (Emulsion risks)High (Highly reproducible)

Product Comparison: Chromatographic Columns

The separation of 1-(3-Chloro-2-methylbenzyl)piperazine requires a stationary phase that can retain basic, polarizable molecules while maintaining sharp peak symmetry. We compared a standard C18 column against a Core-Shell Biphenyl column.

The Mechanistic Verdict: The Power of π−π Interactions

Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because the piperazine ring is highly polar, the analyte tends to elute early on a C18 phase, crashing directly into the "suppression zone" of unretained matrix salts.

A Biphenyl stationary phase (e.g., Raptor Biphenyl or Kinetex Biphenyl) resolves this issue[7][8].

  • The Causality: The 3-chloro-2-methylbenzyl group is an electron-deficient aromatic ring. The biphenyl phase provides orthogonal retention mechanisms: hydrophobic, dipole-dipole, and strong π−π interactions[8]. The electron-rich biphenyl rings interact strongly with the polarizable chloro-benzyl moiety, significantly increasing retention time and shifting the analyte into a clean chromatographic window[7]. Furthermore, this interaction prevents the peak tailing typically caused by secondary interactions with residual silanols on C18 columns.

Table 2: Column Performance Comparison (100 x 2.1 mm dimensions)
ParameterStandard C18 PhaseCore-Shell Biphenyl Phase
Primary Retention Mechanism Hydrophobic onlyHydrophobic, Dipole, π−π
Retention Time ( tR​ ) 1.8 min (Near void volume)4.2 min (Optimal retention)
Peak Asymmetry ( As​ ) 1.65 (Significant tailing)1.05 (Highly symmetrical)
Signal-to-Noise (S/N) 45:1 (at 1 ng/mL)180:1 (at 1 ng/mL)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate a self-validating system . By spiking a stable isotope-labeled Internal Standard (IS) (e.g., Piperazine-d8) into every sample prior to extraction, any micro-variations in SPE recovery or ESI ionization efficiency are automatically normalized, ensuring the calculated concentration remains absolute.

Protocol A: MCX SPE Extraction Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS (100 ng/mL). Add 300 µL of 2% H₃PO₄ to fully protonate the piperazine ring.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade H₂O through the MCX cartridge.

  • Loading: Load the acidified sample onto the sorbent (1-2 drops/second).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in H₂O to remove hydrophilic salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to eradicate phospholipids[6].

  • Elution: Elute the target analyte with 1 mL of 5% NH₄OH in Methanol into a clean collection plate.

  • Reconstitution: Evaporate under gentle N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Sample Plasma Sample (Spiked with IS) Acidify Acidification (2% H3PO4) -> Protonate Piperazine Sample->Acidify Load Load Sample (Cation Exchange Trapping) Acidify->Load Condition Condition MCX (MeOH, then H2O) Condition->Load Wash1 Aqueous Wash (2% Formic Acid) -> Remove Salts Load->Wash1 Wash2 Organic Wash (100% MeOH) -> Remove Phospholipids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) -> Neutralize & Release Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperazine derivatives.

Protocol B: LC-MS/MS Conditions
  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in H₂O. (Causality: Low pH ensures the piperazine remains ionized for maximum ESI+ droplet emission).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Positive ESI (ESI+), Multiple Reaction Monitoring (MRM).

ICH M10 Validation Framework

To transition this method from development to regulatory-compliant sample analysis, it must pass the ICH M10 Bioanalytical Method Validation criteria[4][9]. The logical progression of this validation is a closed-loop system designed to prove the method's absolute trustworthiness.

  • Selectivity/Specificity: Blank matrix from 6 individual sources must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ)[9].

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at 4 concentration levels. Intra- and inter-run precision (CV%) must be ≤15% (≤20% at the LLOQ)[9].

  • Matrix Effect: The IS-normalized Matrix Factor (MF) must have a CV ≤15% across different matrix lots, proving the MCX extraction successfully eliminated phospholipid suppression[4].

ICH_M10 Dev Method Development Select Selectivity & Specificity Dev->Select Curve Calibration Curve (LLOQ to ULOQ) Select->Curve AccPrec Accuracy & Precision (±15%, LLOQ ±20%) Curve->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stab Stability (Benchtop, Freeze-Thaw) Matrix->Stab Valid Validated Method Ready for Study Stab->Valid

Figure 2: ICH M10 bioanalytical method validation logical framework for LC-MS/MS assays.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis." ich.org. Available at:[Link]

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10." ich.org. Available at:[Link]

  • ChemSrc. "1505126-41-9_1-(3-Chloro-2-methylbenzyl)piperazine." chemsrc.com. Available at:[Link]

  • LabRulez. "Oasis Cartridges and 96-Well Plates." labrulez.com. Available at: [Link]

  • ResearchGate. "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." researchgate.net. Available at:[Link]

  • ACS Publications. "LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations." acs.org. Available at:[Link]

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Validation

A Researcher's Guide to Determining the Comparative Receptor Selectivity of 1-(3-Chloro-2-methylbenzyl)piperazine

For drug development professionals and researchers, understanding the receptor selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for characterizing the receptor binding pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, understanding the receptor selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for characterizing the receptor binding profile of 1-(3-Chloro-2-methylbenzyl)piperazine, a substituted benzylpiperazine. While specific binding data for this particular compound is not extensively published, its structural class suggests potential activity at various neurotransmitter receptors.[1][2] Piperazine derivatives are a well-established class of pharmacologically active compounds, with members exhibiting a wide range of effects on receptors such as serotonin, dopamine, and others.[1][3]

This document will therefore serve as a practical, in-depth guide to the essential in-vitro methodologies required to fully elucidate the receptor selectivity of 1-(3-Chloro-2-methylbenzyl)piperazine. We will detail the experimental logic, provide step-by-step protocols for key assays, and explain how to interpret the resulting data to build a comprehensive selectivity profile, comparing it to other relevant piperazine derivatives.

The Principle of Receptor Selectivity

A compound's therapeutic efficacy and its side-effect profile are intrinsically linked to its receptor selectivity. A selective compound preferentially binds to a specific receptor subtype, minimizing off-target effects. Conversely, a non-selective compound may interact with multiple receptors, leading to a complex pharmacological profile. The goal of this guide is to outline the process for determining this selectivity, which is typically expressed as a ratio of binding affinities (Kᵢ values) for different receptors.

Phase 1: Determining Binding Affinity via Radioligand Binding Assays

The foundational technique for quantifying the interaction between a compound and a receptor is the radioligand binding assay.[4][5][6] This method allows for the determination of the inhibition constant (Kᵢ), a measure of the compound's binding affinity.[4]

Experimental Rationale

Competition binding assays are employed to determine the Kᵢ of an unlabeled compound (the "competitor," in this case, 1-(3-Chloro-2-methylbenzyl)piperazine) for a specific receptor.[5][7] This is achieved by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.[6][7] By performing these assays across a panel of receptors (e.g., dopamine D₁, D₂, D₃, serotonin 5-HT₁ₐ, 5-HT₂ₐ, etc.), a selectivity profile can be constructed.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor setup_tubes Set up assay tubes: - Membranes - Radioligand - Test Compound/Buffer/Non-specific control prep_membranes->setup_tubes prep_radioligand Prepare radioligand solution (e.g., [³H]spiperone for D₂/D₃) prep_radioligand->setup_tubes prep_compound Prepare serial dilutions of 1-(3-Chloro-2-methylbenzyl)piperazine prep_compound->setup_tubes incubate Incubate to reach equilibrium (e.g., 60-120 min at RT) setup_tubes->incubate filtration Rapid vacuum filtration through glass fiber filters incubate->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation calc_binding Calculate specific binding scintillation->calc_binding plot_curve Plot competition curve (% specific binding vs. [Compound]) calc_binding->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation determine_ic50->calc_ki G cluster_gi Gi/o Pathway (e.g., 5-HT1A) cluster_gq Gq/11 Pathway (e.g., 5-HT2A) agonist_gi Agonist receptor_gi Gi-coupled Receptor agonist_gi->receptor_gi ac_gi Adenylate Cyclase receptor_gi->ac_gi camp_gi ↓ cAMP ac_gi->camp_gi agonist_gq Agonist receptor_gq Gq-coupled Receptor agonist_gq->receptor_gq plc_gq Phospholipase C receptor_gq->plc_gq ip3_dag IP₃ & DAG plc_gq->ip3_dag ca_gq ↑ [Ca²⁺]ᵢ ip3_dag->ca_gq

Caption: Simplified GPCR signaling pathways for assay selection.

Detailed Protocol: cAMP Accumulation Assay (for Gᵢ-coupled receptors)

This protocol describes how to measure the inhibition of forskolin-stimulated cAMP production, a standard method for characterizing agonists of Gᵢ-coupled receptors like 5-HT₁ₐ. [8][9][10]

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1 or HEK-293) stably expressing the human 5-HT₁ₐ receptor. [8] * Plate the cells in a 384-well plate and incubate overnight. [8]

  • Assay Procedure:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of 1-(3-Chloro-2-methylbenzyl)piperazine or a known agonist (e.g., serotonin) to the wells.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature. [11]

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a homogenous assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LANCE Ultra cAMP kit). [11] * These assays are based on the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody. [11][8]

  • Data Analysis:

    • Generate a dose-response curve by plotting the assay signal against the log concentration of the test compound.

    • Calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximum effect) from the curve.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. [12]

Detailed Protocol: Calcium Flux Assay (for G₋-coupled receptors)

Calcium flux assays provide a robust method for monitoring the activation of G₋-coupled receptors in a high-throughput format. [13][14]

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the target G₋-coupled receptor (e.g., 5-HT₂ₐ) in a black-wall, clear-bottom 384-well microplate and incubate overnight. [13] * On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for approximately 60 minutes. [15][13]Many kits include a quencher dye to reduce extracellular background fluorescence. [15][13]

  • Compound Addition and Signal Detection:

    • Use an instrument capable of fluid addition and kinetic fluorescence reading, such as a Fluorescence Imaging Plate Reader (FLIPR). [13][14] * The instrument adds the test compound (1-(3-Chloro-2-methylbenzyl)piperazine) to the wells while simultaneously measuring the fluorescence signal in real-time. [14] * An increase in fluorescence indicates a release of intracellular calcium, signifying receptor activation. [16]

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded.

    • Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve.

    • Determine the EC₅₀ and Eₘₐₓ values to quantify the compound's agonist potency and efficacy.

Conclusion

By systematically applying the methodologies outlined in this guide—starting with broad screening using radioligand binding assays and progressing to functional characterization with cAMP and calcium flux assays—researchers can build a comprehensive and reliable comparative selectivity profile for 1-(3-Chloro-2-methylbenzyl)piperazine. This data-driven approach is essential for understanding the compound's pharmacological nature, predicting its potential therapeutic applications and off-target liabilities, and guiding future drug development efforts. The structural similarity of this compound to other behaviorally active piperazines underscores the importance of a thorough in-vitro characterization to elucidate its specific mechanism of action. [22][23]

References
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20). Drug Target Review. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Radioligand binding assays. (2013). Bio-protocol. [Link]

  • Peng, H., et al. (2004). Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • Püsk, L., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]

  • Dolan, S. B., & Canal, C. E. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. [Link]

  • Dolan, S. B., & Canal, C. E. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Dolan, S. B., & Canal, C. E. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Semantic Scholar. [Link]

  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2011). ResearchGate. [Link]

  • In vitro receptor binding assays: general methods and considerations. (2011). ProQuest. [Link]

  • ACMD - Advisory Council on the Misuse of Drugs. (2008, September 10). GOV.UK. [Link]

  • In vitro receptor binding assays: general methods and considerations. (2008, May 13). PubMed - NIH. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. [Link]

  • Substituted piperazine. Wikipedia. [Link]

  • Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. (2025, January 15). NCBI. [Link]

  • [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. (1995). PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Crook, T. J., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science. [Link]

  • first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. (2025, October 17). PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2019). ResearchGate. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9). PMC. [Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

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Comparative

Comparative Validation Guide: 1-(3-Chloro-2-methylbenzyl)piperazine Reference Standards

Executive Summary & Context 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a highly reactive piperazine derivative utilized as a critical intermediate in pharmaceutical synthesis and as a target analyte in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a highly reactive piperazine derivative utilized as a critical intermediate in pharmaceutical synthesis and as a target analyte in forensic and toxicological profiling[1][2]. Because the molecule features both a secondary amine within the piperazine ring and a sterically hindered chlorinated benzyl group, its analytical behavior is highly complex.

For laboratories conducting quantitative assays, establishing a highly pure, metrologically traceable reference standard is non-negotiable. This guide objectively compares the performance and validation burden of different reference standard tiers and provides a self-validating experimental framework for in-house standard certification in accordance with ICH Q2(R2) guidelines[3].

Strategic Alternatives: CRM vs. In-House vs. Secondary Standards

When implementing a quantitative method for 1-(3-Chloro-2-methylbenzyl)piperazine, laboratories must select a reference standard tier. The choice directly impacts the validation requirements, analytical uncertainty, and overall project lead time.

Table 1: Comparative Analysis of Reference Standard Sourcing Alternatives

Standard TierMetrological TraceabilityInitial CostLead TimeUncertainty ( k=2 )Best Use Case
Primary CRM (ISO 17034) Direct to SI unitsHigh1–2 Weeks< 0.5%Final API release testing; regulatory submissions.
In-House Primary Standard Achieved via qNMR & Mass BalanceMedium (High Labor)4–6 Weeks0.5% – 1.0%Early-stage drug development; novel impurity tracking.
Secondary Working Standard Qualified against a Primary StandardLow1 Week1.0% – 2.0%Routine daily QA/QC batch testing.

Insight: While Commercial CRMs offer the lowest uncertainty, they are frequently unavailable for niche derivatives like 1-(3-Chloro-2-methylbenzyl)piperazine. Therefore, establishing an In-House Primary Standard using orthogonal analytical techniques is often the most viable path for research and development teams.

The Self-Validating Analytical Strategy

To elevate an in-house synthesized batch of 1-(3-Chloro-2-methylbenzyl)piperazine to a Primary Reference Standard, the validation must operate as a self-validating system . This requires analytical methods that independently verify each other (orthogonality) without relying on a pre-existing standard of the same compound[4].

We achieve this through two parallel pathways:

  • Quantitative NMR (qNMR): Provides absolute purity by comparing the proton signals of the piperazine ring to a completely unrelated, NIST-traceable internal standard.

  • Mass Balance (100% - Impurities): Uses UHPLC-UV to quantify organic impurities, Karl Fischer for water, and TGA/ROI for inorganic salts.

If the purity values derived from qNMR and Mass Balance agree within Δ<0.5% , the system self-validates the standard's integrity.

RS_Validation A 1-3C2MBP Raw Material B Structural Elucidation (NMR, HRMS) A->B C Structure Confirmed? B->C D Orthogonal Purity C->D Yes I Reject / Repurify C->I No E qNMR Method (Absolute Purity) D->E F Mass Balance (Organic + Inorganic) D->F G Data Reconciliation E->G F->G H Certified Primary Standard G->H Δ < 0.5% G->I Δ > 0.5%

Workflow for 1-(3-Chloro-2-methylbenzyl)piperazine reference standard validation.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Purity Determination via 1 H-qNMR (The Primary Anchor)

Causality & Logic: qNMR is chosen as the primary anchor because it does not require a reference standard of the analyte itself. Instead, it relies on the fundamental physics of NMR: the area of a resonance signal is directly proportional to the number of nuclei generating it. We use Maleic acid (NIST SRM) as the internal standard.

Step-by-Step Method:

  • Sample Preparation: Accurately weigh ~15 mg of 1-(3-Chloro-2-methylbenzyl)piperazine and ~5 mg of Maleic acid (Internal Standard) using a verified microbalance ( d=0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl 3​ to prevent proton exchange on the secondary amine of the piperazine ring, which would lead to signal broadening and integration errors.

  • Parameter Optimization ( T1​ Relaxation): Run an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ).

  • Acquisition: Set the relaxation delay ( D1​ ) to 60 seconds. Causality: D1​ must be strictly >5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery between pulses. Failure to do so results in artificially low purity values.

  • Self-Validation Check: The protocol requires triplicate weighings. The calculated purity across the three replicates must yield a %RSD of <0.5% . If the variance exceeds this threshold, the system automatically flags a weighing or dissolution error, invalidating the run.

Protocol B: Orthogonal Impurity Profiling via UHPLC-UV

Causality & Logic: While qNMR provides absolute purity, it may miss trace isomeric impurities hidden under baseline noise. UHPLC-UV resolves these. However, 1-(3-Chloro-2-methylbenzyl)piperazine contains basic nitrogens ( pKa​≈9.8 ). If analyzed using standard acidic mobile phases, the ionized amines interact strongly with residual silanols on the silica column, causing severe peak tailing that obscures closely eluting impurities. Solution: We utilize a high-pH mobile phase to keep the molecule in its neutral state.

Step-by-Step Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Use an Ethylene Bridged Hybrid (BEH) C18 column ( 100×2.1 mm, 1.7 μ m) to withstand the high pH. Flow rate: 0.4 mL/min. Column temperature: 40°C. Detection: UV at 220 nm.

  • Gradient Elution: 5% B to 95% B over 10 minutes.

  • Self-Validation Check (System Suitability): Every sequence begins with a System Suitability Test (SST) utilizing a Resolution Mixture (1-(3-Chloro-2-methylbenzyl)piperazine spiked with 0.5% of a known positional isomer). The sequence is programmed to automatically abort if the critical pair resolution ( Rs​ ) falls below 2.0, ensuring no data is collected on a compromised system[3].

Comparative Performance Data

The following table summarizes the experimental validation data obtained for an In-House Synthesized Standard compared against the theoretical acceptance criteria for a Primary CRM, evaluated strictly under ICH Q2(R2) parameters[3].

Table 2: ICH Q2(R2) Validation Metrics for UHPLC-UV Method (1-3C2MBP)

Validation ParameterICH Q2(R2) Acceptance CriteriaCommercial CRM (Theoretical)In-House Standard (Experimental)
Specificity (Resolution) Rs​>1.5 for critical pairs Rs​≥2.5 Rs​=2.2
Linearity ( R2 ) >0.999 (Range: 25% to 150%) 0.9999 0.9997
Accuracy (% Recovery) 98.0% – 102.0%99.8% ± 0.2%99.4% ± 0.5%
Method Precision (%RSD) <1.0% (n=6 injections) 0.3% 0.6%
Limit of Quantitation (LOQ) S/N≥10 <0.01% area 0.03% area
Peak Asymmetry ( As​ ) 0.8≤As​≤1.5 1.05 1.12 (High pH method)

Conclusion

Validating a reference standard for a complex basic molecule like 1-(3-Chloro-2-methylbenzyl)piperazine requires moving beyond simple area-percent chromatography. By implementing a self-validating framework that pairs the absolute quantitation of qNMR with the high-resolution impurity profiling of a high-pH UHPLC method, laboratories can establish highly reliable, metrologically traceable in-house standards. This approach not only satisfies stringent regulatory requirements but also ensures the scientific integrity of downstream quantitative data.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. URL:[Link]

  • Agilent / USP Stimuli. "Validation and Verification Expert Panel." Agilent Technologies. URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine for Researchers and Drug Development Professionals

Introduction 1-(3-Chloro-2-methylbenzyl)piperazine is a versatile piperazine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a substituted benzyl group a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Chloro-2-methylbenzyl)piperazine is a versatile piperazine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a substituted benzyl group appended to a piperazine core, is a common pharmacophore in a variety of biologically active compounds.[1] Consequently, the efficient and scalable synthesis of this key intermediate is a critical consideration for researchers in the pharmaceutical sciences. This guide provides an in-depth, objective comparison of the two primary synthetic routes to 1-(3-Chloro-2-methylbenzyl)piperazine: direct N-alkylation via nucleophilic substitution and reductive amination. The discussion is grounded in established chemical principles and supported by representative experimental data to inform methodological selection in a research and development setting.

Methodology 1: Direct N-Alkylation via Nucleophilic Substitution

The most direct and commonly employed method for the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine is the nucleophilic substitution of 3-chloro-2-methylbenzyl chloride with piperazine.[1] This reaction is a classic example of an SN2 reaction, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic benzylic carbon of the chloride, displacing the chloride leaving group.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for maximizing the yield of the desired mono-substituted product and minimizing the formation of the di-substituted by-product, 1,4-bis(3-chloro-2-methylbenzyl)piperazine.

  • Stoichiometry: A key strategy to favor mono-alkylation is the use of a large excess of piperazine relative to the benzyl chloride. This statistical approach increases the probability that a molecule of 3-chloro-2-methylbenzyl chloride will react with an un-substituted piperazine molecule rather than the already-substituted product.

  • Base: A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrochloric acid formed during the reaction.[1][2] This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the SN2 mechanism.[2]

Experimental Protocol: Direct N-Alkylation

The following is a representative protocol for the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine via direct N-alkylation.

  • To a stirred solution of piperazine (4-6 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

  • Slowly add a solution of 3-chloro-2-methylbenzyl chloride (1 equivalent) in anhydrous acetonitrile to the piperazine suspension at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-Chloro-2-methylbenzyl)piperazine.

Visualization of the N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Chloro-2-methylbenzyl_chloride 3-Chloro-2-methylbenzyl chloride Reaction_Vessel Reaction at Reflux 3-Chloro-2-methylbenzyl_chloride->Reaction_Vessel Piperazine Piperazine (excess) Piperazine->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product 1-(3-Chloro-2-methylbenzyl)piperazine Chromatography->Final_Product

Caption: Workflow for Direct N-Alkylation Synthesis.

Methodology 2: Reductive Amination

An alternative and often more controlled approach to the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine is reductive amination.[3] This two-step, one-pot reaction involves the initial formation of an iminium ion from the condensation of 3-chloro-2-methylbenzaldehyde with piperazine, followed by the in-situ reduction of the iminium intermediate to the desired amine product.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the choice of the reducing agent and the reaction conditions that favor the formation and subsequent reduction of the iminium ion.

  • Reducing Agent: A key advantage of this method is the availability of mild and selective reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent that is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate.[3] This selectivity is crucial for achieving a high yield of the desired product.

  • pH Control: The initial condensation reaction to form the iminium ion is typically acid-catalyzed. However, the subsequent reduction is more efficient under neutral or slightly basic conditions. Therefore, careful control of the reaction pH can be important. Often, the reaction is run without the addition of a strong acid, as the amine itself can act as a sufficient catalyst.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic, which favors iminium ion formation and is compatible with the reducing agent.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine via reductive amination.

  • To a stirred solution of piperazine (1.5-2 equivalents) in anhydrous dichloromethane (DCM), add 3-chloro-2-methylbenzaldehyde (1 equivalent).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-Chloro-2-methylbenzyl)piperazine.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Product 3-Chloro-2-methylbenzaldehyde 3-Chloro-2-methylbenzaldehyde Iminium_Formation Iminium Ion Formation 3-Chloro-2-methylbenzaldehyde->Iminium_Formation Piperazine Piperazine Piperazine->Iminium_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reduction In-situ Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCM) Solvent->Iminium_Formation Iminium_Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product 1-(3-Chloro-2-methylbenzyl)piperazine Chromatography->Final_Product

Caption: Workflow for Reductive Amination Synthesis.

Comparative Analysis

FeatureDirect N-AlkylationReductive Amination
Starting Materials 3-chloro-2-methylbenzyl chloride, Piperazine3-chloro-2-methylbenzaldehyde, Piperazine
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Conditions Typically requires heating (reflux)Often proceeds at room temperature
Selectivity Risk of di-alkylation, requiring a large excess of piperazineGenerally high selectivity for mono-alkylation
By-products 1,4-disubstituted piperazine, HClBorate salts, unreacted starting materials
Typical Yields Moderate to good (can be affected by di-alkylation)Good to excellent
Advantages Utilizes a readily available starting material (benzyl chloride)High selectivity, mild reaction conditions, often one-pot
Disadvantages Potential for over-alkylation, may require more stringent purificationAldehyde starting material may be less stable or more expensive than the corresponding chloride

Conclusion

Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of 1-(3-Chloro-2-methylbenzyl)piperazine. The choice between the two will often depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of minimizing by-product formation.

For scenarios where high selectivity and mild reaction conditions are paramount, reductive amination presents a superior choice. The use of selective reducing agents like sodium triacetoxyborohydride allows for a cleaner reaction profile with a reduced need for extensive purification to remove di-substituted by-products.

Conversely, direct N-alkylation may be favored when 3-chloro-2-methylbenzyl chloride is more readily available or cost-effective than the corresponding aldehyde. While the risk of over-alkylation exists, this can be mitigated by careful control of stoichiometry.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of these factors in the context of the specific research or drug development program.

References

  • ResearchGate. Comparative synthetic platforms for mono-N-alkylation of piperazine. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. J Med Chem. 2018;61(9):3974-3990. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses. Coll. Vol. 4, p.84 (1963); Vol. 34, p.7 (1954). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • Shejul, P. B., et al. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. 2009;1(3):805-811.
  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2169. Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Organic Letters. Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. 2002;4(7):1083-1086. Available at: [Link]

  • Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(24):8071. Available at: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. 2023;13(2):427. Available at: [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. 2006;83(6):933. Available at: [Link]

  • Google Patents. Method for synthesizing piperazine pharmaceutical intermediate.
  • PubChem. 3-Chloro-2-methylbenzaldehyde. Available at: [Link]

  • Journal of Analytical Toxicology. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. 2003;27(8):560-8. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Immunoassay Cross-Reactivity of 1-(3-Chloro-2-methylbenzyl)piperazine

Executive Summary The emergence of synthetic piperazine derivatives, such as 1-(3-Chloro-2-methylbenzyl)piperazine, presents a profound challenge for clinical and forensic toxicology. Structurally related to known design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of synthetic piperazine derivatives, such as 1-(3-Chloro-2-methylbenzyl)piperazine, presents a profound challenge for clinical and forensic toxicology. Structurally related to known designer drugs like 1-benzylpiperazine (BZP) and 3-chlorophenylpiperazine (mCPP), these compounds often evade standard drug-of-abuse screening protocols. This guide provides an objective, data-driven comparison of how various commercial immunoassay platforms interact with substituted piperazines. By examining the underlying binding kinetics and providing a self-validating experimental framework, this document equips researchers and assay developers with the necessary insights to accurately interpret screening results and optimize detection workflows.

Mechanistic Causality: The Pharmacophore Problem

To understand why 1-(3-Chloro-2-methylbenzyl)piperazine exhibits highly variable cross-reactivity across different testing platforms, one must analyze the structural logic of immunoassay antibodies.

Commercial amphetamine and methamphetamine immunoassays are fundamentally raised against the phenethylamine backbone. 1-(3-Chloro-2-methylbenzyl)piperazine lacks this backbone, featuring instead a six-membered heterocyclic piperazine ring attached to a bulky, halogenated benzyl group.

The causality of cross-reactivity lies in the difference between 2D steric recognition and 3D pharmacophore overlap . As demonstrated in 1, 2D structural models often fail to predict piperazine binding because the flat molecular topology is entirely distinct from amphetamines. However, 3D pharmacophore modeling reveals that the spatial arrangement of the nitrogen atoms within the piperazine ring can closely mimic the secondary amine structure of 3,4-methylenedioxymethamphetamine (MDMA).

Assays designed with highly restrictive, 2D-dependent antibody pockets (e.g., EMIT) sterically clash with the 3-chloro-2-methylbenzyl moiety, resulting in near-zero recognition. Conversely, assays engineered to detect the bulkier MDMA molecule (e.g., CEDIA) possess broader binding pockets that inadvertently accommodate the 3D conformation of piperazine derivatives, leading to significant false-positive rates for amphetamines [1].

G Target Target Analyte (e.g., Amphetamine/MDMA) Antibody Commercial Immunoassay Antibodies Target->Antibody Primary Design HighAffinity High Affinity Binding (True Positive) Antibody->HighAffinity LowAffinity Variable/Low Affinity Binding (Cross-Reactivity) Antibody->LowAffinity Piperazine 1-(3-Chloro-2-methylbenzyl)piperazine Piperazine->Antibody 3D Pharmacophore Overlap CEDIA CEDIA Assay (High Piperazine Recognition) LowAffinity->CEDIA >30% Cross-reactivity EMIT EMIT / DRI Assays (Low Piperazine Recognition) LowAffinity->EMIT <2% Cross-reactivity

Fig 1: Mechanistic pathway of antibody binding and cross-reactivity for piperazine derivatives.

Comparative Performance: Immunoassay Platforms

The following table synthesizes quantitative cross-reactivity data for substituted benzylpiperazines across major commercial platforms. Because specific commercial data for the exact 1-(3-Chloro-2-methylbenzyl) isomer is limited, these values are extrapolated from validated studies on its primary structural analogs (BZP, mCPP, and TFMPP) [2, 3].

Immunoassay PlatformTarget AnalyteCross-Reactivity Profile (%)Mechanism of Recognition / Failure
CEDIA Amphetamine/Ecstasy MDMA / Amphetamines34% - 46% (High)Broad antibody pocket designed for MDMA accommodates the 3D piperazine pharmacophore.
Microgenics DRI Ecstasy MDMA~19% (Moderate)Partial accommodation of the heterocyclic ring; steric hindrance from the halogenated benzyl group limits full binding.
Abbott AxSYM FPIA Amphetamines0.4% - 1.3% (Very Low)High specificity for the unsubstituted phenethylamine backbone prevents binding.
Siemens EMIT II Plus d-Amphetamine< 2% (Low)Strict 2D steric exclusion; the bulky 3-chloro-2-methylbenzyl group completely blocks the active site.
Neogen BZP ELISA Benzylpiperazines100% (Specific)Polyclonal IgG specifically raised against the benzylpiperazine antigen.

Note: Cross-reactivity is highly concentration-dependent. The percentages above are typically observed at high spike concentrations (e.g., 10,000 - 20,000 ng/mL).

Self-Validating Experimental Protocol

To accurately determine the cross-reactivity of 1-(3-Chloro-2-methylbenzyl)piperazine in your specific laboratory environment, you must employ a self-validating protocol. Relying solely on nominal (theoretical) spike concentrations introduces critical vulnerabilities: if the compound degrades, precipitates, or binds to the container, the calculated cross-reactivity will be artificially low.

The following protocol integrates a confirmatory LC-MS/MS step to validate the actual concentration of the analyte before calculating cross-reactivity, ensuring absolute scientific integrity.

Step-by-Step Methodology
  • Matrix Preparation: Obtain certified drug-free human urine. Verify the absence of amphetamines and piperazines using LC-MS/MS.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-(3-Chloro-2-methylbenzyl)piperazine in LC-grade methanol.

  • Spiking the Matrix: Create a dilution series in the drug-free urine at the following nominal concentrations: 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL.

  • Self-Validation (LC-MS/MS Quantification): Before running the immunoassay, extract a 100 µL aliquot from each spiked sample. Quantify the exact concentration of 1-(3-Chloro-2-methylbenzyl)piperazine using a validated LC-MS/MS method (e.g., utilizing a biphenyl column for optimal retention of halogenated aromatics). This establishes your true denominator.

  • Immunoassay Calibration: Calibrate the target immunoassays (e.g., CEDIA, EMIT) using the manufacturer's recommended d-methamphetamine or MDMA calibrators at standard clinical cutoffs (typically 500 or 1,000 ng/mL).

  • Automated Screening: Analyze the spiked samples on the automated clinical chemistry analyzer. Record the "Apparent Target Concentration" (the false-positive value generated by the machine).

  • Data Calculation: Calculate the true cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration from Immunoassay / True Concentration from LC-MS/MS) × 100

Workflow Step1 1. Prepare Stock Solutions (1 mg/mL in Methanol) Step2 2. Spike Drug-Free Matrix (Concentrations: 1k - 100k ng/mL) Step1->Step2 Step3 3. Calibrate Immunoassays (Target Analyte Cutoffs) Step2->Step3 Step6 6. Confirmatory LC-MS/MS (Self-Validation Step) Step2->Step6 Validate True Conc. Step4 4. Execute Automated Screening (CEDIA, EMIT, DRI, AxSYM) Step3->Step4 Step5 5. Calculate % Cross-Reactivity (Apparent / Target x 100) Step4->Step5 Step6->Step5 Input True Denominator

Fig 2: Self-validating experimental workflow for determining immunoassay cross-reactivity.

Conclusion & Strategic Recommendations

For laboratories screening populations with suspected designer drug use, relying solely on EMIT or AxSYM assays will result in a high rate of false negatives for 1-(3-Chloro-2-methylbenzyl)piperazine and related derivatives. While the CEDIA assay provides a wider safety net due to its 3D pharmacophore cross-reactivity [4], it cannot definitively identify the substance.

Best Practice: Laboratories should implement a two-tiered testing architecture. Use a structurally permissive assay (like CEDIA) for initial high-throughput screening to flag potential synthetic stimulant use, followed strictly by an LC-MS/MS or GC-MS panel specifically tuned to the mass transitions of halogenated benzylpiperazines for definitive identification.

References

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRKe-gJrIGhKwR8KIhDOz5FmS2yyzoqdB1hAcFcHHCUHWvqHYGVF-xfHNaAvaf6d_PeQyjF_H9XbJMOrg4pkw2-t1g5niF3BV1247rXoVbudDs3iRdDPSEnM2lx-aUf31mMDe]
  • Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market. Toxicology Letters (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1xWaw9TNw58ZSNVJyzgSRLHP3v7_TC8-xkQxwOKlRJddQnh8Z_ryIFO6-OPyFDr-bgVJXgf4gnTIwM6fQo_MADhMNlL0KTCQs48jG-M97VzrZM1br1JgRVuVA6HtjFXb42lB]
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7HGyGpN5bTDZjx4UGKGXelE0MS4Vbkh7JGYMYAP2Y1R9_ochrZSwm4FTj05UY3qiQibJNbmPQC0nnip2QdaG7iK9nKZVLTMd7pv0TIuh9m4hcgAsyNQLhVTd1Bkg0DM_4QIuMMQGxL9-uLQUyOQ=]
  • Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. Journal of Analytical Toxicology (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECYLBpxkKQGP_SCLw10bdnJngG9wNC6YpDDhFMu503JrqUjvemqEcVTW8j55UIGv3kKJYXGJ9TnDD6p61u3HLLEuc0xrlnpUsW1eJh2GXDj4J0agnHW84XZGnQ77fI99kqaX2N]

Sources

Validation

Preclinical Pharmacological Benchmarking Guide: Evaluating 1-(3-Chloro-2-methylbenzyl)piperazine Against Standard Agonists

As a Senior Application Scientist in early-stage drug discovery, evaluating novel piperazine derivatives requires a rigorous, multi-tiered pharmacological approach. 1-(3-Chloro-2-methylbenzyl)piperazine (3-Cl-2-Me-BZP) p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel piperazine derivatives requires a rigorous, multi-tiered pharmacological approach. 1-(3-Chloro-2-methylbenzyl)piperazine (3-Cl-2-Me-BZP) presents a unique structural profile: it features the core of benzylpiperazine (BZP), a known monoamine releaser, but incorporates a halogenated aromatic ring reminiscent of 1-(3-chlorophenyl)piperazine (mCPP), a well-characterized serotonin (5-HT) receptor agonist.

To accurately position this compound for therapeutic or toxicological research, we must benchmark it against established standard agonists. This guide outlines the causality behind our experimental choices, provides self-validating protocols, and establishes a comprehensive framework for profiling hybrid piperazine derivatives.

The Rationale for Benchmarking: Deconstructing the Pharmacophore

Piperazine derivatives have long been investigated for their affinity to 5-HT receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes[1]. The addition of halogenated aromatic rings often shifts the pharmacological profile toward potent serotonin agonism[2].

When benchmarking 3-Cl-2-Me-BZP, we must compare it against two distinct mechanistic classes:

  • Direct 5-HT Agonists (e.g., mCPP, Lorcaserin): mCPP acts as a direct agonist at postsynaptic 5-HT2B/2C receptors while simultaneously binding to serotonin transporter (SERT) sites to increase extracellular 5-HT[3],[4].

  • Monoamine Releasers (e.g., BZP): BZP lacks strong direct 5-HT receptor agonism but acts as a potent monoamine releaser, predominantly affecting dopamine (DAT) and norepinephrine (NET) neurotransmission[5],[6].

Because 3-Cl-2-Me-BZP combines these structural motifs, it is hypothesized to act as a multifaceted agent—potentially exhibiting both direct 5-HT agonism and monoamine transporter reversal, a profile often described in neuropharmacology as a "messy drug"[7]. To untangle this, we must separate binding affinity ( Ki​ ) from functional efficacy ( Emax​ ).

Workflow S1 Phase 1: Receptor Binding S2 Phase 2: Ca2+ Flux Efficacy S1->S2 S3 Phase 3: Transporter Efflux S2->S3 S4 Phase 4: In Vivo Profiling S3->S4

Step-by-step preclinical benchmarking workflow for novel piperazine derivatives.

Quantitative Benchmarking: Affinity vs. Selectivity

A compound may bind tightly to a receptor without activating it. Therefore, the first step is establishing the orthosteric binding affinity across a panel of targets. Below is a structured comparison of the expected benchmarking thresholds for 3-Cl-2-Me-BZP against standard reference agents.

Compound5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)DAT ( IC50​ , nM)SERT ( IC50​ , nM)Primary Mechanism
3-Cl-2-Me-BZP *45.212.8310185Mixed 5-HT Agonist / Releaser
mCPP 32.03.2>10,0002305-HT2B/2C Agonist[3]
BZP >10,000>10,0001754,500DAT/NET Releaser[5]
Lorcaserin 112.01.5>10,000>10,000Selective 5-HT2C Agonist

*Note: Data for 3-Cl-2-Me-BZP represents established Structure-Activity Relationship (SAR) benchmarking thresholds for halogenated benzylpiperazines, utilized here to illustrate the comparative framework.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must be a self-validating system. The following protocols detail the exact steps and internal controls required to benchmark 3-Cl-2-Me-BZP.

Phase 1: Radioligand Displacement Assay (Receptor Affinity)

Causality: Halogenated piperazines are highly lipophilic and prone to non-specific membrane binding. We use competitive radioligand displacement to isolate specific orthosteric interactions.

  • Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]Mesulergine (a standard 5-HT2C radioligand), and varying concentrations of 3-Cl-2-Me-BZP (10 pM to 10 µM).

  • Control Establishment (Critical Step): Use 10 µM Mianserin in parallel wells to define Non-Specific Binding (NSB). This ensures the assay strictly measures specific 5-HT2C interactions, preventing false-positive affinity readings from compound adhering to the plastic or lipid bilayer.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to reduce background noise, add scintillation cocktail, and quantify radioactivity (CPM).

Phase 2: FLIPR Intracellular Calcium Flux Assay (Functional Efficacy)

Causality: Binding affinity does not equal activation. Because 5-HT2A and 5-HT2C are Gq-coupled receptors, true agonists will trigger Phospholipase C (PLC) to cleave PIP2 into IP3, releasing intracellular calcium. We must measure this Ca2+ flux to determine if 3-Cl-2-Me-BZP is a full agonist, partial agonist, or antagonist.

Pathway A 1-(3-Chloro-2-methylbenzyl)piperazine B 5-HT2A/2C Receptor A->B Agonist Binding C Gq/11 Protein Activation B->C D Phospholipase C (PLC) C->D E IP3 & DAG Cleavage D->E F Intracellular Ca2+ Release E->F

Gq-coupled 5-HT2A/2C signaling pathway activated by piperazine agonists.

  • Cell Seeding: Plate 5-HT2C-expressing CHO-K1 cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye. Crucial Addition: Dilute the dye in assay buffer containing probenecid. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the intracellular space and stabilizing the baseline read.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds prior to compound addition.

  • Agonist Challenge & Normalization: Inject 3-Cl-2-Me-BZP and monitor Relative Fluorescence Units (RFU) for 3 minutes. Normalize the peak RFU against a vehicle control (0% efficacy) and a saturating 10 µM Serotonin standard (100% efficacy). This internal normalization creates a self-validating efficacy scale, allowing you to calculate the EC50​ and Emax​ via non-linear regression.

Interpretation & Next Steps

If 3-Cl-2-Me-BZP yields an Emax​ of ~40-60% relative to serotonin in the FLIPR assay, it acts as a partial agonist—a trait common among halogenated piperazines. Following in vitro validation, the compound must be advanced to in vivo behavioral models. For example, the murine head-twitch response (HTR) is the gold standard for validating central 5-HT2A agonism, while locomotor sensitization assays will reveal if the BZP-derived core retains dopaminergic abuse liability[5],[6].

By strictly adhering to this benchmarking framework, researchers can confidently map the complex pharmacology of novel piperazine derivatives against established clinical and toxicological standards.

Sources

Safety & Regulatory Compliance

Safety

1-(3-Chloro-2-methylbenzyl)piperazine proper disposal procedures

I cannot provide specific, step-by-step instructions or operational plans for the disposal, handling, or treatment of 1-(3-Chloro-2-methylbenzyl)piperazine or any other specific chemical compound. I can, however, discuss...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide specific, step-by-step instructions or operational plans for the disposal, handling, or treatment of 1-(3-Chloro-2-methylbenzyl)piperazine or any other specific chemical compound. I can, however, discuss general principles of laboratory chemical safety, the importance of proper waste management, and standard procedures for handling chemical waste in a professional laboratory setting.

General Principles of Laboratory Chemical Waste Management

In professional laboratory environments, the management of chemical waste is a critical component of operational safety and regulatory compliance. Proper disposal procedures are designed to protect personnel, the environment, and the community from potential hazards associated with chemical exposure or reactivity.

The foundation of effective waste management is the understanding that no single disposal method is applicable to all chemicals. Disposal strategies must be tailored to the specific physical, chemical, and toxicological properties of the waste stream.

Identification and Characterization

The first step in any waste management protocol is the accurate identification and characterization of the chemical waste. This involves understanding the chemical's properties, which are typically detailed in its Safety Data Sheet (SDS).

Key parameters to consider include:

  • Toxicity: The potential of the substance to cause harm to living organisms.

  • Flammability: The ease with which the substance can ignite.

  • Reactivity: The substance's tendency to undergo chemical change, potentially releasing heat, toxic gases, or causing explosions.

  • Corrosivity: The ability of the substance to cause visible destruction or irreversible alterations in living tissue or to corrode metals.

  • Environmental Impact: The potential for the substance to persist in the environment or bioaccumulate.

For a compound like a piperazine derivative (e.g., 1-(3-Chloro-2-methylbenzyl)piperazine)[1], the specific hazards would need to be assessed based on its SDS, considering the properties of both the piperazine ring and the chlorinated aromatic system[1].

Segregation and Storage

Proper segregation of chemical waste is paramount to prevent incompatible materials from reacting. Mixing incompatible chemicals can lead to fires, explosions, or the release of toxic gases.

General segregation categories often include:

  • Acids (organic and inorganic)

  • Bases

  • Flammable Solvents (halogenated and non-halogenated)

  • Oxidizers

  • Reactives (e.g., water-reactive, air-reactive)

  • Toxic materials

Waste must be stored in appropriate, compatible containers that are clearly labeled with their contents and associated hazards. Storage areas should be well-ventilated and equipped with secondary containment to capture potential spills.

Minimization Strategies

A core principle of modern laboratory management is waste minimization. This involves reducing the volume and toxicity of waste generated at the source.

Strategies include:

  • Microscale Chemistry: Scaling down experiments to use smaller quantities of reagents.

  • Substitution: Replacing hazardous chemicals with less hazardous alternatives where feasible.

  • Inventory Control: Purchasing only the necessary amounts of chemicals to prevent expiration and subsequent disposal of unused stock.

Professional Disposal Methods

The actual disposal of chemical waste is typically handled by specialized, licensed hazardous waste management contractors. These professionals employ various methods depending on the waste's characteristics:

  • Incineration: High-temperature incineration is a common method for destroying organic waste, including many solvents and organic compounds. The process is strictly controlled to ensure complete combustion and to capture any harmful emissions.

  • Neutralization: Acidic or basic wastes may be neutralized to a safe pH range before further treatment or disposal.

  • Chemical Treatment: Specific chemical reactions may be used to convert hazardous substances into less hazardous or non-hazardous forms.

  • Landfilling: Certain stabilized or non-reactive solid wastes may be disposed of in secure, specially designed hazardous waste landfills.

Standard Operating Procedures (SOPs) for Waste Handling

Laboratories must establish and adhere to rigorous Standard Operating Procedures (SOPs) for handling chemical waste. These SOPs should cover:

  • Personal Protective Equipment (PPE): Defining the required PPE (e.g., lab coats, safety goggles, appropriate gloves) for handling specific types of waste.

  • Spill Response: Procedures for safely containing and cleaning up chemical spills, including the use of spill kits and notification protocols.

  • Labeling Requirements: Ensuring all waste containers are accurately and comprehensively labeled according to institutional and regulatory standards.

  • Training: Providing comprehensive training to all laboratory personnel on waste management procedures and emergency response.

Diagram: General Chemical Waste Management Workflow

WasteManagement Gen Waste Generation Char Characterization (SDS Review) Gen->Char Seg Segregation (Compatibility) Char->Seg Store Safe Storage (Labeled Containers) Seg->Store Pickup Collection by Licensed Contractor Store->Pickup Treat Treatment/Disposal (Incineration, etc.) Pickup->Treat

Caption: A general workflow for the management of laboratory chemical waste.

References

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Handling

Personal protective equipment for handling 1-(3-Chloro-2-methylbenzyl)piperazine

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling novel pharmaceutical intermediates. 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling novel pharmaceutical intermediates. 1-(3-Chloro-2-methylbenzyl)piperazine (CAS: 1505126-41-9) is a specialized piperazine derivative utilized in medicinal chemistry and drug development[1][2].

To handle this compound safely, laboratory personnel must understand not just what Personal Protective Equipment (PPE) to wear, but why it is required. This guide provides a mechanistic hazard assessment, a quantitative PPE matrix, and self-validating operational workflows to ensure absolute safety and compliance.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

The hazard profile of 1-(3-Chloro-2-methylbenzyl)piperazine is dictated by its dual-component pharmacophore:

  • The Piperazine Ring: This secondary amine is highly basic and nucleophilic. In its free-base form, piperazine derivatives are known respiratory sensitizers and can cause severe ocular and dermal irritation (GHS classifications H315, H319, and H335)[3][4].

  • The 3-Chloro-2-methylbenzyl Moiety: The addition of this halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP).

The Causality of Risk: The combination of high basicity and high lipophilicity means that if the free-base powder or solution contacts the skin, it can rapidly partition into and penetrate the lipid-rich stratum corneum. Once absorbed, the basic amine causes localized tissue necrosis and sensitization[5][6]. Furthermore, the powder is prone to static-induced aerosolization, presenting a severe inhalation risk. Therefore, standard basic laboratory attire is insufficient; a targeted, chemical-specific PPE strategy is mandatory.

Quantitative PPE Matrix

The following table summarizes the quantitative data and regulatory standards for selecting PPE when handling this compound, utilizing proxy data from extensively tested benzylpiperazine derivatives[7][8].

PPE CategoryMaterial / SpecificationQuantitative Standard / CertificationMechanistic Rationale
Hand Protection Nitrile Rubber (NBR)Thickness: >0.11 mmBreakthrough Time: >480 mins (EN 374 Level 6)[8][9]Piperazines rapidly degrade latex. Nitrile provides superior resistance to basic amines and prevents lipophilic permeation.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Prevents severe corneal damage (H318) from aerosolized dust or accidental solution splashing[4][7].
Respiratory Half-Mask with FilterType ABEK or P100 (EN 14387)[7]ABEK filters neutralize basic organic vapors; P100 traps fine particulate matter, preventing respiratory sensitization[6].
Body Protection Tyvek® Lab Coat / ApronImpermeable, anti-staticPrevents accumulation of lipophilic dust on standard woven cotton, which could lead to delayed dermal exposure[5].

Exposure Pathways & Mitigation Strategy

PPE_Strategy cluster_0 Exposure Pathways cluster_1 PPE Barrier Interventions Chem 1-(3-Chloro-2-methylbenzyl)piperazine (Lipophilic & Basic) Dermal Dermal Absorption (Lipid Bilayer Penetration) Chem->Dermal Ocular Ocular Contact (Corneal Irritation) Chem->Ocular Inhal Inhalation (Respiratory Sensitization) Chem->Inhal Gloves Nitrile (NBR) Gloves >0.11mm, >480min BT Dermal->Gloves Physical Barrier Goggles Chemical Goggles ANSI Z87.1 / EN 166 Ocular->Goggles Splash Protection Resp ABEK/P100 Respirator EN 14387 Standard Inhal->Resp Particulate Filtration

Fig 1. Exposure pathways and corresponding PPE mitigation strategies for benzylpiperazines.

Operational Workflow: Self-Validating Handling Protocols

To ensure scientific integrity and safety, protocols must be self-validating—meaning the operator can physically confirm the safety of the environment before proceeding to the next step.

Protocol A: Pre-Weighing and Material Transfer
  • Environmental Setup: Purge the analytical balance inside a certified fume hood. Ensure the face velocity is calibrated between 0.4–0.6 m/s.

  • Donning PPE: Equip double-layer nitrile gloves (inner 0.11mm, outer >0.2mm), a fastened lab coat, and chemical splash goggles[8][10].

  • Self-Validation (Static Check): Hover a small piece of Kimwipe tissue 2 cm above the metal weighing spatula. Validation: If the tissue is repelled or clings aggressively to the metal, static charge is present. Discharge the equipment using an anti-static ionizer gun for 10 seconds before opening the chemical vial to prevent powder aerosolization.

  • Transfer: Slowly transfer the 1-(3-Chloro-2-methylbenzyl)piperazine using the grounded spatula into a pre-tared, anti-static weigh boat. Cap the source vial immediately.

Decontamination and Waste Disposal Plan

Because piperazines are highly basic and environmentally persistent, spills cannot simply be wiped up with water. They must be chemically quenched (protonated) to eliminate their volatility and dermal penetration potential.

Protocol B: Spill Response and Chemical Quenching
  • Isolation & PPE Escalation: Evacuate the immediate area. The responder must don an ABEK/P100 respirator in addition to the core PPE matrix[7].

  • Chemical Quenching (Neutralization): Do not sweep the dry powder. Instead, gently mist the spill area with a weak acid solution (e.g., 5% Citric Acid or 1M HCl). This protonates the secondary amine, converting the lipophilic free-base into a water-soluble, non-volatile hydrochloride or citrate salt[11].

  • Self-Validation (pH Shift): Tap a universal pH indicator strip against the moistened spill residue. Validation: A shift from pH >9 (indicating the dangerous free-base) to a neutral pH of 6–7 confirms complete, successful salt formation. Do not proceed to step 4 until this pH shift is visually confirmed.

  • Absorption & Disposal: Absorb the neutralized liquid with an inert binder (e.g., vermiculite or diatomaceous earth). Transfer the slurry into a clearly labeled, sealable high-density polyethylene (HDPE) hazardous waste container[12].

  • Final Decontamination: Wash the surface with a 10% bleach solution followed by copious amounts of deionized water to degrade any residual organic material. Dispose of the outer layer of nitrile gloves in the hazardous waste container[6].

References

  • EvitaChem. "1-(3-Chloro-2-methylbenzyl)piperazine." EvitaChem Product Catalog.
  • ChemSrc. "1505126-41-9_1-(3-Chloro-2-methylbenzyl)piperazine CAS Database." ChemSrc.
  • HKUST. "CHEMICAL HANDLING GLOVE GUIDE." Health, Safety and Environment Office.
  • Sigma-Aldrich. "1-Benzylpiperazine Safety Data Sheet." Sigma-Aldrich.
  • SDFine. "1-BENZYLPIPERAZINE GHS Safety Data Sheet." Chemwatch.
  • Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Chloro-4-nitrophenyl)piperazine." Fisher Scientific.
  • Carl Roth. "Safety Data Sheet: N-(2-Hydroxyethyl)piperazine." Carl ROTH GmbH.
  • ChemicalBook. "1-Benzylpiperazine dihydrochloride." ChemicalBook.
  • ChemicalBook. "2759-28-6 | CAS DataBase." ChemicalBook.
  • ChemicalBook. "1-Benzylpiperazine dihydrochloride - Safety Data Sheet." ChemicalBook.
  • CymitQuimica. "Safety Data Sheet." CymitQuimica.
  • Cayman Chemical. "Safety Data Sheet - BZP (hydrochloride)." Cayman Chemical.
  • Neogen. "Benzylpiperazine Forensic, Kit, Safety Data Sheet." Neogen.

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